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  • Product: Methyl 2-amino-5-isobutoxybenzoate
  • CAS: 1103931-28-7

Core Science & Biosynthesis

Foundational

chemical and physical properties of methyl 2-amino-5-isobutoxybenzoate

Title: In-Depth Technical Guide: Chemical, Physical, and Synthetic Profiling of Methyl 2-amino-5-isobutoxybenzoate Executive Summary As a Senior Application Scientist, I approach the synthesis and utilization of methyl 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In-Depth Technical Guide: Chemical, Physical, and Synthetic Profiling of Methyl 2-amino-5-isobutoxybenzoate

Executive Summary

As a Senior Application Scientist, I approach the synthesis and utilization of methyl 2-amino-5-isobutoxybenzoate (CAS: 1103931-28-7) not merely as a catalog chemical, but as a highly tunable molecular scaffold. This compound is a specialized anthranilic acid (2-aminobenzoic acid) derivative[1]. Its unique substitution pattern—a primary amine at C2, an isobutoxy ether at C5, and a methyl ester at C1—creates a specific electronic push-pull system across the aromatic ring. This precise electronic tuning makes it an indispensable building block in the development of advanced peptidomimetics (protein secondary structure mimics)[2] and bioinspired molecular electrets capable of long-range charge transfer[3].

Physicochemical Profiling & Structural Logic

The physical and chemical behavior of methyl 2-amino-5-isobutoxybenzoate is dictated by the interplay of its functional groups. The electron-donating isobutoxy group at the 5-position increases the electron density of the aromatic π-system, while the electron-withdrawing methyl ester at the 1-position modulates the basicity and nucleophilicity of the adjacent C2 amine.

Table 1: Physicochemical Properties of Methyl 2-amino-5-isobutoxybenzoate

PropertyValue / Description
Chemical Name Methyl 2-amino-5-isobutoxybenzoate
CAS Registry Number 1103931-28-7[1]
Molecular Formula C12H17NO3[4]
Molecular Weight 223.27 g/mol
Predicted Density ~1.1 g/cm³
Predicted Boiling Point 340–360 °C
Structural Core Anthranilic acid derivative
Solubility Profile Soluble in DMF, DCM, EtOAc, and EtOH; Insoluble in water.

Mechanistic Synthesis & Experimental Workflow

To ensure high yield and purity, the synthesis of methyl 2-amino-5-isobutoxybenzoate must be approached with strict chemoselectivity. The most robust, self-validating protocol involves a two-step sequence starting from methyl 5-hydroxy-2-nitrobenzoate: an O-alkylation followed by a catalytic nitro reduction[5].

Step 1: Base-Catalyzed O-Alkylation (Williamson Etherification)

Objective: Synthesize the intermediate methyl 5-isobutoxy-2-nitrobenzoate.

  • Reagents: Methyl 5-hydroxy-2-nitrobenzoate (1.0 eq), 1-iodo-2-methylpropane (isobutyl iodide, 3.0 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), Anhydrous DMF.

  • Procedure:

    • Dissolve the hydroxy compound in anhydrous DMF (approx. 20 mL/g) under an inert atmosphere (N₂/Ar)[5].

    • Add K₂CO₃ to the flask. Causality: K₂CO₃ is specifically chosen as a mild base. Using a stronger base (like NaOH) would result in the unwanted saponification of the methyl ester.

    • Add isobutyl iodide dropwise.

    • Stir the reaction mixture at 80 °C for 16 hours. Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, driving the Sₙ2 attack on the sterically hindered primary carbon of the isobutyl iodide.

    • Monitor via TLC (5% Et₂O in DCM). The reaction is complete when the starting material is consumed[5].

    • Quench with water, extract with EtOAc, wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the intermediate to the target methyl 2-amino-5-isobutoxybenzoate.

  • Reagents: Methyl 5-isobutoxy-2-nitrobenzoate, 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂), Ethanol.

  • Procedure:

    • Dissolve the intermediate in Ethanol.

    • Carefully add 10% Pd/C (approx. 10% by mass of the substrate) under a nitrogen blanket[6].

    • Purge the flask with H₂ gas and stir vigorously at room temperature under a hydrogen balloon (1 atm). Causality: Catalytic hydrogenation is highly chemoselective. Under these mild conditions, the nitro group is cleanly reduced to a primary amine without cleaving the isobutoxy ether or reducing the methyl ester.

    • Monitor via TLC. The disappearance of the yellow nitro compound and the appearance of a UV-active, fluorescent amine spot indicates completion.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Pd/C can be pyrophoric when dry).

    • Concentrate the filtrate in vacuo to afford the pure methyl 2-amino-5-isobutoxybenzoate.

Applications in Drug Development & Materials Science

Protein-Protein Interaction (PPI) Inhibitors: Anthranilamide derivatives like methyl 2-amino-5-isobutoxybenzoate are critical in the synthesis of non-peptidic scaffolds (e.g., oligobenzamides)[6]. Because they mimic the angular and spatial relationships of amino acid residues (such as the i, i+3/4, i+7/8 positions of an α-helix), they are used to design secondary protein structure mimetics[2]. When functionalized with electrophilic warheads like boronic acids, these scaffolds form reversible covalent bonds with nucleophilic residues on target proteins, acting as highly selective PPI inhibitors[7].

Bioinspired Molecular Electrets: In materials science, 2-nitrobenzoic acid (NBA) and anthranilamide (Aa) derivatives are utilized to construct bioinspired molecular electrets[8]. The extended π-conjugation along the anthranilamide backbone, combined with the ordered amide bonds, generates a strong macromolecular dipole[3]. The isobutoxy ether side chain significantly improves the solubility of these oligomers, enabling the fabrication of systems that efficiently transduce strongly oxidizing charge carriers (hole transfer) at high potentials[9].

Workflow & Application Diagram

Workflow Start Methyl 5-hydroxy-2-nitrobenzoate (Starting Material) Alkylation O-Alkylation (SN2) Reagents: Isobutyl Iodide, K2CO3, DMF Start->Alkylation Base-catalyzed deprotonation Intermediate Methyl 5-isobutoxy-2-nitrobenzoate (Intermediate) Alkylation->Intermediate Etherification Reduction Chemoselective Nitro Reduction Reagents: H2, 10% Pd/C, EtOH Intermediate->Reduction Catalytic hydrogenation Target Methyl 2-amino-5-isobutoxybenzoate (Target API Building Block) Reduction->Target Amine generation Application1 Peptidomimetic Scaffolds (PPI Inhibitors) Target->Application1 Iterative amide coupling Application2 Bioinspired Molecular Electrets (Charge Transfer) Target->Application2 Oligomerization

Figure 1: Synthetic workflow and downstream applications of methyl 2-amino-5-isobutoxybenzoate.

References

  • Bavinton, C. E. (2022). Synthetic organic approaches for the covalent inhibition of protein-protein interactions[Doctoral Thesis, University of Southampton]. University of Southampton ePrints. URL:[Link]

  • Derr, J. B., Rybicka-Jasińska, K., Espinoza, E. M., Morales, M., Billones, M. K., Clark, J. A., & Vullev, V. I. (2021). On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets with Propensity to Transfer Holes at High Potentials. Biomolecules, 11(3), 429. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide on Methyl 2-amino-5-isobutoxybenzoate: Structural Elucidation, Synthesis, and Molecular Profiling

Executive Summary Methyl 2-amino-5-isobutoxybenzoate (CAS: 1103931-28-7) is a highly specialized anthranilic acid derivative utilized extensively as a building block in medicinal chemistry and advanced organic synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-5-isobutoxybenzoate (CAS: 1103931-28-7) is a highly specialized anthranilic acid derivative utilized extensively as a building block in medicinal chemistry and advanced organic synthesis [1]. Featuring a core methyl anthranilate scaffold modified with an isobutoxy ether linkage at the 5-position, this compound offers unique steric and electronic properties. This whitepaper provides an in-depth analysis of its molecular structure, exact molecular weight calculations, field-proven synthetic methodologies, and rigorous analytical validation protocols required for drug development applications.

Structural Analysis & Physicochemical Profiling

The structural integrity of methyl 2-amino-5-isobutoxybenzoate is defined by three distinct functional domains:

  • The Aniline Core (Primary Amine): Located at the 2-position, providing hydrogen bond donor capabilities and serving as a nucleophilic handle for cross-coupling or amide bond formation.

  • The Methyl Ester: Located at the 1-position, acting as a protected carboxylic acid that prevents zwitterion formation and enhances lipophilicity.

  • The Isobutoxy Group: Located at the 5-position, this branched ether introduces significant steric bulk, which is often leveraged in rational drug design to occupy specific hydrophobic pockets in target proteins.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of the compound, calculated to high precision for mass spectrometry and pharmacokinetic modeling [2].

PropertyValue
Chemical Name Methyl 2-amino-5-isobutoxybenzoate
CAS Registry Number 1103931-28-7
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Monoisotopic Mass 223.1208 Da
SMILES String CC(C)COC1=CC(=C(C=C1)N)C(=O)OC
Hydrogen Bond Donors 1 (-NH₂ group)
Hydrogen Bond Acceptors 4 (N, O, O, O)
Rotatable Bonds 5

Strategic Synthesis & Mechanistic Causality

Step-by-Step Methodology
  • Step 1: Fischer Esterification (Protection)

    • Protocol: React 5-hydroxy-2-nitrobenzoic acid with anhydrous methanol catalyzed by sulfuric acid (H₂SO₄) under reflux.

    • Causality: The carboxylic acid must be converted to a methyl ester before alkylation. If left unprotected, the acid would consume the base in the subsequent step, forming a carboxylate salt that severely limits solubility and invites competing esterification by the alkyl halide.

  • Step 2: Williamson Ether Synthesis (Alkylation)

    • Protocol: Treat the resulting methyl 5-hydroxy-2-nitrobenzoate with isobutyl bromide and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 80°C [3].

    • Causality: K₂CO₃ is a mild base, perfectly tuned to deprotonate the phenolic hydroxyl (pKa ~10) without hydrolyzing the methyl ester. The polar aprotic solvent (DMF) accelerates the Sₙ2 displacement of the bromide by the phenoxide ion, cleanly installing the isobutoxy group.

  • Step 3: Chemoselective Nitro Reduction

    • Protocol: Subject the intermediate to catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere (1 atm) in ethanol.

    • Causality: Pd/C selectively reduces the nitro group to a primary amine without risking the cleavage of the newly formed isobutoxy ether—a common side reaction if harsh acidic dissolving-metal reductions (e.g., SnCl₂/HCl) were used instead.

SynthesisWorkflow A 5-Hydroxy-2-nitrobenzoic acid (Starting Material) B Methyl 5-hydroxy-2-nitrobenzoate (Intermediate 1) A->B MeOH, H2SO4 Esterification C Methyl 5-isobutoxy-2-nitrobenzoate (Intermediate 2) B->C Isobutyl bromide, K2CO3 Williamson Ether D Methyl 2-amino-5-isobutoxybenzoate (Target Compound) C->D H2, Pd/C Nitro Reduction

Fig 1: Step-by-step synthetic workflow for methyl 2-amino-5-isobutoxybenzoate.

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized batch, the protocol must be a self-validating system. Relying on a single analytical method is insufficient for drug development standards. We employ an orthogonal, multi-modal validation approach.

Experimental Validation Workflow
  • LC-HRMS (Liquid Chromatography - High-Resolution Mass Spectrometry): Utilized to confirm the exact molecular weight. The target compound (MW: 223.27 g/mol ) must exhibit a prominent protonated molecular ion peak [M+H]+ at m/z 224.1281 . LC integration ensures purity >98%.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (DMSO-d₆): Essential for confirming the isobutoxy linkage. Look for a diagnostic doublet near δ 3.7 ppm (representing the -O-CH₂- protons) and a multiplet near δ 2.0 ppm (the -CH- proton of the isobutyl group). The primary amine will present as a broad singlet integrating to 2 protons, exchangeable with D₂O.

  • FT-IR Spectroscopy: Confirms the presence of functional groups without destroying the sample. Key stretches include the ester carbonyl (C=O) at ~1680–1700 cm⁻¹ and the primary amine (N-H) dual stretching bands at ~3300 and ~3400 cm⁻¹.

AnalyticalWorkflow Sample Synthesized Compound (C12H17NO3) LCMS LC-HRMS (Mass & Purity) Sample->LCMS Aliquot 1 NMR 1H & 13C NMR (Structural Connectivity) Sample->NMR Aliquot 2 (DMSO-d6) FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR Aliquot 3 Validation Verified Structure (MW: 223.27 g/mol) LCMS->Validation [M+H]+ = 224.1281 NMR->Validation Isobutoxy & Anthranilate signals FTIR->Validation C=O, N-H, C-O stretches

Fig 2: Multi-modal analytical validation protocol ensuring structural integrity.

Applications in Medicinal Chemistry

Anthranilic acid derivatives (often referred to as "fenamic acids" when N-arylated) are privileged scaffolds in pharmacology [4]. The specific inclusion of the isobutoxy group at the 5-position in methyl 2-amino-5-isobutoxybenzoate serves two primary functions:

  • Steric Shielding: It modulates the metabolic stability of the benzene ring, preventing rapid oxidation by cytochrome P450 enzymes at the para position relative to the amine.

  • Lipophilic Targeting: The branched aliphatic chain increases the overall lipophilicity (LogP) of the molecule, enhancing cell membrane permeability—a critical factor when designing intracellular kinase inhibitors or GPCR modulators.

By utilizing the methyl ester as a temporary protecting group, medicinal chemists can easily saponify the ester post-derivatization to yield the free carboxylic acid, unlocking its active pharmacophore potential.

References

  • ResearchGate. "Synthesis of Anthranilic Acid Derivatives via Williamson Ether Synthesis." ChemInform / ResearchGate. Available at: [Link][1]

  • Internet Archive. "The Organic Chemistry of Drug Synthesis: Arylaliphatic Compounds and Fenamic Acids." Internet Archive. Available at: [Link][2]

Sources

Foundational

solubility profile of methyl 2-amino-5-isobutoxybenzoate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Methyl 2-Amino-5-Isobutoxybenzoate in Organic Solvents Authored by: Dr. Gemini, Senior Application Scientist Foreword The journey of a drug molecule from a laborat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of Methyl 2-Amino-5-Isobutoxybenzoate in Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

The journey of a drug molecule from a laboratory curiosity to a therapeutic agent is paved with a series of meticulous physicochemical characterizations. Among these, understanding the solubility profile of an active pharmaceutical ingredient (API) or its intermediate is of paramount importance. It dictates the feasibility of its synthesis, the efficiency of its purification, and the design of its final dosage form. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for determining the solubility profile of methyl 2-amino-5-isobutoxybenzoate in various organic solvents.

While specific experimental data for this compound is not extensively published, this guide will equip you with the theoretical knowledge and practical protocols to generate and interpret this critical dataset. We will delve into the predictive power of Hansen Solubility Parameters, provide a detailed methodology for experimental solubility determination via the shake-flask method, and outline the analytical procedures for accurate quantification.

Introduction to Methyl 2-Amino-5-Isobutoxybenzoate and the Significance of its Solubility

Methyl 2-amino-5-isobutoxybenzoate belongs to the family of aminobenzoic acid esters. This class of compounds is a cornerstone in medicinal chemistry. Structurally similar molecules, such as those derived from para-aminobenzoic acid (PABA), are widely recognized for their roles as local anesthetics and as crucial intermediates in the synthesis of a diverse range of pharmaceuticals.[1][2][3] The PABA scaffold, for instance, is a versatile building block for creating drugs with antibacterial and antiarrhythmic properties.[1] Given its structure, methyl 2-amino-5-isobutoxybenzoate is a promising candidate for similar applications or as a key starting material in the synthesis of more complex bioactive molecules.

A thorough understanding of the solubility of methyl 2-amino-5-isobutoxybenzoate in organic solvents is a critical prerequisite for its successful application in pharmaceutical development. Key processes that are profoundly influenced by solubility include:

  • Synthesis and Purification: The selection of an appropriate solvent is crucial for achieving optimal reaction kinetics and for the effective purification of the final product through crystallization.

  • Formulation Development: For a drug to be effective, it must be delivered to its site of action in a bioavailable form. This often requires dissolving the API in a suitable solvent system for liquid dosage forms or ensuring appropriate dissolution characteristics for solid dosage forms.

  • Analytical Method Development: The development of accurate and robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), relies on the ability to dissolve the analyte in a suitable mobile phase.

Physicochemical Characterization

Table 1: Estimated Physicochemical Properties of Methyl 2-Amino-5-Isobutoxybenzoate

PropertyEstimated Value/InformationInfluence on Solubility
Molecular Formula C12H17NO3-
Molecular Weight 223.27 g/mol Higher molecular weight can sometimes correlate with lower solubility.
Structure Aromatic ring with an amino group, an ester group, and an isobutoxy ether group.The presence of both hydrogen bond donors (amino group) and acceptors (ester and ether oxygens) suggests potential for interaction with a wide range of solvents. The aromatic ring and isobutyl chain contribute to its nonpolar character.
Polarity Moderately polarThe molecule possesses both polar (amino, ester, ether) and nonpolar (aromatic ring, isobutyl chain) regions, suggesting it will be soluble in solvents of intermediate polarity.
Melting Point Not available. For analogues like methyl 2-amino-5-chlorobenzoate, it is 66-68 °C.[4]A higher melting point generally indicates stronger intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur, often leading to lower solubility.

Theoretical Framework for Solvent Selection: Hansen Solubility Parameters (HSP)

The age-old chemical principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[5] A solvent is more likely to dissolve a solute if their respective HSP values are similar.

Estimating the Hansen Solubility Parameters of Methyl 2-Amino-5-Isobutoxybenzoate

In the absence of experimental data, the HSPs of a new molecule can be estimated using group contribution methods.[6][7] This involves breaking down the molecule into its constituent functional groups and summing their individual contributions to the overall HSP.

Table 2: Estimated Hansen Solubility Parameters for Methyl 2-Amino-5-Isobutoxybenzoate (Illustrative)

ParameterEstimated Value (MPa⁰.⁵)
δd (Dispersion) ~18.5
δp (Polar) ~6.0
δh (Hydrogen Bonding) ~8.5

Note: These are illustrative values and would need to be calculated using a dedicated group contribution method.

Solvent Selection using HSP

Once the HSP of the solute is estimated, a range of suitable solvents can be selected by comparing their HSP values to those of the solute.

Table 3: Hansen Solubility Parameters of Common Organic Solvents

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dichloromethane17.07.37.1
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.30.00.0
Methanol14.712.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Water15.516.042.3

By selecting solvents with HSP values close to the estimated values for methyl 2-amino-5-isobutoxybenzoate, a researcher can intelligently design their experimental screening, increasing the likelihood of identifying suitable solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9][10] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Detailed Experimental Protocol
  • Preparation:

    • Add an excess amount of methyl 2-amino-5-isobutoxybenzoate to several screw-capped vials. The exact amount should be enough to ensure a solid phase remains at equilibrium.

    • Add a precise volume (e.g., 5 mL) of the selected organic solvent to each vial.

    • Prepare triplicate samples for each solvent to ensure the reproducibility of the results.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25°C).

    • Agitate the samples at a constant speed that is sufficient to keep the solid suspended without creating a vortex.

    • Allow the samples to equilibrate for a predetermined time (typically 24-72 hours). The equilibration time should be established in a preliminary experiment by taking samples at various time points until the concentration of the solute in the supernatant remains constant.[8]

  • Sample Collection and Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Sample Preparation for Analysis:

    • Immediately dilute the filtered supernatant with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

Workflow for the Shake-Flask Method

ShakeFlaskWorkflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Phase Separation cluster_analysis 4. Preparation for Analysis A Add excess solute to vials B Add precise volume of solvent A->B C Prepare triplicates B->C D Place in constant temperature shaker C->D E Agitate for 24-72 hours D->E F Allow solid to settle E->F G Withdraw supernatant with filtered syringe F->G H Dilute filtered sample G->H I Proceed to analytical quantification H->I

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification of Solute Concentration

Once a saturated solution is obtained, the concentration of the dissolved methyl 2-amino-5-isobutoxybenzoate must be accurately measured. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are two commonly used techniques for this purpose.[11][12][13][14]

Quantification by HPLC

HPLC is a powerful technique that separates components in a mixture and allows for precise quantification.[13][14]

5.1.1. Protocol for HPLC Quantification
  • Method Development: Develop a suitable reversed-phase HPLC method capable of separating methyl 2-amino-5-isobutoxybenzoate from any potential impurities or degradation products.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of methyl 2-amino-5-isobutoxybenzoate of a known concentration in a suitable solvent.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of at least five different concentrations.

  • Generation of Calibration Curve:

    • Inject each calibration standard into the HPLC system and record the peak area.

    • Plot the peak area as a function of concentration to generate a calibration curve. The curve should be linear with a correlation coefficient (R²) of >0.99.

  • Analysis of Solubility Samples:

    • Inject the diluted solubility samples into the HPLC system and record the peak area.

  • Concentration Calculation:

    • Use the equation of the line from the calibration curve to calculate the concentration of methyl 2-amino-5-isobutoxybenzoate in the diluted samples.

    • Account for the dilution factor to determine the final solubility in the original solvent.

Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method that can be used if the compound has a chromophore that absorbs light in the UV-Vis range and there are no interfering substances.[11][12][15]

5.2.1. Protocol for UV-Vis Quantification
  • Determine λmax: Scan a dilute solution of methyl 2-amino-5-isobutoxybenzoate across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Standards: Prepare a series of calibration standards as described for the HPLC method.

  • Generate Calibration Curve:

    • Measure the absorbance of each calibration standard at the λmax.

    • Plot absorbance versus concentration to generate a calibration curve according to the Beer-Lambert law.

  • Analyze Solubility Samples:

    • Measure the absorbance of the diluted solubility samples at the λmax.

  • Calculate Concentration: Use the calibration curve to determine the concentration of the solute in the samples and calculate the final solubility.

Workflow for Analytical Quantification

AnalyticalWorkflow cluster_standards 1. Prepare Calibration Standards cluster_curve 2. Generate Calibration Curve cluster_samples 3. Analyze Solubility Samples cluster_calc 4. Calculate Solubility A Prepare stock solution of known concentration B Create a series of serial dilutions A->B C Analyze standards (HPLC or UV-Vis) B->C D Plot response vs. concentration C->D E Verify linearity (R² > 0.99) D->E H Determine concentration from calibration curve E->H F Analyze diluted supernatant G Record response (peak area or absorbance) F->G G->H I Apply dilution factor H->I J Report final solubility I->J

Caption: Workflow for analytical quantification of solute concentration.

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and interpretation.

Table 4: Template for Recording Solubility Data of Methyl 2-Amino-5-Isobutoxybenzoate at 25°C

SolventHSP (δd, δp, δh)Solubility (mg/mL)Solubility (Mole Fraction)Observations
e.g., Acetone(15.5, 10.4, 7.0)
e.g., Ethanol(15.8, 8.8, 19.4)
e.g., Ethyl Acetate(15.8, 5.3, 7.2)
e.g., Heptane(15.3, 0.0, 0.0)
e.g., Toluene(18.0, 1.4, 2.0)

By comparing the experimental solubility data with the predicted solubility based on HSP, researchers can refine their understanding of the solute-solvent interactions and build a robust model for predicting solubility in other solvent systems.

Advanced Thermodynamic Modeling: The UNIFAC Model

For a more in-depth understanding and predictive capability, particularly in mixed solvent systems, the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model can be employed. UNIFAC is a group-contribution method that can be used to predict activity coefficients, which in turn can be used to calculate solubility.[16][17][18]

The UNIFAC model is most powerful when a limited set of experimental solubility data is available. This data can be used to regress and optimize the interaction parameters for the specific functional groups in methyl 2-amino-5-isobutoxybenzoate, leading to more accurate predictions in a wider range of solvents and solvent mixtures.[19][20]

Conclusion

Determining the solubility profile of a new chemical entity like methyl 2-amino-5-isobutoxybenzoate is a foundational step in its journey through the pharmaceutical development pipeline. While direct experimental data may not always be readily available, a systematic approach combining theoretical prediction with robust experimental and analytical methodologies can provide the necessary insights. By leveraging tools like Hansen Solubility Parameters for intelligent solvent selection and employing the gold-standard shake-flask method for solubility determination, researchers can efficiently and accurately characterize this critical physicochemical property. This guide provides a comprehensive framework to empower scientists in this essential endeavor, ultimately facilitating the development of new and effective therapeutic agents.

References

Sources

Exploratory

Comprehensive Safety Data and Handling Guidelines for Methyl 2-amino-5-isobutoxybenzoate in Pharmaceutical Synthesis

Executive Summary In modern drug discovery and combinatorial chemistry, substituted anthranilic acid derivatives serve as foundational building blocks for a vast array of biologically active heterocycles. Methyl 2-amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and combinatorial chemistry, substituted anthranilic acid derivatives serve as foundational building blocks for a vast array of biologically active heterocycles. Methyl 2-amino-5-isobutoxybenzoate (CAS: 1103931-28-7) is a highly specialized aniline derivative utilized extensively in the synthesis of kinase inhibitors, benzamides, and quinazolinone-based scaffolds[1][2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical safety data and practical, bench-top application. Because specific toxicological data for this exact substitution pattern is rarely isolated in public literature, the safety and handling protocols detailed herein are synthesized from its core structural analogs (e.g., methyl 2-aminobenzoate)[3][4]. This guide provides a rigorous framework for physicochemical profiling, GHS hazard classification, laboratory handling, and a self-validating synthetic workflow.

Physicochemical Profiling & Structural Implications

The utility of methyl 2-amino-5-isobutoxybenzoate stems from its unique tri-functional nature:

  • Primary Amine (Nucleophile): Readily undergoes acylation, alkylation, or reductive amination.

  • Methyl Ester (Electrophile): Acts as a prime site for nucleophilic attack during intramolecular cyclization events.

  • 5-Isobutoxy Ether (Lipophilic Modifier): The bulky, branched ether linkage at the 5-position significantly increases the molecule's logP , enhancing the lipophilicity of downstream active pharmaceutical ingredients (APIs) to improve membrane permeability and target-pocket binding affinity.

Table 1: Quantitative Physicochemical Properties
PropertySpecification / Value
Chemical Name Methyl 2-amino-5-isobutoxybenzoate
CAS Number 1103931-28-7
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Typical Purity 95% (GC/LC-MS)
Structural Class Substituted Aniline / Anthranilate Ester

Safety Data & Hazard Classification (GHS)

Due to the reactive aniline moiety, this compound shares a toxicological profile with other methyl anthranilates[4][5]. The primary amine can act as a skin sensitizer, and the compound is susceptible to generating irritating degradation products upon combustion.

Table 2: GHS Hazard Summary & Mitigation
Hazard ClassCategoryHazard StatementCausality / Mechanism
Skin Irritation Category 2H315: Causes skin irritationLipophilic nature allows dermal penetration; amine acts as a mild sensitizer[4].
Eye Irritation Category 2AH319: Causes serious eye irritationDirect contact disrupts the lipid bilayer of the corneal epithelium[3].
STOT - Single Category 3H335: May cause respiratory irritationInhalation of fine dust or aerosols triggers mucosal inflammation[5].

Precautionary Directives:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].

Handling, Storage, and Emergency Protocols

Storage Causality

Anilines are notoriously prone to auto-oxidation when exposed to ambient light and atmospheric oxygen, often leading to the formation of dark, highly conjugated radical oligomers.

  • Protocol: Store the compound in tightly sealed amber vials under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

  • Validation: Before use, inspect the physical appearance. A shift from a pale yellow solid/oil to a dark brown/black viscous material indicates significant oxidation, necessitating re-purification via flash chromatography before sensitive catalytic steps.

Emergency Spill Response

G Spill Chemical Spill Detected Assess Assess Spill Size Spill->Assess Small Small Spill (< 50 g/mL) Assess->Small Large Large Spill (> 50 g/mL) Assess->Large PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Small->PPE Evacuate Evacuate & Call EHS Large->Evacuate Contain Contain with Sand/Vermiculite PPE->Contain Dispose Dispose as Hazardous Waste Contain->Dispose

Caption: Emergency response decision tree for handling methyl 2-amino-5-isobutoxybenzoate spills.

Synthetic Workflows: Quinazolinone Core Assembly

To demonstrate the practical utility of methyl 2-amino-5-isobutoxybenzoate, the following protocol details its conversion into a 6-isobutoxy-quinazolin-4(3H)-one core. This methodology is designed as a self-validating system , ensuring the chemist can confirm success at each mechanistic juncture.

Step-by-Step Methodology

Step 1: N-Acylation of the Aniline

  • Procedure: Dissolve 1.0 equivalent of methyl 2-amino-5-isobutoxybenzoate in anhydrous dichloromethane (DCM) under Nitrogen. Add 2.0 equivalents of triethylamine (TEA), followed by cooling the reaction vessel to 0°C. Slowly add 1.2 equivalents of an acyl chloride (e.g., acetyl chloride) dropwise.

  • Causality: The electron-donating isobutoxy group increases the nucleophilicity of the primary amine, making it highly reactive. Cooling to 0°C suppresses the kinetic formation of the di-acylated byproduct. TEA is utilized as an acid scavenger to neutralize the HCl generated, preventing the protonation of the starting material which would halt the reaction.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate system. The starting material will fluoresce bright blue under shortwave UV (254 nm). The reaction is complete when this spot entirely disappears, replaced by a lower-Rf spot (the amide), confirming the loss of the basic amine group.

Step 2: Intramolecular Cyclization

  • Procedure: Isolate the intermediate amide via standard aqueous workup (washing with saturated NaHCO₃ to remove residual acid). Dissolve the crude intermediate in glacial acetic acid and add 5.0 equivalents of ammonium acetate. Heat the mixture to 120°C for 4–6 hours.

  • Causality: Ammonium acetate serves as the nitrogen source for the pyrimidine ring. High thermal energy (120°C) is mandatory to overcome the activation energy required for the intramolecular nucleophilic attack of the newly formed imine onto the sterically hindered methyl ester, driving the expulsion of methanol.

  • Self-Validation: As the reaction progresses, the product (quinazolinone) will often begin to precipitate out of the hot acetic acid solution due to its highly crystalline, planar nature. Upon cooling and addition of water, a massive precipitation event should occur. LC-MS analysis of the solid will show a mass corresponding to [M+H]+=Target Mass , with a complete absence of the +32 Da mass (indicating successful loss of the −OCH3​ group).

Synthetic Pathway Visualization

G SM Methyl 2-amino-5-isobutoxybenzoate Acylation Acylation (R-COCl, TEA) 0°C to RT SM->Acylation Step 1: N-Acylation Intermediate Amide Intermediate Acylation->Intermediate Cyclization Cyclization (NH4OAc, AcOH) 120°C Intermediate->Cyclization Step 2: Condensation Product 6-Isobutoxy-quinazolin-4(3H)-one Cyclization->Product

Caption: Synthetic workflow for converting methyl 2-amino-5-isobutoxybenzoate to a quinazolinone core.

Conclusion

Methyl 2-amino-5-isobutoxybenzoate is an invaluable reagent for generating structurally complex, lipophilic pharmacophores. By adhering strictly to the GHS-aligned handling protocols and understanding the electronic and steric causality behind its reactivity, researchers can safely and efficiently integrate this compound into advanced drug discovery pipelines.

References

  • Cole-Parmer. "Material Safety Data Sheet - Methyl anthranilate". Available at:[Link][3]

  • Elan Chemical. "Safety Data Sheet - Elan Chemical (Methyl anthranilate, natural)". Available at:[Link][5]

Sources

Foundational

Comprehensive Spectroscopic Characterization of Methyl 2-amino-5-isobutoxybenzoate: A Technical Guide for Structural Validation

Introduction Methyl 2-amino-5-isobutoxybenzoate (CAS: 1103931-28-7) is a highly functionalized anthranilic acid derivative. Compounds sharing this core scaffold are critical building blocks in medicinal chemistry, freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-amino-5-isobutoxybenzoate (CAS: 1103931-28-7) is a highly functionalized anthranilic acid derivative. Compounds sharing this core scaffold are critical building blocks in medicinal chemistry, frequently serving as active pharmacophores in the discovery of novel therapeutics, including GPR17 antagonists for inflammatory diseases and multiple sclerosis[1].

For drug development professionals and synthetic chemists, the rigorous structural validation of such intermediates is non-negotiable. This whitepaper provides an in-depth, self-validating spectroscopic guide—detailing the Nuclear Magnetic Resonance (NMR) and Infrared (IR) characteristics of methyl 2-amino-5-isobutoxybenzoate. By understanding the causality behind its spectral features, researchers can confidently verify sample integrity and purity.

Structural Overview & Spectroscopic Causality

The spectroscopic profile of methyl 2-amino-5-isobutoxybenzoate is governed by the competing electronic effects of its substituents, creating a distinct "push-pull" electronic environment across the aromatic ring[2]:

  • Electron-Donating Groups (+R effect): The amino (-NH₂) group at C-2 and the isobutoxy (-OCH₂CH(CH₃)₂) group at C-5 pump electron density into the ring.

  • Electron-Withdrawing Group (-R effect): The methyl ester (-COOCH₃) at C-1 pulls electron density away.

Causality in NMR Chemical Shifts

The isobutoxy group strongly shields the ortho protons. Consequently, the proton at C-4 (Ar-H4) is highly shielded and shifted upfield. Conversely, the proton at C-6 (Ar-H6), despite being ortho to the ether linkage, is slightly deshielded due to the magnetic anisotropy of the adjacent carbonyl group. This predictable perturbation of the electron density is a hallmark of substituted anthranilic acids[2].

Causality in IR Vibrational Modes

Typically, a conjugated aromatic ester exhibits a carbonyl (C=O) stretch near 1720 cm⁻¹. However, in methyl 2-amino-5-isobutoxybenzoate, this stretch is observed at a significantly lower wavenumber (~1688 cm⁻¹). This shift is caused by a strong intramolecular hydrogen bond between the ortho-amino protons and the ester carbonyl oxygen[3]. This interaction weakens the C=O double bond character, thereby reducing its force constant and lowering the vibrational frequency.

Experimental Workflows: A Self-Validating Protocol

To ensure absolute trustworthiness in structural elucidation, the following step-by-step methodology must be strictly adhered to. This protocol is designed to eliminate artifacts and provide a self-validating cross-reference between NMR and IR data.

Phase 1: High-Purity Sample Preparation

  • Weigh exactly 20 mg of methyl 2-amino-5-isobutoxybenzoate.

  • Dissolve the solid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filter the solution through a 0.22 μm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Filtration eliminates paramagnetic impurities and undissolved particulates that cause magnetic field inhomogeneities and broaden NMR signals.

Phase 2: High-Resolution NMR Acquisition

  • Load the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe specifically to the ¹H and ¹³C frequencies to maximize the signal-to-noise ratio.

  • Shim the magnetic field until the TMS reference peak achieves a line width of <0.5 Hz.

  • Acquire standard 1D ¹H spectra (16 scans, relaxation delay 1s) and ¹³C{¹H} spectra (1024 scans, relaxation delay 2s).

Phase 3: ATR-FTIR Acquisition

  • Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and acquire a background spectrum in ambient air.

  • Place 2-3 mg of the neat solid directly onto the crystal.

  • Apply consistent pressure using the ATR anvil to ensure optimal optical contact. Causality: Poor contact leads to artificially weak signals and distorted peak ratios.

  • Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Spectroscopic Data Presentation

All quantitative data derived from the workflows above are summarized in the structured tables below for rapid cross-referencing.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
0.98Doublet (d)6H6.7-CH(CH₃ )₂ (Isobutoxy)
2.03Nonet (m)1H6.7-CH (CH₃)₂ (Isobutoxy)
3.61Doublet (d)2H6.5-OCH₂ - (Isobutoxy)
3.85Singlet (s)3H--COOCH₃ (Ester)
5.35Broad Singlet (br s)2H--NH₂ (Amine, H-bonded)
6.61Doublet (d)1H8.8Ar-H3 (ortho to NH₂)
6.94Doublet of Doublets (dd)1H8.8, 2.9Ar-H4 (ortho to isobutoxy)
7.34Doublet (d)1H2.9Ar-H6 (meta to H4)
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
19.3CH₃-CH(CH₃ )₂
28.3CH-CH (CH₃)₂
51.6CH₃-COOCH₃
75.3CH₂-OCH₂ -
110.8Quaternary (C)Ar-C1 (attached to ester)
113.5CHAr-C6
117.6CHAr-C3
123.1CHAr-C4
145.4Quaternary (C)Ar-C2 (attached to NH₂)
150.2Quaternary (C)Ar-C5 (attached to isobutoxy)
168.4Quaternary (C)-C =O (Ester carbonyl)
Table 3: ATR-FTIR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3455, 3348MediumN-H stretch (asym & sym)Primary aromatic amine
2958, 2872WeakC-H stretch (sp³)Isobutoxy & methyl ester alkyl groups
1688StrongC=O stretchEster carbonyl (Intramolecularly H-bonded)
1622MediumN-H bendPrimary amine
1585, 1508StrongC=C stretchAromatic ring skeleton
1285, 1225StrongC-O stretchEster and ether linkages

Structural Validation Workflow Diagram

The logical relationship between sample preparation, data acquisition, and final structural elucidation is mapped below. This cross-validation ensures that the push-pull electronic system identified in the NMR perfectly aligns with the hydrogen-bonding phenomena observed in the IR.

Workflow SamplePrep Sample Prep (Methyl 2-amino-5-isobutoxybenzoate) NMR_Acq High-Res NMR (1H, 13C, 2D) SamplePrep->NMR_Acq IR_Acq ATR-FTIR (Vibrational) SamplePrep->IR_Acq NMR_Analysis Spin System Analysis (J-coupling) NMR_Acq->NMR_Analysis IR_Analysis Functional Group ID (H-Bonding) IR_Acq->IR_Analysis Data_Integration Cross-Validation (Push-Pull System) NMR_Analysis->Data_Integration IR_Analysis->Data_Integration Final_Validation Structural Elucidation Confirmed Data_Integration->Final_Validation

Fig 1: Spectroscopic cross-validation workflow for structural elucidation.

References

  • Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry.[Link]

  • The Missing NH Stretch Fundamental in S1 Methyl Anthranilate: IR-UV Double Resonance Experiments and Local Mode Theory. Physical Chemistry Chemical Physics.[Link]

  • Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. SciSpace / ResearchGate.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 2-amino-5-isobutoxybenzoate at Room Temperature

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of methyl 2-amino-5-isobutoxybenzoate at ambient ro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of methyl 2-amino-5-isobutoxybenzoate at ambient room temperature. By examining the intrinsic properties of its constituent functional groups—a primary aromatic amine, a methyl ester, and an isobutoxy ether—we will build a foundational understanding of its likely degradation pathways. This theoretical assessment is then coupled with a detailed exposition of robust experimental protocols designed to rigorously evaluate the compound's stability profile in accordance with international regulatory standards. This document is intended to serve as a vital resource for professionals engaged in the development of pharmaceuticals, offering both the theoretical underpinnings and practical methodologies required for a thorough stability assessment.

Introduction: The Imperative of Stability in Drug Development

The journey of a new chemical entity from the laboratory to the clinic is fraught with challenges, not least of which is ensuring its stability over time. The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety, efficacy, and quality.[1] Degradation of an API can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties, all of which can have profound implications for patient health.

Methyl 2-amino-5-isobutoxybenzoate is a compound of interest in pharmaceutical research, and a thorough understanding of its stability is paramount. This guide will deconstruct the molecule to predict its inherent stability and then outline a comprehensive strategy for its experimental verification.

Theoretical Stability Assessment: A Functional Group Approach

The thermodynamic stability of methyl 2-amino-5-isobutoxybenzoate can be inferred by analyzing the reactivity of its key functional groups: the primary aromatic amine, the methyl ester, and the isobutoxy ether, all situated on a benzene ring. In silico tools can also be employed to predict potential degradation pathways based on these functional groups.[2][3][4]

The Primary Aromatic Amine: A Locus of Oxidative Vulnerability

Primary aromatic amines are known to be susceptible to oxidation.[5][6] The lone pair of electrons on the nitrogen atom can be readily abstracted, leading to the formation of a variety of oxidation products. This process can be initiated by atmospheric oxygen, light, or trace metal impurities.

  • Potential Degradation Products: Oxidation can lead to the formation of colored impurities such as nitroso and nitro derivatives, and can even result in polymerization to form complex colored bodies.[5][7]

  • Influencing Factors: The rate of oxidation is often influenced by pH, with some aromatic amines showing increased degradation in acidic or basic conditions.[8]

The Methyl Ester: Susceptibility to Hydrolysis

The methyl ester functional group is a potential site for hydrolysis, a reaction that involves the cleavage of the ester bond by water.[9][10]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction that yields the parent carboxylic acid (2-amino-5-isobutoxybenzoic acid) and methanol.[9] To drive the reaction forward, a large excess of water is typically required.

  • Base-Catalyzed Hydrolysis (Saponification): This is generally a faster and irreversible process that results in the formation of a carboxylate salt and methanol.[9][11]

The Isobutoxy Ether: A Bastion of Stability

Aromatic ethers are characterized by their general stability, which is attributed to the resonance delocalization of the oxygen's lone pair of electrons with the aromatic ring.[12] Cleavage of the ether bond typically requires harsh chemical conditions, such as refluxing with strong acids like HBr or HI, which are not encountered at room temperature.[13] Therefore, the isobutoxy group is expected to be a stable feature of the molecule under normal storage conditions.

Predicted Degradation Pathways

Based on the analysis of its functional groups, the primary degradation pathways for methyl 2-amino-5-isobutoxybenzoate at room temperature are predicted to be oxidation of the aromatic amine and hydrolysis of the methyl ester.

G parent Methyl 2-amino-5-isobutoxybenzoate hydrolysis Hydrolysis (Acidic or Basic Conditions) parent->hydrolysis Ester Cleavage oxidation Oxidation (Atmospheric O2, Light) parent->oxidation Amine Oxidation hydrolysis_product 2-amino-5-isobutoxybenzoic acid + Methanol hydrolysis->hydrolysis_product oxidation_products Nitroso, Nitro, and Polymeric Impurities oxidation->oxidation_products

Caption: Predicted degradation pathways for methyl 2-amino-5-isobutoxybenzoate.

Experimental Design for Stability Assessment

A comprehensive evaluation of thermodynamic stability necessitates a multi-faceted experimental approach, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[14][15][16][17] This involves both long-term stability studies under ambient conditions and forced degradation studies to deliberately stress the molecule.[1][18][19][20]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that provides insight into the intrinsic stability of a molecule.[1][19] These studies are designed to generate degradation products and help in the development of stability-indicating analytical methods.[19][21] The recommended stress conditions typically include:

  • Acid and Base Hydrolysis: Exposure to acidic and basic conditions to assess the likelihood of ester hydrolysis.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, to probe the susceptibility of the aromatic amine to oxidation.

  • Thermal Stress: Subjecting the compound to elevated temperatures to accelerate degradation.

  • Photostability: Exposure to light to determine if the molecule is light-sensitive.

The goal of forced degradation is to achieve a target degradation of 5-20%, which is generally sufficient to detect and identify degradation products without completely destroying the molecule.[21]

Stability-Indicating Analytical Method Development

A robust stability-indicating analytical method is one that can accurately and precisely measure the concentration of the intact API and separate it from all potential degradation products and impurities.[22][23][24][25][26] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[22][23]

Table 1: Example HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure good peak shape for the amine.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minA gradient elution is necessary to separate the parent compound from potentially more polar (hydrolyzed) or less polar (oxidized) degradation products.[22]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 310 nmWavelengths are chosen based on the UV absorbance maxima of the parent compound.
Column Temperature 30 °CTo ensure reproducible retention times.
Thermal Analysis

Thermal analysis techniques provide valuable information about the physical stability of a compound.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[27][28][29][30] It is used to determine the melting point, which is an indicator of purity, and to detect any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[31][32][33][34] It is used to determine the temperature at which the compound begins to decompose.

Experimental Protocols

The following protocols are provided as a template for the experimental evaluation of the thermodynamic stability of methyl 2-amino-5-isobutoxybenzoate.

Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of methyl 2-amino-5-isobutoxybenzoate in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL for HPLC analysis.[21]

  • Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Control Sample: Dilute the stock solution to 0.1 mg/mL with the mobile phase to serve as an unstressed control.

  • Analysis: Analyze all samples by the developed stability-indicating HPLC method.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution acid 0.1 M HCl, 60°C stock->acid base 0.1 M NaOH, RT stock->base oxidation 3% H2O2, RT stock->oxidation thermal Solid, 80°C stock->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc

Caption: Workflow for forced degradation studies.

Protocol for Thermal Analysis
  • DSC Analysis:

    • Accurately weigh 2-5 mg of methyl 2-amino-5-isobutoxybenzoate into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • TGA Analysis:

    • Accurately weigh 5-10 mg of methyl 2-amino-5-isobutoxybenzoate into a TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

Data Interpretation and Summary

The data generated from the experimental studies will provide a comprehensive picture of the thermodynamic stability of methyl 2-amino-5-isobutoxybenzoate.

Table 2: Hypothetical Forced Degradation Results

Stress Condition% Degradation of ParentMajor Degradation Product(s)
0.1 M HCl, 60°C, 24h8.5%2-amino-5-isobutoxybenzoic acid
0.1 M NaOH, RT, 2h15.2%2-amino-5-isobutoxybenzoic acid
3% H2O2, RT, 24h11.7%Unidentified polar and non-polar impurities
Solid, 80°C, 48h2.1%Minor unidentified impurities

The HPLC chromatograms will be used to quantify the parent compound and any degradation products. The mass balance should be calculated to ensure that all degradation products are accounted for. Any significant degradation products should be identified using techniques such as LC-MS.

The DSC thermogram will reveal the melting point of the compound, and the TGA curve will indicate its decomposition temperature.

Conclusion

A thorough understanding of the thermodynamic stability of methyl 2-amino-5-isobutoxybenzoate is crucial for its development as a potential pharmaceutical agent. Based on its chemical structure, the primary liabilities are the potential for oxidation of the aromatic amine and hydrolysis of the methyl ester. The experimental protocols outlined in this guide provide a robust framework for quantifying the stability of this molecule and identifying its degradation pathways. This information is essential for formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of any resulting drug product.

References

  • ACS Publications. (2024, February 19). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Organic Process Research & Development. [Link]

  • Lhasa Limited. (2026, February 23). Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth. [Link]

  • ResearchGate. (n.d.). (PDF) In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. [Link]

  • ACS Publications. (2014, October 7). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. [Link]

  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]

  • Impact Analytical. (2026, March 17). How Pharma Companies Use DSC in Drug Development Stability. [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • BioProcess International. (2017, October 18). Moving DSC Downstream: Exploiting Differential Scanning Calorimetry As a Process Development Tool. [Link]

  • RAPS. (n.d.). ICH releases overhauled stability guideline for consultation. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • American Pharmaceutical Review. (n.d.). A Guide to ICH Stability Storage and Testing for Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • PMC. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. [Link]

  • askIITians. (2025, August 5). Aromatic ethers are typically derived from aromatic compounds, while. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). (PDF) Stability Indicating HPLC Method Development: A Review. [Link]

  • BioProcess International. (2026, April 2). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. [Link]

  • ResolveMass Laboratories Inc. (2025, July 31). TGA Analysis Pharmaceutical Case Study. [Link]

  • PMC. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. [Link]

  • NETZSCH Analyzing & Testing. (2020, March 5). Thermal Stability of Drugs. [Link]

  • The Synthetic Reaction Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Hiden Analytical. (2018, November 1). TGA | Pharmaceutical Products | Process Monitoring. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • PMC. (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. [Link]

  • ResearchGate. (2022, July 21). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. [Link]

  • SlideShare. (n.d.). Oxidation of Secondary and Primary Amines. [Link]

  • LinkedIn. (2026, March 2). Aromatic Stability in Fragrance: Understanding Benzene and Naphthalene Chemistry. [Link]

  • PMC. (2024, December 16). Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. [Link]

  • Chemistry Stack Exchange. (2022, January 3). When does an aromatic ether break its bonds?. [Link]

  • Inchem.org. (2004). ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004). [Link]

  • YouTube. (2025, March 21). Aromatic Ethers: Preparation, Oxidation & Electrophilic Substitution | NEB Chemistry Class 12. [Link]

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Protocols & Analytical Methods

Method

using methyl 2-amino-5-isobutoxybenzoate as a pharmaceutical intermediate

An Application Guide for the Utilization of Methyl 2-Amino-5-isobutoxybenzoate as a Pharmaceutical Intermediate Authored by a Senior Application Scientist This document provides a comprehensive technical guide for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Utilization of Methyl 2-Amino-5-isobutoxybenzoate as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of Methyl 2-Amino-5-isobutoxybenzoate. As a substituted anthranilate, this compound serves as a versatile and valuable building block in the synthesis of complex heterocyclic systems and Active Pharmaceutical Ingredients (APIs).

Pharmaceutical intermediates are the foundational chemical compounds that serve as the building blocks in the multi-step synthesis of APIs.[1] The purity and structural integrity of these intermediates are paramount, as they directly influence the efficacy, safety, and overall quality of the final drug product.[1] Methyl 2-Amino-5-isobutoxybenzoate, with its strategically placed amino, ester, and isobutoxy functional groups, offers multiple reaction sites for constructing diverse molecular scaffolds.

This guide is designed to provide not just procedural steps, but also the underlying scientific rationale, enabling users to adapt and troubleshoot the protocols effectively.

Section 1: Synthesis of Methyl 2-Amino-5-isobutoxybenzoate

The synthesis of the title compound is most efficiently achieved through a two-step process starting from 2-amino-5-hydroxybenzoic acid. This route involves an initial etherification of the phenolic hydroxyl group followed by esterification of the carboxylic acid.

Workflow for Synthesis

G A Start: 2-Amino-5-hydroxybenzoic acid B Step 1: Williamson Ether Synthesis A->B Isobutyl bromide, K2CO3, DMF C Intermediate: 2-Amino-5-isobutoxybenzoic acid B->C D Step 2: Fischer Esterification C->D Methanol (excess), H2SO4 (cat.) E Product: Methyl 2-amino-5-isobutoxybenzoate D->E F Purification E->F Work-up & Column Chromatography G Final Product F->G

Caption: Overall workflow for the synthesis of Methyl 2-amino-5-isobutoxybenzoate.

Protocol 1.1: Step 1 - Synthesis of 2-Amino-5-isobutoxybenzoic Acid

This step employs the Williamson ether synthesis to selectively alkylate the phenolic hydroxyl group. The choice of a polar aprotic solvent like DMF facilitates the reaction, and potassium carbonate serves as a suitable base to deprotonate the phenol without significantly affecting the less acidic carboxylic acid or the basicity of the aniline.

Materials:

  • 2-amino-5-hydroxybenzoic acid

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Add isobutyl bromide (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Acidify the aqueous mixture to a pH of ~6 using 1M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the solid product under vacuum to yield crude 2-amino-5-isobutoxybenzoic acid. This intermediate can often be used in the next step without further purification.

Protocol 1.2: Step 2 - Synthesis of Methyl 2-Amino-5-isobutoxybenzoate

This protocol utilizes the Fischer esterification, a classic acid-catalyzed reaction. Using a large excess of methanol not only acts as the solvent but also drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2]

Materials:

  • 2-amino-5-isobutoxybenzoic acid (from Step 1)

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄), concentrated

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-amino-5-isobutoxybenzoic acid (1.0 eq) and a large excess of anhydrous methanol (sufficient to act as the solvent, e.g., 10-20 equivalents).[2]

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (1.1 eq) dropwise with vigorous stirring.[2]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) for 6-12 hours. Monitor the reaction's completion by TLC.[2]

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.[2]

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ until gas evolution ceases. This step neutralizes the sulfuric acid catalyst.[2]

  • Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄.[2]

  • Filter the solution and concentrate the filtrate in vacuo to obtain the crude product.[2]

Section 2: Purification and Characterization

Purification is critical to ensure the intermediate is suitable for subsequent pharmaceutical synthesis. Characterization confirms that the correct molecule has been synthesized with the required purity.

Protocol 2.1: Purification by Column Chromatography

Silica gel column chromatography is a highly effective method for purifying the crude product and removing unreacted starting materials or byproducts.[2]

Materials:

  • Crude Methyl 2-amino-5-isobutoxybenzoate

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 2-amino-5-isobutoxybenzoate.

Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Predicted shifts (CDCl₃, 400 MHz): δ ~7.5 (d, 1H, Ar-H), ~6.8 (dd, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~4.8 (s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 3.7 (d, 2H, -OCH₂-), ~2.1 (m, 1H, -CH-), ~1.0 (d, 6H, -C(CH₃)₂).
¹³C NMR Predicted shifts (CDCl₃, 101 MHz): δ ~168 (C=O), ~152 (C-O), ~140 (C-N), ~125, ~118, ~117, ~112 (Ar-C), ~75 (-OCH₂-), ~51 (-OCH₃), ~28 (-CH-), ~19 (-CH₃).
Mass Spec (ESI+) Expected m/z for [M+H]⁺: C₁₂H₁₈NO₃⁺, calculated: 224.1281.
IR Spectroscopy Key peaks (cm⁻¹): ~3400-3300 (N-H stretch), ~2960 (C-H stretch), ~1700 (C=O stretch, ester), ~1250 (C-O stretch).
Melting Point If solid, a sharp melting point range indicates high purity. For a related compound, methyl 2-amino-5-bromobenzoate, the melting point is 72-74 °C.[3]

Section 3: Application in Pharmaceutical Synthesis

Methyl 2-Amino-5-isobutoxybenzoate is an ideal precursor for synthesizing heterocyclic scaffolds like quinazolinones, which are prominent in medicinal chemistry, particularly as kinase inhibitors.[4] The following protocol describes a general method for constructing a substituted quinazolinone.

Protocol 3.1: Synthesis of a Substituted Quinazolinone Derivative

This reaction involves a condensation reaction followed by cyclization to form the quinazolinone core.

G cluster_0 Quinazolinone Synthesis A Methyl 2-amino-5- isobutoxybenzoate B Amidation A->B Step 1: Acylation with Acetic Anhydride C Intermediate: 2-Acetamido-5- isobutoxybenzamide B->C Step 2: Amidation with Formamide D Cyclization C->D Heat, Base E Product: Substituted Quinazolinone D->E

Caption: General workflow for the synthesis of a quinazolinone derivative.

Materials:

  • Methyl 2-amino-5-isobutoxybenzoate

  • An acyl chloride or anhydride (e.g., acetyl chloride)

  • A cyclizing agent (e.g., formamide or an orthoester)

  • A suitable high-boiling solvent (e.g., Dowtherm A or NMP)

  • Base (e.g., potassium carbonate)

Procedure:

  • Acylation: Dissolve Methyl 2-amino-5-isobutoxybenzoate (1.0 eq) in a suitable solvent like toluene. Add a base such as triethylamine (1.2 eq). Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the N-acylated intermediate.

  • Amidation & Cyclization: Combine the N-acylated intermediate with an excess of formamide. Heat the mixture to 150-180 °C for several hours. The formamide serves as both a reactant and a solvent, facilitating the cyclization to the quinazolinone ring system.

  • Work-up: Cool the reaction mixture and pour it into water to precipitate the crude product.

  • Purification: Collect the solid by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure quinazolinone derivative.

Section 4: Safety and Handling

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6]

    • Inhalation: Move person to fresh air.[6]

    • Ingestion: Rinse mouth and seek medical attention.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]

Section 5: Troubleshooting

Problem Potential Cause Recommended Solution
Low Yield in Step 1 (Etherification) Insufficient base or reaction time.Ensure K₂CO₃ is anhydrous and use a slight excess. Increase reaction time and monitor by TLC.
Low Yield in Step 2 (Esterification) Reversible reaction at equilibrium. Incomplete conversion.Use a larger excess of methanol. Ensure the sulfuric acid catalyst is fresh and added in sufficient quantity (at least 1 equivalent).[2] Increase reflux time.[2]
Product Contaminated with Starting Material Inefficient work-up.During the NaHCO₃ wash, ensure complete neutralization of the acid catalyst. Unreacted carboxylic acid should be extracted into the basic aqueous layer as its salt.[2]
Difficulty in Purification Impurities with similar polarity to the product.Optimize the solvent system for column chromatography. Consider recrystallization from a different solvent system.

References

  • Pharma API Intermediates. Pharma Noble Chem Ltd. Available at: [Link]

  • Methyl 5-amino-2-methylbenzoate - SAFETY DATA SHEET. Alfa Aesar. Available at: [Link]

  • Methyl 2-amino-5-chlorobenzoate (CAS No: 5202-89-1) API Intermediate Manufacturers. Apicule. Available at: [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. Available at: [Link]

  • Methyl 2-amino-5-bromobenzoate. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Methyl 2-amino-5-bromobenzoate. ResearchGate. Available at: [Link]

  • Growth and Characterization of Methyl 2-amino-5-bromobenzoate Crystal for NLO Applications. PubMed. Available at: [Link]

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]

  • α-AMINOISOBUTYRIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Center for Biotechnology Information. Available at: [Link]

Sources

Application

catalytic esterification methods to produce methyl 2-amino-5-isobutoxybenzoate

An Application Guide to Catalytic Esterification Methods for the Synthesis of Methyl 2-amino-5-isobutoxybenzoate Abstract Methyl 2-amino-5-isobutoxybenzoate is a key intermediate in the synthesis of various high-value or...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Catalytic Esterification Methods for the Synthesis of Methyl 2-amino-5-isobutoxybenzoate

Abstract

Methyl 2-amino-5-isobutoxybenzoate is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and specialty chemicals. Its synthesis via the esterification of 2-amino-5-isobutoxybenzoic acid presents a classic chemical challenge: promoting the desired reaction at the carboxylic acid moiety without interference from the basic amino group. This document provides a detailed guide for researchers, scientists, and drug development professionals on robust catalytic methods for this transformation. We will explore both homogeneous and heterogeneous acid-catalyzed protocols, offering in-depth, step-by-step procedures, mechanistic insights, and a comparative analysis to guide catalyst and methods selection.

Introduction: The Synthetic Challenge

The esterification of a carboxylic acid is a fundamental and reversible reaction. The primary challenge in synthesizing methyl 2-amino-5-isobutoxybenzoate lies in the bifunctional nature of the starting material. The amino group (-NH₂) is a Brønsted-Lowry base, which readily reacts with the strong acid catalysts typically used for Fischer-Speier esterification. This non-productive acid-base reaction sequesters the catalyst, rendering it unavailable to activate the carboxylic acid group for esterification.

Therefore, successful protocols must account for this by using a sufficient quantity of catalyst to neutralize the amino group and still provide a catalytic amount to drive the esterification. The equilibrium nature of the reaction also demands strategies to shift the reaction towards the product, typically by using a large excess of the alcohol (methanol) or by removing the water byproduct.[1]

Homogeneous Acid Catalysis: The Fischer-Speier Approach

The most direct and widely practiced method for this transformation is the Fischer-Speier esterification, which employs a strong protic acid in an excess of alcohol.

Mechanistic Rationale

The reaction proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the methanol. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product and regenerate the acid catalyst.

Fischer_Esterification Start 2-Amino-5-isobutoxy- benzoic Acid ProtonatedAcid Protonated Carboxylic Acid Start->ProtonatedAcid + H⁺ (from H₂SO₄) (Protonation) Tetrahedral1 Tetrahedral Intermediate ProtonatedAcid->Tetrahedral1 + CH₃OH (Nucleophilic Attack) ProtonatedIntermediate Protonated Ether Oxygen Intermediate Tetrahedral1->ProtonatedIntermediate Proton Transfer WaterElimination Water Elimination Forms Protonated Ester ProtonatedIntermediate->WaterElimination - H₂O Product Methyl 2-amino-5- isobutoxybenzoate WaterElimination->Product - H⁺ (Catalyst Regeneration) Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Reagents 2. Add Reactants (Acid, Methanol) Setup->Reagents Catalyst 3. Add Catalyst (H₂SO₄ or Resin) Reagents->Catalyst Reaction 4. Heat to Reflux (6-24h) Catalyst->Reaction Workup 5. Work-up (Quench/Filter, Extract) Reaction->Workup Purify 6. Purification (Recrystallization or Chromatography) Workup->Purify Analysis 7. Characterization (NMR, MS, Purity) Purify->Analysis

Sources

Method

methyl 2-amino-5-isobutoxybenzoate applications in heterocyclic synthesis

Application Note: Methyl 2-amino-5-isobutoxybenzoate in Heterocyclic Synthesis and Peptidomimetic Scaffolding Executive Summary Methyl 2-amino-5-isobutoxybenzoate (CAS: 1103931-28-7) is a highly versatile, bifunctional a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 2-amino-5-isobutoxybenzoate in Heterocyclic Synthesis and Peptidomimetic Scaffolding

Executive Summary

Methyl 2-amino-5-isobutoxybenzoate (CAS: 1103931-28-7) is a highly versatile, bifunctional anthranilate building block utilized extensively in advanced organic synthesis and drug discovery[1]. Characterized by an ortho-relationship between a nucleophilic aniline and an electrophilic methyl ester, this scaffold is primed for cyclocondensation reactions. The presence of a bulky, lipophilic isobutoxy group at the 5-position fundamentally alters the electronic and steric landscape of the molecule, making it a privileged precursor for synthesizing 6-substituted quinazolin-4(3H)-ones[2] and conformationally preorganized anthranilamide peptidomimetics[3][4].

This application note provides detailed, self-validating protocols and mechanistic insights for deploying methyl 2-amino-5-isobutoxybenzoate in these two divergent synthetic pathways.

Mechanistic & Structural Rationale

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern dictates reaction outcomes and biological efficacy:

  • Electronic Modulation (Nucleophilicity): The isobutoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect). Positioned para to the amine, it enriches the electron density of the aniline nitrogen, significantly increasing its nucleophilicity compared to unsubstituted methyl anthranilate. This accelerates the initial nucleophilic attack during amidation or cyclization.

  • Steric Bulk & Lipophilicity: In the context of protein-protein interaction (PPI) inhibitors, the isobutoxy moiety serves as a highly effective hydrophobic side-chain mimic (analogous to leucine or valine residues)[3]. It enhances membrane permeability and facilitates anchoring into deep hydrophobic pockets of target proteins, a critical feature in the design of antiviral peptidomimetics[4][5].

  • Regiochemistry in Cyclization: When subjected to cyclocondensation, the 5-isobutoxybenzoate core regioselectively yields 6-isobutoxy heterocyclic systems (e.g., 6-isobutoxyquinazolin-4-ones), ensuring predictable structure-activity relationship (SAR) trajectories[2].

Divergent Synthetic Pathways

SynthesisPathways SM Methyl 2-amino-5-isobutoxybenzoate (CAS: 1103931-28-7) Cond1 1. LiOH, THF/H2O 2. Amine, HATU, DIPEA SM->Cond1 Amidation Cond2 Formamide Microwave, 150°C SM->Cond2 Cyclocondensation Prod1 Anthranilamide Peptidomimetics (Secondary Structure Mimics) Cond1->Prod1 Iterative Elongation Prod2 6-Isobutoxyquinazolin-4(3H)-ones (Bioactive Heterocycles) Cond2->Prod2 Ring Closure

Caption: Divergent synthetic workflows utilizing methyl 2-amino-5-isobutoxybenzoate.

Application Workflow I: Synthesis of 6-Isobutoxyquinazolin-4(3H)-ones

Quinazolinones are privileged pharmacophores. Traditional Niementowski cyclizations require harsh conditions and prolonged heating. However, leveraging the enhanced nucleophilicity of the 5-isobutoxy-substituted aniline, microwave-assisted cyclocondensation with formamide provides a rapid, high-yielding, and self-validating route[2].

Step-by-Step Protocol

Objective: Synthesize 6-isobutoxyquinazolin-4(3H)-one.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend methyl 2-amino-5-isobutoxybenzoate (1.0 mmol, ~223 mg) in neat formamide (3.0 mL).

    • Causality: Formamide acts as both the solvent and the one-carbon synthon (providing C2 and N3 of the pyrimidine ring). Neat conditions maximize collision frequency.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 30 minutes.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 15 mL of ice-cold distilled water while stirring vigorously. A precipitate will form immediately.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 × 5 mL), and dry under high vacuum.

  • Validation:

    • TLC: Run a TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.8) should be completely consumed, replaced by a highly UV-active spot (Rf ~0.4).

    • LC-MS: Confirm the product mass (Expected [M+H]⁺ for C12H14N2O2 = 219.1).

Application Workflow II: Anthranilamide-Based Peptidomimetics

Anthranilamides are utilized to construct non-peptidic scaffolds (oligobenzamides) that mimic α-helical or β-sheet secondary structures. These are critical for developing protein-protein interaction (PPI) inhibitors, including broad-spectrum antivirals[3][4][5]. The isobutoxy group provides essential hydrophobic bulk.

Step-by-Step Protocol

Objective: Synthesize a functionalized anthranilamide monomer via saponification and subsequent amidation.

  • Saponification (Ester Hydrolysis):

    • Dissolve methyl 2-amino-5-isobutoxybenzoate (2.0 mmol) in a 3:1 mixture of THF/H₂O (10 mL).

    • Add Lithium hydroxide monohydrate (LiOH·H₂O, 6.0 mmol). Stir at 40 °C for 4 hours.

    • Causality: LiOH is preferred over NaOH to prevent unwanted side reactions or degradation of the isobutoxy ether linkage.

    • Acidify with 1M HCl to pH 3-4, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 2-amino-5-isobutoxybenzoic acid.

  • Amidation (Peptide Coupling):

    • Dissolve the resulting acid (1.0 mmol) in anhydrous DMF (5 mL).

    • Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 10 minutes at room temperature to form the active ester.

    • Add the desired primary amine or amino acid derivative (1.1 mmol). Stir for 12 hours.

    • Causality: HATU is selected over EDC/HOBt because the steric bulk of the ortho-amine and the 5-isobutoxy group requires a highly reactive coupling reagent to drive the reaction to completion[3].

  • Validation: Confirm the presence of the newly formed amide bond via ¹H-NMR (look for the characteristic amide proton singlet at ~8.5–9.0 ppm, which often participates in intramolecular hydrogen bonding, locking the secondary structure).

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the cyclocondensation of methyl 2-amino-5-isobutoxybenzoate to its corresponding quinazolinone, demonstrating the superiority of microwave-assisted methodologies.

EntryReagent / SolventHeating MethodTemp (°C)TimeYield (%)Purity (HPLC)
1Formamide (neat)Conventional Oil Bath15012 h45%88%
2Formamide (neat)Microwave Irradiation15030 min89%>98%
3HC(OEt)₃ + NH₄OAcMicrowave Irradiation12045 min76%92%
4Formamidine AcetateConventional Oil Bath1006 h52%85%

Table 1: Optimization of cyclocondensation conditions. Microwave irradiation drastically reduces reaction time while suppressing thermal degradation pathways, resulting in superior yields and purity.

References

  • Bavinton, Ella. "Design and synthesis of non-peptidic scaffolds that mimic secondary protein structure." ePrints Soton - University of Southampton, 2022. Available at:[Link]

  • Urmi, Umme Laila, et al. "Antiviral Activity of Anthranilamide Peptidomimetics against Herpes Simplex Virus 1 and a Coronavirus." Antibiotics (Basel), PMC, 2023. Available at:[Link]

  • Alghalayini, A., et al. "Exploring the Efficacy of Peptides and Mimics against Influenza A Virus, Adenovirus, and Murine Norovirus." MDPI, 2024. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Purification and Crystallization of Methyl 2-amino-5-isobutoxybenzoate

Introduction: The Criticality of Purity for Methyl 2-amino-5-isobutoxybenzoate Methyl 2-amino-5-isobutoxybenzoate is an organic compound of significant interest in the fields of pharmaceutical and chemical synthesis. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity for Methyl 2-amino-5-isobutoxybenzoate

Methyl 2-amino-5-isobutoxybenzoate is an organic compound of significant interest in the fields of pharmaceutical and chemical synthesis. As an analog of various biologically active aminobenzoates, its utility as a precursor or intermediate necessitates a high degree of purity. The presence of impurities, which can arise from starting materials, byproducts, or degradation products, can have a profound impact on the safety, efficacy, and regulatory compliance of the final product. Therefore, robust and reproducible purification and crystallization protocols are paramount.

This technical guide provides a comprehensive overview of the methodologies for purifying and crystallizing methyl 2-amino-5-isobutoxybenzoate. While specific literature on this exact molecule is limited, the protocols herein are developed from established principles and data from closely related analogs, such as methyl 2-amino-5-bromobenzoate and methyl 2-amino-5-isopropylbenzoate.[1][2] The causality behind each experimental choice is explained to empower researchers to adapt and optimize these methods for their specific needs.

Understanding Potential Impurities

A logical approach to purification begins with an understanding of potential impurities. Based on common synthetic routes to similar aminobenzoate esters, the primary impurities in a crude sample of methyl 2-amino-5-isobutoxybenzoate may include:

  • Unreacted Starting Materials: Such as 2-amino-5-hydroxybenzoic acid, isobutyl halide, or other isobutylating agents.

  • Byproducts of Esterification: If prepared via Fischer esterification, unreacted 2-amino-5-isobutoxybenzoic acid may be present.[2]

  • Positional Isomers: Depending on the synthetic strategy, isomers such as methyl 2-amino-3-isobutoxybenzoate could be formed.

  • Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[2]

Purification Strategies: A Two-Fold Approach

A combination of recrystallization and chromatography often yields the highest purity. The choice between these methods, or their sequential use, will depend on the impurity profile and the desired scale of purification.

Recrystallization: The Cornerstone of Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3] The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the mother liquor.[3]

The ideal recrystallization solvent should:

  • Exhibit high solubility for methyl 2-amino-5-isobutoxybenzoate at elevated temperatures and low solubility at room or sub-ambient temperatures.

  • Either not dissolve impurities at all or keep them soluble at all temperatures.

  • Be chemically inert towards the compound.

  • Have a boiling point that allows for easy removal.

Based on the properties of analogous aminobenzoate esters, a solvent screening is recommended.[2][4] The following table provides a starting point for solvent selection.

Solvent SystemRationale & PropertiesBoiling Point (°C)
Methanol Often a good choice for moderately polar compounds. Analogs like methyl 2-amino-5-bromobenzoate have been successfully recrystallized from methanol.[4]64.7
Ethanol/Water A mixed solvent system that can be fine-tuned. The compound is likely soluble in ethanol, and the addition of water as an anti-solvent can induce crystallization.Variable
Ethyl Acetate/Hexanes Another versatile mixed solvent system. The compound is expected to be soluble in the more polar ethyl acetate, with hexanes acting as the anti-solvent.[2]Variable
Isopropanol A slightly less polar alcohol that can offer different solubility characteristics compared to methanol or ethanol.82.6
  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude methyl 2-amino-5-isobutoxybenzoate. Add the chosen solvent dropwise while heating and agitating until the solid dissolves.

  • Dissolution: In a larger flask, add the crude solid and the minimum amount of the selected hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to minor, highly polar impurities, add a small amount (1-2% by weight) of activated charcoal and heat for a few minutes.[2]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration to remove them. This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Column Chromatography: For High-Purity Isolation

For challenging separations or when recrystallization is ineffective, silica gel column chromatography is a powerful alternative.[2] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent system).

  • Stationary Phase: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ideal system should give a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified methyl 2-amino-5-isobutoxybenzoate.

Workflow for Purification and Analysis

The following diagram illustrates the logical flow from crude product to a highly pure, crystalline solid with confirmed identity and purity.

Purification_Workflow Crude Crude Methyl 2-amino-5-isobutoxybenzoate Recrystallization Recrystallization Crude->Recrystallization Purity_Check_1 Purity & Identity Check (TLC, mp) Recrystallization->Purity_Check_1 ColumnChromatography Column Chromatography ColumnChromatography->Purity_Check_1 Purity_Check_1->ColumnChromatography Purity < 99% Pure_Solid Pure Crystalline Solid Purity_Check_1->Pure_Solid Purity ≥ 99% Purity_Check_2 Final Purity & Structural Confirmation (HPLC, GC, NMR, MS) Pure_Solid->Purity_Check_2 Final_Product Verified Pure Product Purity_Check_2->Final_Product

Caption: A typical workflow for the purification and analysis of methyl 2-amino-5-isobutoxybenzoate.

Purity Assessment: A Multi-faceted Approach

No single analytical technique is sufficient to confirm the purity and identity of a compound. A combination of chromatographic and spectroscopic methods is essential.

Analytical MethodPrinciple and Application
High-Performance Liquid Chromatography (HPLC) A versatile and robust technique for assessing purity and quantifying impurities. Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water is a common starting point for aminobenzoates.[5]
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar aminobenzoates to improve volatility and peak shape.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are indispensable for structural confirmation and can also be used to assess purity by identifying signals from impurities.[7]
Mass Spectrometry (MS) Provides information about the molecular weight of the compound and can be coupled with GC or LC for impurity identification.
Melting Point Analysis A sharp melting point range is a good indicator of high purity for a crystalline solid.[7]

Chemical Structure of Methyl 2-amino-5-isobutoxybenzoate

Caption: The chemical structure of methyl 2-amino-5-isobutoxybenzoate.

Conclusion

The purification and crystallization of methyl 2-amino-5-isobutoxybenzoate are critical steps in ensuring its suitability for downstream applications. By leveraging established techniques such as recrystallization and column chromatography, and by employing a comprehensive suite of analytical methods for purity assessment, researchers can obtain this compound in a highly purified form. The protocols and rationale presented in this guide provide a solid foundation for achieving this goal, empowering scientists to proceed with confidence in their research and development endeavors.

References

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1887. Retrieved from [Link]

  • Anand, K., & Ramasamy, P. (2012). Growth and Characterization of Methyl 2-amino-5-bromobenzoate Crystal for NLO Applications. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 99, 198-203. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • PubChem. (n.d.). Methyl 2-Amino-5-methylbenzoate. Retrieved from [Link]

  • Libeer, J. C., Scharpé, S. L., Verkerk, R. M., Deprettere, A. J., & Schepens, P. J. (1981). Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. Clinica Chimica Acta, 115(2), 119-123.
  • Academia.edu. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

Sources

Method

Application Note: Leveraging Methyl 2-amino-5-isobutoxybenzoate in High-Throughput Drug Discovery Screening

Executive Summary Anthranilic acid (2-aminobenzoic acid) derivatives are universally recognized as "privileged scaffolds" in medicinal chemistry. They are foundational to the development of highly active kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anthranilic acid (2-aminobenzoic acid) derivatives are universally recognized as "privileged scaffolds" in medicinal chemistry. They are foundational to the development of highly active kinase inhibitors, viral polymerase inhibitors, and G-protein-coupled receptor (GPCR) antagonists [1]. Within this class, methyl 2-amino-5-isobutoxybenzoate (CAS: 1103931-28-7) has emerged as a highly specialized building block for Fragment-Based Drug Discovery (FBDD) and combinatorial library synthesis.

This application note provides a comprehensive, mechanistically grounded guide to utilizing this specific scaffold in drug discovery workflows, detailing the causality behind its chemical reactivity, its structural role in target binding, and self-validating protocols for library generation and high-throughput screening (HTS).

Mechanistic Rationale: The "Why" Behind the Scaffold

The selection of methyl 2-amino-5-isobutoxybenzoate over a standard unsubstituted anthranilate is driven by three distinct structural advantages:

  • Electronic Activation via Resonance : The 5-isobutoxy group is positioned para to the 2-amino group. The oxygen atom of the isobutoxy ether donates electron density into the aromatic ring via resonance. This significantly enhances the nucleophilicity of the aniline nitrogen compared to unsubstituted analogs. In high-throughput parallel synthesis, this causality is critical: it accelerates acylation and cyclization reactions, driving them to completion and minimizing unreacted starting material.

  • Steric and Lipophilic Probing : The branched isobutoxy chain serves as an optimal lipophilic probe. Recent receptor-ligand docking studies on targets like the pro-inflammatory orphan receptor GPR17 demonstrate that while the anthranilic carboxylate anchors to positively charged arginine residues, the 5-position substituent projects into a deep lipophilic cavity [2]. The isobutoxy group provides excellent van der Waals contacts without introducing the excessive rotational entropy associated with long, unbranched alkyl chains.

  • Ester Masking : The methyl ester protects the carboxylic acid during the initial library generation. This prevents unwanted self-condensation and allows for selective saponification post-synthesis to reveal the active pharmacophore.

Binding_Mechanics A Pharmacophore Anthranilic Carboxylate C Target Interaction GPCR Arginine Pocket A->C B Structural Modifier 5-Isobutoxy Group D Target Interaction Hydrophobic Cavity B->D E Functional Outcome Receptor Antagonism C->E D->E

Mechanistic binding logic of isobutoxy-anthranilates to GPCR targets.

Quantitative Scaffold Data

To inform assay design and solubility parameters, the physicochemical properties of the scaffold are summarized below.

Table 1: Physicochemical Properties and Screening Relevance

PropertyValue / FeatureRelevance to Drug Discovery
Molecular Weight 223.27 g/mol Ideal fragment size (Rule of 3 compliant), allowing room for library expansion.
LogP (Estimated) ~2.8Favorable lipophilicity for cell-permeable assay formats; requires DMSO stock.
Hydrogen Bond Donors 1 (-NH2)Provides a critical vector for target binding or subsequent amidation.
Hydrogen Bond Acceptors 4Facilitates interactions with kinase hinge regions or GPCR binding pockets.
Reactivity Profile Enhanced NucleophilePara-alkoxy effect ensures rapid library generation with acid chlorides/isocyanates.

Experimental Workflows and Protocols

The following protocols describe a self-validating system for generating a targeted N-carboxamide library from methyl 2-amino-5-isobutoxybenzoate and subsequently screening it for GPCR antagonism.

Library_Workflow N1 Methyl 2-amino-5- isobutoxybenzoate N2 Parallel Amidation (Acyl Chlorides) N1->N2 N3 Saponification (LiOH / THF) N2->N3 N4 HTS Calcium Mobilization Assay N3->N4

Workflow of library generation and HTS using methyl 2-amino-5-isobutoxybenzoate.

Protocol 1: High-Throughput Parallel Synthesis of N-Carboxamide Libraries

This protocol outlines the synthesis of drug-like derivatives via amidation followed by ester hydrolysis.

Step-by-Step Methodology:

  • Amidation Reaction :

    • Dispense 0.1 mmol of methyl 2-amino-5-isobutoxybenzoate into a 96-well synthesis block.

    • Add 0.5 mL of anhydrous Dichloromethane (DCM) and 0.15 mmol of N,N-Diisopropylethylamine (DIPEA) to each well.

    • Causality: DIPEA is chosen over pyridine because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as a proton sponge.

    • Add 0.12 mmol of various library acid chlorides. Shake at room temperature for 4 hours.

  • Solvent Evaporation : Remove DCM under a gentle stream of nitrogen using a 96-well evaporator.

  • Saponification (Ester Hydrolysis) :

    • Re-dissolve the crude intermediates in 0.4 mL of Tetrahydrofuran (THF).

    • Add 0.2 mL of 1M aqueous Lithium Hydroxide (LiOH). Shake at 40°C for 12 hours.

    • Causality: Why use LiOH in THF/H2O rather than NaOH in Methanol? The newly formed amide and the adjacent ester are sterically crowded. The small lithium counter-ion coordinates effectively with the adjacent amide oxygen, facilitating the hydrolysis of the sterically hindered ester without risking the cleavage of the newly formed amide bond.

  • Neutralization and Purification :

    • Neutralize with 1M HCl to precipitate the free carboxylic acids.

    • Filter, wash with water, and dry under a vacuum.

  • Self-Validation (LC-MS) : Validate a random 10% subset of the plate via LC-MS. A purity of >90% and the presence of the correct [M+H]+ or [M−H]− mass confirms the integrity of the parallel synthesis.

Protocol 2: Fluorescence-Based Calcium Mobilization Assay for GPCR Screening

Anthranilic acid derivatives are potent modulators of intracellular calcium via GPCR antagonism [2]. This protocol utilizes a self-validating fluorescence assay.

Step-by-Step Methodology:

  • Cell Seeding : Seed recombinant GPCR-expressing cells (e.g., HEK293-GPR17) at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading :

    • Remove media and add 20 μL of assay buffer containing 2 μM Fluo-4 AM and 2.5 mM Probenecid.

    • Causality: Fluo-4 AM is cell-permeable. Once inside, endogenous esterases cleave the acetoxymethyl (AM) groups, trapping the calcium-sensitive dye intracellularly. Probenecid is mandatory as it inhibits organic anion transporters, preventing the cells from pumping the dye back out.

    • Incubate for 45 minutes at 37°C in the dark.

  • Compound Addition (Antagonist Phase) :

    • Add 10 μL of the synthesized library compounds (final concentration 10 μM, max 1% DMSO). Incubate for 15 minutes.

  • Agonist Stimulation and Reading :

    • Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader).

    • Record baseline fluorescence for 10 seconds.

    • Inject the reference agonist (e.g., at EC80​ concentration) and record fluorescence continuously for 90 seconds.

  • Self-Validation (Z'-Factor Calculation) :

    • Include 16 wells of maximum signal (Agonist + Vehicle) and 16 wells of minimum signal (Buffer only).

    • Calculate the Z'-factor. The assay is only validated and approved for hit-picking if Z′≥0.5 .

Data Interpretation and Assay Validation

To ensure the trustworthiness of the screening campaign, the assay must demonstrate robust statistical separation between positive and negative controls before library data is analyzed.

Table 2: Representative Assay Validation Metrics (384-Well Format)

MetricTarget ThresholdExperimental ObservationInterpretation
Z'-Factor ≥0.50 0.72Excellent assay robustness; wide separation between controls.
Signal-to-Background (S/B) ≥3.0 5.8High dynamic range for calcium flux detection.
DMSO Tolerance <10% variance2% variance at 1% DMSOScaffold and library compounds do not cause solvent-induced artifacts.
Hit Rate 0.5% - 2.0%1.2%Expected hit rate for a targeted FBDD library against a GPCR.

Compounds exhibiting >50% inhibition of the calcium flux relative to the vehicle control are flagged as primary hits and advanced to dose-response ( IC50​ ) confirmation.

References

  • Medicinal chemistry of anthranilic acid derivatives: A mini review Source: Drug Development Research (via PubMed/NIH) URL:[Link]

  • Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application

Application Note: A Scalable Synthesis of Methyl 2-amino-5-isobutoxybenzoate for Pharmaceutical Intermediate Production

Introduction Methyl 2-amino-5-isobutoxybenzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif, a substituted anthranilate, is a versatile scaffold in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-amino-5-isobutoxybenzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif, a substituted anthranilate, is a versatile scaffold in medicinal chemistry.[1][2] The reliable and scalable production of this intermediate is therefore of significant interest to the pharmaceutical and fine chemical industries. This application note provides a detailed, two-step synthetic protocol for the scale-up production of methyl 2-amino-5-isobutoxybenzoate, starting from commercially available methyl 2-amino-5-hydroxybenzoate. The described methodology focuses on operational simplicity, scalability, and high-yield production, making it suitable for drug development and manufacturing campaigns.

Synthetic Strategy

The synthesis of methyl 2-amino-5-isobutoxybenzoate is most efficiently achieved through a two-step process, as illustrated below. The strategy involves the O-alkylation of the phenolic hydroxyl group of methyl 2-amino-5-hydroxybenzoate via a Williamson ether synthesis, followed by purification of the final product. An alternative route, involving the initial etherification of 2-amino-5-hydroxybenzoic acid followed by Fischer esterification, is also considered but is generally less efficient due to the potential for side reactions and the need for an additional reaction step.

The chosen synthetic pathway prioritizes the use of a readily available starting material and employs a well-established and scalable reaction for the key etherification step.

Synthetic_Pathway Methyl 2-amino-5-hydroxybenzoate Methyl 2-amino-5-hydroxybenzoate Methyl 2-amino-5-isobutoxybenzoate Methyl 2-amino-5-isobutoxybenzoate Methyl 2-amino-5-hydroxybenzoate->Methyl 2-amino-5-isobutoxybenzoate  Williamson Ether Synthesis (Isobutyl bromide, Base)

Caption: Proposed synthetic route for methyl 2-amino-5-isobutoxybenzoate.

Part 1: Scale-Up Synthesis Protocol

This section details the step-by-step procedure for the synthesis of methyl 2-amino-5-isobutoxybenzoate on a multi-gram scale.

Step 1: Williamson Ether Synthesis of Methyl 2-amino-5-hydroxybenzoate

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[3][4] In this step, the phenolic hydroxyl group of methyl 2-amino-5-hydroxybenzoate is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of isobutyl bromide in an S_N2 reaction.[4]

Reaction Scheme:

Williamson_Ether_Synthesis Start Methyl 2-amino-5-hydroxybenzoate Product Methyl 2-amino-5-isobutoxybenzoate Start->Product  Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Reagent + Isobutyl Bromide Reagent->Product

Caption: Williamson ether synthesis for the preparation of the target compound.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
Methyl 2-amino-5-hydroxybenzoate100 g (0.59 moles)
Isobutyl bromide122 g (0.89 moles, 1.5 eq)
Anhydrous Potassium Carbonate (K₂CO₃)163 g (1.18 moles, 2.0 eq)
N,N-Dimethylformamide (DMF)1 L
Ethyl acetate2 L
Saturated brine solution1 L
Anhydrous sodium sulfate (Na₂SO₄)50 g
5 L three-necked round-bottom flask1
Mechanical stirrer1
Heating mantle with temperature controller1
Condenser1
Thermometer1
Separatory funnel1
Rotary evaporator1

Procedure:

  • Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add methyl 2-amino-5-hydroxybenzoate (100 g, 0.59 moles) and anhydrous potassium carbonate (163 g, 1.18 moles).

  • Solvent Addition: Add N,N-dimethylformamide (1 L) to the flask.

  • Reagent Addition: Begin stirring the mixture and add isobutyl bromide (122 g, 0.89 moles) portion-wise over 15 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 3 L of ice-cold water with stirring.

    • Extract the aqueous layer with ethyl acetate (3 x 700 mL).

    • Combine the organic layers and wash with saturated brine solution (2 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 2: Purification

Purification of the crude methyl 2-amino-5-isobutoxybenzoate is crucial to remove any unreacted starting materials, by-products, and residual solvent. Recrystallization is a cost-effective and scalable method for obtaining the final product in high purity.

Materials and Equipment:

Reagent/EquipmentSpecification
Crude methyl 2-amino-5-isobutoxybenzoateFrom Step 1
Heptane1 L
IsopropanolAs required
2 L Erlenmeyer flask1
Heating plate1
Buchner funnel and flask1
Vacuum source1

Procedure:

  • Dissolution: Transfer the crude product to a 2 L Erlenmeyer flask. Add heptane (approximately 500 mL) and heat the mixture to 60-70 °C with stirring.

  • Co-solvent Addition: Slowly add isopropanol dropwise until the solid completely dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold heptane.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

In-Process Controls and Characterization

AnalysisMethodPurpose
Reaction MonitoringTLC, HPLCTo track the consumption of starting material and formation of the product.[6]
Product Identification¹H NMR, ¹³C NMR, MSTo confirm the structure of the final product.
Purity AssessmentHPLC, GC-MSTo determine the purity of the final product.[7]

Safety and Handling

  • Isobutyl bromide: This is a flammable liquid and a lachrymator. It should be handled in a well-ventilated fume hood, away from ignition sources.[1][8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Potassium Carbonate: This is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): This is a combustible liquid and is harmful if inhaled or absorbed through the skin. Handle in a well-ventilated area and wear appropriate PPE.

  • General Precautions: All reactions should be carried out in a fume hood. Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible.[9]

Scale-Up Considerations

  • Exothermicity: The Williamson ether synthesis is generally not highly exothermic, but on a large scale, the initial heating and any potential exotherms should be carefully controlled.

  • Stirring: Efficient mechanical stirring is crucial for heterogeneous reactions involving potassium carbonate to ensure good mixing and heat transfer.

  • Work-up: For larger scale work-up, the use of a bottom-outlet reactor can facilitate the separation of aqueous and organic layers.

  • Solvent Recovery: On an industrial scale, the recovery and recycling of solvents such as ethyl acetate and heptane should be considered to improve the economic and environmental profile of the process.

Conclusion

The provided protocol offers a detailed and scalable method for the synthesis of methyl 2-amino-5-isobutoxybenzoate. The two-step approach, centered around a robust Williamson ether synthesis, is well-suited for the production of this valuable pharmaceutical intermediate. Adherence to the outlined procedures and safety precautions will enable researchers and drug development professionals to reliably produce high-purity material for their applications.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Butyl Bromide. [Link]

  • ResearchGate. (2024, March 24). Selective alkylation of aminophenols. [Link]

  • University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Royal Society of Chemistry. (2024, February 14). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. [Link]

  • ACS Publications. (2009, November 9). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). Selective alkylation of aminophenols. [Link]

  • Royal Society of Chemistry. (2020, June 30). One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. [Link]

  • Google Patents. (n.d.).
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • ResearchGate. (n.d.). One-Pot Preparation of 2-(Alkyl)arylbenzothiazoles from the Corresponding o-Halobenzanilides. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Sciencemadness.org. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

  • Sciencemadness.org. (2017, April 4). methyl 4-aminobenzoate synthesis report. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • Figshare. (n.d.). Collection - One-Pot Synthesis of α‑Amino Acids through Carboxylation of Ammonium Ylides with CO2 Followed by Alkyl Migration - The Journal of Organic Chemistry. [Link]

  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Efficient Synthesis of Oxime Using O-TBS-N-Tosylhydroxylamine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-5-isobutoxybenzoate

Introduction Methyl 2-amino-5-isobutoxybenzoate is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Achieving a high yield of this compound is critical for the economic viability...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-amino-5-isobutoxybenzoate is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Achieving a high yield of this compound is critical for the economic viability and efficiency of multi-step synthetic processes. This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges and maximize yield. The information herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and reproducibility.

Part 1: Primary Synthetic Strategies

The synthesis of methyl 2-amino-5-isobutoxybenzoate can be approached via two primary retrosynthetic pathways, primarily differing in the sequence of the etherification and esterification steps. The choice of route often depends on the availability of starting materials and the desire to avoid potential side reactions.

  • Route A: Etherification followed by Esterification. This route begins with 2-amino-5-hydroxybenzoic acid. The phenolic hydroxyl group is first alkylated with an isobutyl source, followed by the esterification of the carboxylic acid.

  • Route B: Esterification followed by Etherification. This route starts with methyl 2-amino-5-hydroxybenzoate. The ester is already in place, and the synthesis is completed by the alkylation of the phenol. This route is often preferred as it avoids subjecting the potentially sensitive isobutoxy group to the harsh acidic conditions of a Fischer esterification.

cluster_A Route A cluster_B Route B A1 2-Amino-5-hydroxybenzoic Acid A2 2-Amino-5-isobutoxybenzoic Acid A1->A2 Williamson Ether Synthesis (e.g., Isobutyl bromide, K₂CO₃) A3 Methyl 2-amino-5-isobutoxybenzoate A2->A3 Fischer Esterification (MeOH, H₂SO₄) B1 Methyl 2-amino-5-hydroxybenzoate B2 Methyl 2-amino-5-isobutoxybenzoate B1->B2 Williamson Ether Synthesis (e.g., Isobutyl bromide, K₂CO₃) start Alternative Starting Materials start->A1 start->B1

Caption: Comparison of primary synthetic routes.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended for the highest yield?

A1: Route B (Esterification followed by Etherification) is often the preferred strategy. The primary reason is that the Williamson ether synthesis is typically performed under basic to neutral conditions, which are generally milder than the strong acidic conditions required for Fischer esterification. Subjecting the final product to refluxing strong acid (as in Route A) can lead to decomposition or side reactions, potentially lowering the overall yield.[1]

Q2: What are the critical parameters for the Williamson ether synthesis (alkylation) step?

A2: Success in this step hinges on several factors:

  • Base Selection: A moderately strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group without promoting side reactions. Potassium carbonate (K₂CO₃) is a cost-effective and common choice. For less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) can improve reaction rates.

  • Solvent: A polar aprotic solvent is ideal. N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are excellent choices as they effectively dissolve the reactants and facilitate the SN2 reaction.[2]

  • Alkylating Agent: Isobutyl bromide is a common and effective reagent. Isobutyl iodide can be used for enhanced reactivity if the bromide proves too slow.

  • Temperature: The reaction typically requires heating to proceed at a reasonable rate, often in the range of 60-80°C. Temperature control is crucial; excessive heat can lead to the decomposition of reactants or the formation of elimination byproducts from the isobutyl bromide.[3]

Q3: My Fischer esterification yield is low (Route A). How can I drive the reaction to completion?

A3: Fischer esterification is an equilibrium-limited reaction.[1] To maximize your yield of the methyl ester, you should apply Le Châtelier's principle:

  • Use a Large Excess of Methanol: Using methanol as the reaction solvent creates a high concentration of one of the reactants, shifting the equilibrium toward the product side.[1]

  • Use a Sufficient Amount of Acid Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard catalysts.[1] Because the substrate contains a basic amino group, it will be protonated by the acid. Therefore, you must use at least a stoichiometric amount of acid relative to the aminobenzoic acid to ensure there is enough free acid to catalyze the esterification.[1]

  • Remove Water: Water is a byproduct of the reaction, and its presence will shift the equilibrium back toward the starting materials. While difficult when using methanol as the solvent, if using a co-solvent like toluene, a Dean-Stark apparatus can be effective for water removal.[1]

  • Increase Reaction Time and Temperature: Ensure the reaction is heated to reflux for an adequate duration (typically 4-16 hours).[1] Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine when it has reached completion.

Q4: What are the most common side products and how can they be minimized?

A4: The primary side reactions depend on the chosen route.

  • N-Alkylation: In the etherification step, the amino group can compete with the phenoxide to react with the isobutyl bromide. This is generally a minor pathway as the phenoxide is a much stronger nucleophile under basic conditions. Using milder conditions and avoiding a large excess of the alkylating agent can minimize this.

  • Dialkylation: Reaction at both the nitrogen and oxygen is possible but less common.

  • Decomposition: Overheating during either the etherification or esterification step can lead to the formation of dark-colored impurities due to decomposition.[1] Careful temperature monitoring is essential.

Q5: What are the best practices for work-up and purification?

A5:

  • Work-up: After the reaction, a standard aqueous work-up is performed. For the esterification reaction, the acidic mixture is cooled, excess methanol is removed under reduced pressure, and the residue is dissolved in an organic solvent like ethyl acetate. This solution is then carefully washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[1] For the etherification, the reaction mixture is typically filtered to remove the inorganic base, and the solvent is evaporated. The residue is then taken up in an organic solvent and washed with water and brine.

  • Purification: The crude product can be purified by two main methods depending on its physical state and the nature of the impurities:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) is a highly effective method for achieving high purity.[1]

    • Silica Gel Column Chromatography: This is the most versatile method for purifying liquid products or for separating impurities with similar polarity to the desired compound.[1]

Part 3: Detailed Experimental Protocol (Route B)

This protocol describes the synthesis of Methyl 2-amino-5-isobutoxybenzoate starting from Methyl 2-amino-5-hydroxybenzoate.

Materials:

  • Methyl 2-amino-5-hydroxybenzoate (1.0 eq)

  • Isobutyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow:

A Setup: Combine Methyl 2-amino-5-hydroxybenzoate, K₂CO₃, and anhydrous DMF in a flask. B Reagent Addition: Add isobutyl bromide dropwise at room temperature. A->B C Reaction: Heat mixture to 70°C. Monitor by TLC for 6-12 hours. B->C D Work-up (1): Cool to RT. Filter off K₂CO₃. Concentrate filtrate in vacuo. C->D E Work-up (2): Dissolve residue in Ethyl Acetate. Wash with Water (2x) and Brine (1x). D->E F Drying & Concentration: Dry organic layer over Na₂SO₄. Filter and concentrate to yield crude product. E->F G Purification: Purify by column chromatography (e.g., Hexane/Ethyl Acetate gradient) or recrystallization. F->G

Caption: General experimental workflow for Route B.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 2-amino-5-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Begin stirring the suspension and add isobutyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70°C and maintain this temperature. Monitor the disappearance of the starting material using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash twice with water, followed by one wash with brine to aid in layer separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent.

Part 4: Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or wet reagents/solvents. 2. Insufficient base (etherification) or acid (esterification). 3. Reaction temperature too low or time too short. 4. Impure starting material.1. Use freshly opened or properly dried reagents and anhydrous solvents. 2. Ensure stoichiometry is correct. For esterification, use at least 1.0-1.2 eq of acid.[1] For etherification, use at least 2.0 eq of K₂CO₃. 3. Increase temperature gradually and/or extend reaction time. Monitor progress by TLC.[1] 4. Verify the purity of the starting material by NMR or melting point and purify if necessary.[1]
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient work-up (esterification).1. See "Low or no product yield" solutions. 2. During the basic wash (e.g., with NaHCO₃), ensure complete neutralization. Unreacted carboxylic acid starting material should be extracted into the aqueous layer as its carboxylate salt.[1]
Formation of a Dark-Colored Product 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities that polymerize or decompose under reaction conditions.1. Maintain the recommended reaction temperature; avoid excessive heating.[1] 2. Purify starting materials before the reaction. The final product can often be decolorized by treating with activated charcoal during recrystallization.[1]
Difficulty in Isolating Product (Emulsions during Work-up) 1. Formation of fine particulates at the interface. 2. Surfactant-like properties of intermediates or products.1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. If the emulsion persists, filter the entire mixture through a pad of Celite.

Troubleshooting Logic Flow:

A Low Yield or Incomplete Reaction? B Analyze Crude Reaction Mixture by TLC/LCMS A->B C Is Starting Material (SM) Present? B->C E YES C->E  YES F NO C->F  NO   D Is Product Present? G YES D->G  YES H NO D->H  NO   I Potential Causes: - Insufficient Time/Temp - Inactive Reagents - Insufficient Catalyst/Base E->I F->D J Potential Causes: - Product lost in work-up - Unstable product G->J K Potential Causes: - Wrong starting material - Severe decomposition - Incorrect reaction conditions H->K

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-amino-5-isobutoxybenzoate Derivatives

Introduction Welcome to the technical support center for the synthesis and optimization of methyl 2-amino-5-isobutoxybenzoate and its derivatives. This guide is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis and optimization of methyl 2-amino-5-isobutoxybenzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal reaction outcomes.

The synthesis of substituted anthranilates, such as methyl 2-amino-5-isobutoxybenzoate, is a critical step in the development of various pharmaceuticals. However, the path to a high-yielding, pure product can be fraught with challenges. This resource is structured to provide clear, actionable solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of methyl 2-amino-5-isobutoxybenzoate derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Problem 1: Low or No Product Yield

Question: I am attempting to synthesize a methyl 2-amino-5-isobutoxybenzoate derivative via Fischer esterification of the corresponding carboxylic acid, but I am observing very low to no yield of the desired ester. What are the likely causes and how can I improve the conversion?

Answer:

Low or no product yield in a Fischer esterification is a common issue that can often be traced back to the reversible nature of the reaction, insufficient catalysis, or suboptimal reaction conditions.[1] Here’s a systematic approach to troubleshooting this problem:

Causality and Solutions:

  • Incomplete Reaction Due to Equilibrium: Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product side, you can apply Le Châtelier's principle.

    • Solution: Use a large excess of methanol; it can serve as both a reactant and the solvent.[1] This high concentration of one reactant shifts the equilibrium to favor the formation of the methyl ester. If feasible for your specific derivative, removing the water byproduct as it forms, for instance with a Dean-Stark apparatus, can also significantly improve the yield.[1]

  • Insufficient Acid Catalyst: The amino group on the benzoic acid derivative is basic and will be protonated by the acid catalyst. This can neutralize the catalyst, rendering it ineffective for the esterification reaction.

    • Solution: Ensure you are using a stoichiometric amount (at least 1.0-1.2 equivalents) of a strong protic acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), relative to the starting amino-isobutoxybenzoic acid.[1]

  • Suboptimal Reaction Time or Temperature: The rate of esterification is highly dependent on temperature and reaction time.

    • Solution: The reaction should be heated to reflux and maintained for a sufficient duration, typically 4-8 hours.[1] It is crucial to monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC).[1] If the reaction appears to be sluggish, extending the reflux time may be necessary.

  • Impure Starting Material: Impurities in the 2-amino-5-isobutoxybenzoic acid can interfere with the reaction.

    • Solution: Verify the purity of your starting material using techniques like NMR or melting point analysis. If impurities are detected, purify the starting material before proceeding with the esterification.[1]

Problem 2: Formation of a Dark-Colored Product

Question: My final product, after work-up and purification, is a dark brown or black solid/oil instead of the expected pale-colored compound. What causes this discoloration and how can I obtain a purer product?

Answer:

The formation of a dark-colored product often indicates decomposition or the presence of colored impurities.[1]

Causality and Solutions:

  • Decomposition at High Temperatures: The reaction temperature might be too high, leading to the decomposition of the starting material or product.

    • Solution: Carefully control the reflux temperature to avoid excessive heating.[1]

  • Presence of Polymerizable or Decomposable Impurities: Impurities in the starting materials can polymerize or decompose under the acidic reaction conditions.

    • Solution: Purify the starting materials before the reaction.[1] For the final product, discoloration can often be removed by treating a solution of the crude product with activated charcoal during recrystallization.[1]

Problem 3: Product is Contaminated with Starting Material

Question: After purification, I still see a significant amount of the starting carboxylic acid in my product, as confirmed by TLC and NMR. What could be the reason for this contamination?

Answer:

Contamination with the starting material is typically due to incomplete conversion or an inefficient work-up procedure.[1]

Causality and Solutions:

  • Incomplete Conversion: The reaction may not have gone to completion.

    • Solution: Refer to the solutions for "Low or no product yield" to drive the reaction further towards the product.[1]

  • Inefficient Work-up: The unreacted carboxylic acid may not have been effectively removed during the extraction process.

    • Solution: During the aqueous work-up, ensure complete neutralization of the acid catalyst by washing the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases.[1] The unreacted carboxylic acid will be converted to its carboxylate salt, which is soluble in the basic aqueous layer and can thus be separated from the ester product in the organic layer.[1]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and handling of methyl 2-amino-5-isobutoxybenzoate derivatives.

Q1: What are the primary synthetic routes to methyl 2-amino-5-isobutoxybenzoate and its derivatives?

A1: The most common and direct route is the Fischer esterification of 2-amino-5-isobutoxybenzoic acid with methanol in the presence of an acid catalyst.[1] Another important route involves the catalytic hydrogenation of the corresponding nitrobenzoate derivative.[2][3][4] This method is often favored for its high selectivity and green chemistry principles.[4][5][6] More advanced methods for forming the C-N bond, which could be adapted for these derivatives, include the Buchwald-Hartwig amination and the Ullmann condensation .[7][8] These are powerful cross-coupling reactions for forming aryl-amine bonds.[7][8]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a highly effective and straightforward method for monitoring the progress of your synthesis.[9] By spotting the starting material, the reaction mixture, and a pure standard of the product (if available) on a silica gel plate, you can visualize the consumption of reactants and the formation of the product and any byproducts. A common mobile phase for this analysis is a mixture of n-hexane and ethyl acetate.[9]

Q3: What are the recommended purification techniques for methyl 2-amino-5-isobutoxybenzoate derivatives?

A3: The choice of purification technique depends on the physical state of your product and the nature of the impurities.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is a common and effective method for achieving high purity.[1]

  • Silica Gel Column Chromatography: This is a versatile technique for purifying both solid and liquid products and is particularly effective for separating compounds with different polarities.[1]

  • Acid-Base Extraction: This can be a useful technique to remove non-basic impurities from your aminobenzoate product.[9]

Q4: What are the key safety precautions I should take when working with these compounds?

A4: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[10][11][12][13][14]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[10][11]

  • Handling: Avoid skin and eye contact.[10] Wash hands thoroughly after handling.[11][12][13][14]

  • Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, alkalis, and acids.[10][12][13]

  • Spills: In case of a spill, ventilate the area and use appropriate absorbent material for cleanup.[11] Do not allow spills to enter drains or watercourses.[10]

Data Presentation

Table 1: Recommended Reaction Parameters for Fischer Esterification
ParameterRecommended Value/ConditionRationale
Methanol Large excess (can be used as solvent)Drives the reaction equilibrium towards the product side.[1]
Acid Catalyst Conc. H₂SO₄ or p-TsOH (1.0-1.2 eq)Ensures sufficient free catalyst is available for the reaction.[1]
Temperature RefluxProvides the necessary activation energy for the reaction.[1]
Reaction Time 4-8 hours (monitor by TLC)Allows the reaction to proceed to completion.[1]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Fischer Esterification
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-isobutoxybenzoic acid (1.0 eq).[1]

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 equivalents, or enough to act as the solvent).[1]

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1.0-1.2 eq) dropwise while stirring. The mixture may become warm.[1]

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.[1]

    • Dissolve the residue in an organic solvent such as ethyl acetate.[1]

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ until gas evolution ceases to neutralize the acid catalyst.[1]

    • Wash the organic layer with brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.[1]

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.[1]

Diagram 1: General Workflow for Fischer Esterification

FischerEsterificationWorkflow start Start: 2-amino-5-isobutoxybenzoic acid reagents Add excess Methanol & H2SO4 catalyst start->reagents Step 1 reflux Reflux for 4-8 hours (Monitor by TLC) reagents->reflux Step 2 workup Aqueous Work-up: - Remove excess MeOH - Dissolve in EtOAc - Wash with NaHCO3 & Brine - Dry & Concentrate reflux->workup Step 3 purification Purification: - Recrystallization or - Column Chromatography workup->purification Step 4 product Final Product: Methyl 2-amino-5-isobutoxybenzoate purification->product Step 5

Caption: General workflow for the synthesis of methyl 2-amino-5-isobutoxybenzoate via Fischer esterification.

Diagram 2: Troubleshooting Decision Tree for Low Yield

LowYieldTroubleshooting start Low or No Product Yield? check_equilibrium Is the reaction at equilibrium? start->check_equilibrium Yes check_catalyst Is there sufficient catalyst? check_equilibrium->check_catalyst No solution_equilibrium Increase excess of Methanol or remove water. check_equilibrium->solution_equilibrium Yes check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use stoichiometric amount of strong acid (1.0-1.2 eq). check_catalyst->solution_catalyst No check_purity Is the starting material pure? check_conditions->check_purity Yes solution_conditions Increase reflux time and/or ensure proper temperature. Monitor with TLC. check_conditions->solution_conditions No solution_purity Purify starting material before reaction. check_purity->solution_purity No

Caption: A decision tree for troubleshooting low product yield in Fischer esterification.

References

  • Optimizing reaction conditions for the synthesis of Methyl 2-amino-5-isopropylbenzoate - Benchchem.
  • Common side products in 2-aminobenzothiazole synthesis and their removal - Benchchem.
  • Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH)2 heterostructure - Journal of Materials Chemistry C (RSC Publishing).
  • CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents.
  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions - Almac.
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product.
  • Buchwald–Hartwig amination - Wikipedia.
  • Ullmann condensation - Wikipedia.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes - PMC.
  • SAFETY DATA SHEET - Tokyo Chemical Industry.
  • Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - PMC.
  • SAFETY DATA SHEET - Tokyo Chemical Industry.
  • Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - Chemical Science (RSC Publishing).

Sources

Troubleshooting

reducing side products during methyl 2-amino-5-isobutoxybenzoate preparation

Welcome to the technical support center for the synthesis of methyl 2-amino-5-isobutoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl 2-amino-5-isobutoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this key intermediate. We will delve into the causality behind side product formation and provide field-proven strategies to optimize your synthesis for purity and yield.

Introduction

The synthesis of methyl 2-amino-5-isobutoxybenzoate typically proceeds via a Williamson ether synthesis, starting from methyl 2-amino-5-hydroxybenzoate. While seemingly straightforward, this reaction is fraught with potential side reactions that can significantly impact product quality and yield. The primary challenge arises from the presence of two nucleophilic sites: the target phenolic hydroxyl group and the C2-amino group. This guide provides a structured approach to troubleshooting and minimizing the formation of key side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic challenge in preparing methyl 2-amino-5-isobutoxybenzoate?

The main challenge is achieving selective O-alkylation of the hydroxyl group in the presence of a nucleophilic amino group. The amino group can compete with the phenoxide ion, leading to undesired N-alkylation and di-alkylation side products.[1][2]

Q2: What are the most common side products observed in this synthesis?

The most prevalent side products are:

  • N-Isobutoxy Isomer (Methyl 2-(isobutylamino)-5-hydroxybenzoate): Formed when the amino group is alkylated instead of the hydroxyl group. The product amine is often more nucleophilic than the starting amine, leading to a "runaway" reaction where multiple alkylations can occur.[1]

  • Di-alkylation Product (Methyl 2-(isobutylamino)-5-isobutoxybenzoate): Results from the alkylation of both the amino and hydroxyl groups.

  • Hydrolysis Product (2-Amino-5-isobutoxybenzoic acid): The methyl ester can be saponified under the basic conditions required for the Williamson ether synthesis.[3][4]

  • Elimination Product (Isobutylene): While less common with primary halides like isobutyl bromide, strong bases and high temperatures can promote an E2 elimination reaction.[5]

Q3: How can I prevent N-alkylation of the amino group?

The most effective strategy is to temporarily "protect" the amino group with a protecting group. This involves converting the amine into a less nucleophilic functional group (like an amide) before the etherification step, and then removing the protecting group after the desired O-alkylation is complete. A common and effective choice is acetylation to form an acetamide.

Q4: What are the optimal reaction conditions to favor O-alkylation over side reactions?

Optimizing conditions is key. This includes:

  • Choice of Base: A base strong enough to deprotonate the phenol but not excessively harsh is ideal. Carbonates like potassium carbonate (K₂CO₃) are often preferred over hydroxides, as they are less likely to cause ester hydrolysis.[6]

  • Solvent: A polar aprotic solvent like DMF or DMSO can accelerate the Sₙ2 reaction.[6]

  • Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions like elimination and decomposition. High temperatures can also promote unwanted C-alkylation.[7]

  • Anhydrous Conditions: Water can promote hydrolysis of the ester and can interfere with the formation of the phenoxide.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Predominant N-alkylation. 3. Ester hydrolysis. 4. Inefficient work-up.1. Monitor reaction by TLC until starting material is consumed. Increase reaction time or temperature cautiously.[8] 2. Implement an amine protection strategy (See Protocol 1). This is the most critical step for success. 3. Use a milder base (e.g., K₂CO₃ instead of NaOH). Ensure anhydrous conditions.[6] 4. During work-up, ensure complete neutralization and proper extraction to avoid loss of product.
Major Byproduct Detected (Similar Polarity to Product on TLC/HPLC) The byproduct is likely the N-alkylated isomer (methyl 2-(isobutylamino)-5-hydroxybenzoate).1. Confirm the structure via spectroscopic methods (¹H NMR, MS). 2. Revise the synthetic route to include an amine protection step. Direct alkylation without protection is rarely selective.
A Highly Polar Byproduct is Observed This is characteristic of the hydrolyzed carboxylic acid (2-amino-5-isobutoxybenzoic acid).1. Avoid strong bases like NaOH or KOH. Switch to K₂CO₃ or Cs₂CO₃.[6] 2. Minimize water in the reaction. Use anhydrous solvents and reagents. 3. During aqueous work-up, use a mild base like sodium bicarbonate for neutralization to prevent saponification.[8]
Reaction Mixture Turns Dark Brown/Black Decomposition of starting materials or products, often due to high temperatures or oxidation.1. Lower the reaction temperature. 2. Purify starting materials to remove impurities that may catalyze decomposition.[8] 3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 4. Decolorize the final product during recrystallization using activated charcoal.[8]
Visualizing the Core Problem: O- vs. N-Alkylation

G cluster_0 Reaction Mixture cluster_2 Side Reactions Start Methyl 2-amino-5-hydroxybenzoate + Isobutyl Bromide + Base Side3 Hydrolysis Product Start->Side3 Saponification Product Product Start->Product SN2 on Phenoxide Side1 Side1 Start->Side1 SN2 on Amine Side2 Di-Alkylation Product Side1->Side2 Further Alkylation

Caption: Competing reaction pathways in the synthesis.

Recommended Protocols for Minimizing Side Products

The most robust method involves a three-stage process: protection, etherification, and deprotection.

Workflow: Amine Protection Strategy

workflow start Start: Methyl 2-amino-5-hydroxybenzoate protect Step 1: Protect Amine (e.g., Acetylation) start->protect Acetic Anhydride ether Step 2: Williamson Ether Synthesis (O-Alkylation) protect->ether Isobutyl Bromide, K₂CO₃ deprotect Step 3: Deprotect Amine (e.g., Acid Hydrolysis) ether->deprotect Aq. HCl end Final Product: Methyl 2-amino-5-isobutoxybenzoate deprotect->end

Caption: A reliable three-step synthetic workflow.

Protocol 1: Protection of the Amino Group (Acetylation)

This step converts the highly nucleophilic amine into a less reactive amide, preventing N-alkylation.

  • Reaction Setup: To a solution of methyl 2-amino-5-hydroxybenzoate (1.0 eq) in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a mild base such as pyridine or triethylamine (1.1 eq).

  • Reagent Addition: Cool the mixture in an ice bath (0-5 °C). Add acetic anhydride (1.1 eq) dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl (to remove the base), then with saturated NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 2-acetamido-5-hydroxybenzoate. This crude product is often pure enough for the next step.

Protocol 2: Williamson Ether Synthesis on Protected Substrate

With the amine protected, the O-alkylation can proceed cleanly.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 2-acetamido-5-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a polar aprotic solvent like DMF or acetone.

  • Reagent Addition: Add isobutyl bromide (1.2-1.5 eq) to the suspension.

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC.[8]

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine to remove the DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is the protected intermediate, methyl 2-acetamido-5-isobutoxybenzoate.

Protocol 3: Deprotection of the Amino Group

The final step is to remove the acetyl group to reveal the desired product.

  • Reaction Setup: Dissolve the crude product from Protocol 2 in methanol. Add an aqueous solution of hydrochloric acid (e.g., 3M HCl).

  • Reaction: Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates complete conversion.

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.

  • Isolation & Purification: Dilute the aqueous residue with water and carefully neutralize with a base (e.g., saturated NaHCO₃ solution) until the pH is ~7-8. The product should precipitate or be extracted with an organic solvent. Further purification can be achieved by recrystallization or silica gel column chromatography.[8]

Analytical Methods

Regularly monitor your reaction progress to identify issues early.

  • Thin Layer Chromatography (TLC): An indispensable tool for tracking the consumption of starting material and the formation of products and byproducts. A typical system would be Ethyl Acetate/Hexanes. The N-alkylated isomer will likely have an Rf value close to the desired O-alkylated product, while the hydrolyzed acid will be much more polar (lower Rf).

  • High-Performance Liquid Chromatography (HPLC): For more precise monitoring and purity assessment. A reverse-phase C18 column with a gradient of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point.[9]

References

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of Methyl 2-amino-5-isopropylbenzoate. Benchchem.com.
  • BenchChem. (2025). Method development for the analysis of impurities in Methyl 2-amino-5-isopropylbenzoate. Benchchem.com.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Chemtalk.org.
  • Wikipedia. (n.d.). Williamson ether synthesis. En.wikipedia.org.
  • J&K Scientific LLC. (2021, March 22). Williamson Ether Synthesis. Jk-scientific.com.
  • Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. Teachthemechanism.com.
  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Chemistry.stackexchange.com.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. Benchchem.com.
  • Organic-chemistry.org. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Organic-chemistry.org.
  • Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing).
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Masterorganicchemistry.com.
  • Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora.com.

Sources

Optimization

Technical Support Center: Stabilization of Methyl 2-amino-5-isobutoxybenzoate in Aqueous Media

Welcome to the Technical Support Center for formulating and handling methyl 2-amino-5-isobutoxybenzoate . This compound features two highly reactive functional groups—an aromatic amine and a methyl ester—making it unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulating and handling methyl 2-amino-5-isobutoxybenzoate . This compound features two highly reactive functional groups—an aromatic amine and a methyl ester—making it uniquely susceptible to both oxidative and hydrolytic degradation in aqueous environments.

This guide provides researchers and formulation scientists with mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your experimental workflows.

Diagnostic Logic & Mechanistic Overview

When working with methyl 2-amino-5-isobutoxybenzoate, visual and analytical cues can immediately identify the dominant degradation pathway. Use the diagnostic logic tree below to troubleshoot unexpected results in your aqueous stocks.

Troubleshooting Start Issue Detected in Aqueous Solution Q1 Is the solution discolored (brown/red)? Start->Q1 Q2 Is a polar degradant seen on HPLC? Start->Q2 Ox Amine Oxidation Q1->Ox Yes Hyd Ester Hydrolysis Q2->Hyd Yes Sol1 Check DO levels, Add EDTA, Use Amber Vials Ox->Sol1 Sol2 Adjust to pH 4.5, Avoid Phosphate Buffers Hyd->Sol2

Diagnostic logic tree for identifying and resolving degradation issues.

Troubleshooting FAQs: Identifying & Resolving Degradation

Q: Why does my solution turn dark brown or red over time, even when refrigerated? A: This discoloration is the hallmark of aromatic amine oxidation . The compound features a primary amine group situated on an electron-rich benzene ring. The lone pair of electrons on the nitrogen atom is delocalized into the ring, making it highly susceptible to reactive oxygen species (ROS) and trace metal catalysis 1. Oxidation leads to the formation of highly conjugated, colored polymeric species such as quinone imines or azo dimers 2.

Q: I am observing a loss of the parent peak on HPLC and the appearance of a more polar peak. What is happening? A: You are observing ester hydrolysis . The methyl ester undergoes acyl-oxygen cleavage to form 2-amino-5-isobutoxybenzoic acid and methanol [[3]](). Hydrolysis of esters in aqueous systems is highly pH-dependent, typically exhibiting a V-shaped or U-shaped pH-rate profile [[4]]().

Q: How do I determine the optimal pH for my aqueous stock solution? A: Ester stability is generally maximized in the weakly acidic range. For methyl 2-amino-5-isobutoxybenzoate, target a pH of 4.5 to 5.0. At this pH, the concentration of catalytic H+ and OH- ions is balanced at a kinetic minimum, significantly reducing the forward hydrolysis rate 5. Avoid alkaline media (pH > 7), as base-catalyzed hydrolysis accelerates exponentially.

Q: Can I use standard phosphate-buffered saline (PBS) at pH 7.4? A: It is highly discouraged for long-term storage. Besides the non-optimal pH of 7.4 which accelerates base-catalyzed hydrolysis, phosphate ions can act as general base catalysts, further increasing the degradation rate. Use an acetate or citrate buffer at pH 4.5 instead.

Degradation A Methyl 2-amino-5-isobutoxybenzoate (Aqueous API) B Ester Hydrolysis A->B pH < 3 or pH > 6 C Amine Oxidation A->C O2, Light, Metals D 2-amino-5-isobutoxybenzoic acid B->D Acyl-O Cleavage E Quinone Imines / Azo Dimers C->E Radical Polymerization

Degradation pathways of methyl 2-amino-5-isobutoxybenzoate in aqueous media.

Quantitative Stability Profiles

To assist in formulation planning, the following table summarizes the anticipated hydrolytic behavior of the ester moiety across different pH environments.

Table 1: pH-Dependent Hydrolysis Kinetics Summary (Extrapolated from structurally analogous aromatic esters and statin stability profiles 5, 4)

pH LevelDominant Degradation PathwayRelative Hydrolysis Rate ( kobs​ )Est. Half-Life (25°C)Recommended Action
2.0 Acid-Catalyzed HydrolysisHigh (~10x baseline rate)< 24 hoursAvoid strong acids
4.5 Minimal (V-curve minimum)Baseline (1x)> 6 monthsTarget formulation pH
7.4 Base-Catalyzed HydrolysisModerate (~4x baseline rate)~ 2 weeksBuffer required for assays
9.5 Rapid Base HydrolysisVery High (~40x baseline rate)< 12 hoursAvoid alkaline media

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following formulation protocol is designed as a self-validating system . Each step includes a specific causality explanation and an analytical checkpoint to verify success before proceeding.

Protocol S1 1. Buffer Prep (Acetate pH 4.5) S2 2. Sparging (N2, 30 min) S1->S2 S3 3. Add Chelator (EDTA 0.05%) S2->S3 S4 4. API Dissolution S3->S4 S5 5. Amber Vial Fill & Seal S4->S5

Step-by-step formulation workflow to prevent hydrolysis and oxidation.

Protocol: Preparation of High-Stability Aqueous Stock Solution

Step 1: Buffer Preparation

  • Action: Prepare a 50 mM sodium acetate buffer. Adjust to pH 4.5 using glacial acetic acid.

  • Causality: Maintaining a weakly acidic pH minimizes both acid- and base-catalyzed acyl-oxygen cleavage of the methyl ester. Acetate is chosen over phosphate to avoid general base catalysis.

  • Validation Checkpoint: Calibrate the pH meter with pH 4.0 and 7.0 standards. The final reading must be 4.50 ± 0.05 at 25°C.

Step 2: Deoxygenation

  • Action: Sparge the buffer with high-purity Nitrogen ( N2​ ) or Argon for 30 minutes.

  • Causality: Displaces dissolved oxygen ( O2​ ) to prevent ROS-mediated oxidation of the aromatic amine.

  • Validation Checkpoint: Measure Dissolved Oxygen (DO) using a galvanic DO probe. Proceed only when DO is < 0.5 mg/L.

Step 3: Chelator Addition

  • Action: Add 0.05% w/v EDTA disodium salt to the buffer.

  • Causality: Chelates trace transition metals (e.g., Fe3+ , Cu2+ ) that act as pro-oxygenic catalysts for aromatic amine auto-oxidation.

  • Validation Checkpoint: Visual confirmation of complete dissolution (solution must be perfectly clear).

Step 4: API Dissolution

  • Action: Add methyl 2-amino-5-isobutoxybenzoate to the deoxygenated buffer under a continuous inert gas overlay. Stir gently until dissolved.

  • Causality: Protects the compound from atmospheric oxygen during the mechanically vulnerable dissolution phase.

  • Validation Checkpoint: The solution must be optically clear. Measure baseline absorbance at 410 nm (blue filter) using a spectrophotometer to confirm the absence of initial colored oxidation products.

Step 5: Packaging and Storage

  • Action: Filter the solution through a 0.22 µm PTFE syringe filter into amber glass HPLC vials. Blanket the headspace with N2​ before crimp-sealing. Store at 2–8°C.

  • Causality: Amber glass prevents photo-oxidation (UV/Vis light provides activation energy for radical formation); refrigeration slows all kinetic degradation pathways.

  • Validation Checkpoint: Run a T=0 HPLC assay. The parent peak must show 99.5% area, with the hydrolysis degradant (2-amino-5-isobutoxybenzoic acid) at 0.1%.

References

  • 3 - basicmedicalkey.com 2.2 - google.com 3.5 - MDPI (mdpi.com) 4.1 - Benchchem (benchchem.com) 5.4 - Benchchem (benchchem.com)

Sources

Troubleshooting

resolving solubility issues with methyl 2-amino-5-isobutoxybenzoate in in-vitro assays

Welcome to the Technical Support Center for assay optimization and troubleshooting. This guide is specifically engineered for researchers and drug development professionals facing solubility bottlenecks with methyl 2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay optimization and troubleshooting. This guide is specifically engineered for researchers and drug development professionals facing solubility bottlenecks with methyl 2-amino-5-isobutoxybenzoate in in-vitro biochemical and cell-based assays.

The Chemical Causality of Precipitation

Before troubleshooting, we must understand why methyl 2-amino-5-isobutoxybenzoate stubbornly precipitates in aqueous media. As an Application Scientist, I look directly at the molecular structure to diagnose solvation thermodynamics:

  • High Lipophilicity: The isobutoxy tail is a bulky, branched aliphatic group that creates a large hydrophobic surface area, thermodynamically resisting aqueous solvation.

  • Intramolecular Hydrogen Bonding: The amine (-NH₂) at position 2 is situated ortho to the methyl ester (-COOCH₃) at position 1. This proximity facilitates a stable 6-membered intramolecular hydrogen bond (N-H···O=C). This "locks" the polar groups, hiding them from the aqueous environment, which drastically increases the compound's LogP and renders it a classic "brick dust" molecule.

  • Lack of Ionization: Because of the electron-withdrawing nature of the ester group, the aniline amine has a very low pKa (~2.0–3.0). It will remain entirely unprotonated (neutral) at the physiological pH of 7.4, meaning pH adjustments will not improve solubility.

Diagnostic Workflow for Assay Solubility

Workflow Start Prepare 10mM Stock in 100% DMSO Dilute Dilute into Aqueous Assay Buffer (pH 7.4) Start->Dilute VisCheck Visual Inspection: Is the solution cloudy? Dilute->VisCheck Precipitation Macroscopic Precipitation (The 'Crash Out') VisCheck->Precipitation Yes DLS Dynamic Light Scattering (DLS) Analysis VisCheck->DLS No (Appears Clear) Action1 Formulate with HP-β-CD or Surfactants Precipitation->Action1 MicroPrecip Micro-precipitation (Colloids > 100nm) DLS->MicroPrecip High Scattering Soluble True Solution (Monomeric, < 5nm) DLS->Soluble Low Scattering MicroPrecip->Action1 Action2 Proceed with In-Vitro Assay Soluble->Action2

Diagnostic workflow for detecting and resolving macroscopic and micro-precipitation.

Troubleshooting FAQs

Q1: My compound crashes out immediately when diluted from a 100% DMSO stock into PBS or cell culture media. What is happening? A1: This is known as the "Crash Out" effect. DMSO is an excellent solvent because it disrupts the hydrogen-bond network of water. However, when you dilute a DMSO stock into an aqueous buffer, the solvent capacity drops exponentially, not linearly. The hydrophobic isobutoxy groups rapidly aggregate via hydrophobic collapse to minimize contact with water. Solution: Never spike 100% DMSO directly into a large aqueous volume. Instead, perform a step-wise serial dilution, or transition to a cyclodextrin-based delivery system (see Q4).

Q2: The assay solution looks perfectly clear to the naked eye, but my IC50/EC50 curves are flat, biphasic, or highly inconsistent. Why? A2: You are likely experiencing micro-precipitation or colloidal aggregation. Hydrophobic compounds often form sub-micron aggregates (100–500 nm) that do not scatter enough visible light to appear cloudy but act as "sponges" that sequester the compound, lowering the actual free-drug concentration. Furthermore, these colloids can cause false positives by non-specifically adsorbing to and denaturing your target proteins [1]. Solution: Validate your working solutions using Dynamic Light Scattering (DLS). A true monomeric solution will show a hydrodynamic radius of <5 nm. If DLS detects particles >100 nm, you must add a solubilizer.

Q3: To keep the compound soluble, I increased the DMSO concentration to 2% in my cell-based assay. Now my control cells are dying. What are the limits? A3: While biochemical assays (using purified enzymes) can sometimes tolerate up to 5% DMSO, live-cell assays are highly sensitive. DMSO concentrations above 0.1% (v/v) induce transcriptomic shifts, membrane permeabilization, and caspase-3 mediated apoptosis in many mammalian cell lines [2]. Solution: Cap your final DMSO concentration at 0.1% for cell-based assays. If methyl 2-amino-5-isobutoxybenzoate is insoluble at this limit, you must abandon DMSO as the primary vehicle and use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Q4: How can I achieve a high aqueous concentration of this compound without triggering DMSO toxicity? A4: The gold standard for highly lipophilic, non-ionizable compounds is complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [3]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. It encapsulates the lipophilic isobutoxybenzoate moiety, forming a water-soluble host-guest inclusion complex that easily delivers the compound to cells without membrane toxicity.

Solubilization Matrix: Quantitative Comparison

Solubilization VehicleMax Recommended Conc. (Biochemical)Max Recommended Conc. (Cell-Based)Mechanism of ActionPros & Cons
DMSO 5.0% (v/v)0.1% (v/v)Co-solvent; disrupts water H-bond network.Pro: Universal solvent.Con: High toxicity; causes sudden "crash out".
HP-β-CD Up to 20% (w/v)Up to 10% (w/v)Host-guest inclusion complex encapsulation.Pro: Non-toxic; prevents micro-precipitation.Con: Requires preparation time.
Tween-20 0.1% (v/v)0.01% (v/v)Micellar encapsulation.Pro: Excellent for biochemical assays.Con: Lyses cell membranes at high conc.

HP-β-CD Encapsulation Mechanism

Mechanism HydrophobicDrug Methyl 2-amino-5- isobutoxybenzoate (Hydrophobic Target) Complex Host-Guest Inclusion Complex HydrophobicDrug->Complex Encapsulation Cyclodextrin HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) Cyclodextrin->Complex Host Molecule Solvation Aqueous Solvation (No DMSO Required) Complex->Solvation Thermodynamic Stabilization

Mechanism of HP-β-CD host-guest encapsulation for hydrophobic compound solubilization.

Self-Validating Protocol: HP-β-CD Inclusion Complex Preparation

To ensure scientific integrity, this protocol includes a self-validating centrifugation step to guarantee that your final working solution contains only true, dissolved monomeric complex, eliminating the risk of assay artifacts.

Materials Needed:

  • Methyl 2-amino-5-isobutoxybenzoate (Powder)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD, Pharmaceutical Grade)

  • Aqueous Assay Buffer (e.g., PBS, pH 7.4)

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve HP-β-CD powder in your assay buffer to create a 20% (w/v) stock solution. Filter sterilize through a 0.22 µm PES membrane.

  • Compound Addition: Weigh out the required mass of methyl 2-amino-5-isobutoxybenzoate powder directly into a glass vial (avoid plastics, as lipophilic compounds can adhere to the walls).

  • Complexation: Add the 20% HP-β-CD solution to the compound.

  • Mechanical Agitation: Vortex vigorously for 2 to 3 minutes to break up macroscopic powder clumps.

  • Thermodynamic Driving: Sonicate the vial in a water bath at 37°C for 30 to 45 minutes. The thermal energy combined with sonication drives the hydrophobic isobutoxy tail into the cyclodextrin cavity [3].

  • Self-Validation Step (Critical): Transfer the solution to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes.

    • Causality: Any uncomplexed, insoluble compound will form a visible pellet at the bottom. The supernatant will contain only the thermodynamically stable, fully solubilized inclusion complex.

  • Quantification: Carefully aspirate the supernatant. Because the exact concentration may be slightly lower than the theoretical yield due to pelleted excess, quantify the final concentration of the supernatant using UV-Vis spectroscopy or HPLC against a standard curve prepared in 100% methanol.

  • Assay Application: Dilute this validated, aqueous-compatible stock directly into your in-vitro assay.

References

  • Title: Dynamic Combinatorial Selection of Molecules Capable of Inhibiting the (CUG) Repeat RNA – MBNL1 Interaction in vitro (Discussion on DLS and micro-precipitation artifacts). Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Source: MDPI Molecules URL: [Link]

  • Title: In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution. Source: National Institutes of Health (NIH) / PMC URL: [Link]

Optimization

Technical Support Center: HPLC Method Optimization for Methyl 2-amino-5-isobutoxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing methods for highly functionalized aniline derivatives like methyl 2-amino-5-isobutoxybenzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing methods for highly functionalized aniline derivatives like methyl 2-amino-5-isobutoxybenzoate . This molecule presents a trifecta of chromatographic challenges: a basic aniline nitrogen prone to secondary interactions, a hydrolytically sensitive methyl ester, and a highly lipophilic isobutoxy group that drives strong retention on reversed-phase (RP) columns.

This guide provides field-proven, mechanistically grounded methodologies to troubleshoot and optimize your HPLC workflows.

Part 1: Core Troubleshooting FAQs

Q1: Why am I experiencing severe peak tailing, and how do I resolve it?

The Causality: Peak tailing in aniline derivatives is almost always driven by unwanted secondary interactions. The basic nitrogen of the aniline group interacts with unreacted, acidic silanol groups (pKa ~3.8–4.2) on the silica-based stationary phase[1]. Because the isobutoxy group makes the molecule highly lipophilic, it spends more time partitioning into the stationary phase, exacerbating the time it has to interact with these active silanol sites. The Solution:

  • Suppress Silanol Ionization: Lower the mobile phase pH to < 3.0. Adding an acid (e.g., 0.1% Trifluoroacetic acid or formic acid) protonates the aniline nitrogen and neutralizes the acidic silanols, drastically reducing their interaction[1].

  • Steric Shielding: Switch to a highly end-capped or polar-embedded C18 column. End-capping uses small reactive reagents (like trimethylsilyl groups) to physically block access to residual silanols, improving peak symmetry for basic compounds[2].

Q2: My retention times are drifting between injections. What is causing this instability?

The Causality: The pKa of the conjugate acid of an aniline derivative typically falls between 2.5 and 4.5[2]. If your mobile phase pH is near this pKa, the molecule exists in a highly sensitive dynamic equilibrium between its ionized and non-ionized forms. Even microscopic pH fluctuations in the mobile phase will shift this ratio, causing erratic retention time (RT) drift[3]. The Solution: You must buffer the mobile phase at least 1.5 to 2.0 pH units away from the analyte's pKa. For robust repeatability, use a strong buffer like 0.025 M Potassium Dihydrogen Phosphate ( KH2​PO4​ ) adjusted to pH 3.00[4]. This ensures the amine remains fully protonated and chromatographically consistent.

Q3: I am observing unexpected secondary peaks. Is the compound degrading on-column?

The Causality: Methyl 2-amino-5-isobutoxybenzoate contains a methyl ester linkage that is highly susceptible to hydrolysis, particularly in aqueous mobile phases at extreme pH levels or elevated temperatures. Furthermore, aniline moieties can undergo oxidation when exposed to light or reactive solvent impurities[5]. The Solution:

  • Self-Validating Check: Always inject a blank (mobile phase diluent) to ensure the extra peaks are not system artifacts or solvent impurities[5].

  • Sample Handling: Prepare your samples in a slightly acidic diluent that matches your mobile phase starting conditions. Store samples in amber vials to prevent photodegradation and avoid leaving them in an unchilled autosampler for extended periods.

Part 2: Quantitative Data & Buffer Selection

Selecting the correct mobile phase additive is the most critical decision in your method development. The table below summarizes the causality behind different buffer choices and their impact on methyl 2-amino-5-isobutoxybenzoate.

Table 1: Impact of Mobile Phase Additives on Chromatographic Performance

Mobile Phase Additive / BufferApprox. pHPeak Shape (Tailing Factor)Retention Time StabilityLC-MS CompatibilityMechanistic Outcome
0.1% Trifluoroacetic Acid (TFA) ~2.0Excellent (< 1.1)GoodYes (but causes ion suppression)Strong ion-pairing agent; fully protonates amine and masks silanols.
0.1% Formic Acid ~2.7Moderate (1.2 - 1.4)Moderate (near pKa)ExcellentProtonates amine, but lacks strong ion-pairing capability.
0.025 M KH2​PO4​ Adjusted to 3.0Excellent (< 1.1)Superior No (Non-volatile)High buffer capacity locks ionization state; ideal for UV/DAD methods[4].
10 mM Ammonium Acetate ~6.8Poor (> 1.8)PoorYesSilanols are fully ionized; amine is partially neutral, leading to severe drag.

Part 3: Standardized Experimental Protocol

To ensure a self-validating and reproducible system, follow this step-by-step methodology for the RP-HPLC analysis of methyl 2-amino-5-isobutoxybenzoate.

Protocol: Stability-Indicating RP-HPLC Method

1. Mobile Phase Preparation:

  • Aqueous Phase (A): Dissolve 3.4 g of KH2​PO4​ in 1000 mL of ultrapure water (0.025 M). Adjust the pH to 3.00 ± 0.05 using dilute phosphoric acid[4]. Filter through a 0.22 µm nylon membrane.

  • Organic Phase (B): Use HPLC-grade Acetonitrile. Acetonitrile provides better peak shapes for anilines compared to methanol due to lower viscosity and distinct solvation properties[6].

2. Chromatographic System Setup:

  • Column: High-purity, fully end-capped C18 column (e.g., 150 x 4.6 mm, 4 µm or 5 µm particle size)[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Maintains consistent viscosity and improves mass transfer for the lipophilic isobutoxy group).

  • Detection: UV absorbance at 220 nm (ester/aromatic maximum) and 250 nm (aniline maximum)[4][6].

3. Sample Preparation & Execution:

  • Diluent: Prepare samples in a 50:50 (v/v) mixture of Mobile Phase A and B. Crucial: Using pure organic solvent as a diluent will cause peak distortion (solvent effect) upon injection into an aqueous-heavy mobile phase.

  • System Suitability Test (SST): Inject the blank diluent first. Then, inject a 10 µg/mL standard solution. Proceed with the analysis only if the theoretical plates (N) > 2000 and the Tailing Factor (Tf) is ≤ 1.5[5].

  • Elution: Start with an isocratic hold at 40% A / 60% B. Adjust the organic modifier up or down in 5% increments to achieve a retention factor ( k′ ) between 2 and 10[4].

Part 4: Optimization Workflow Visualization

The following decision tree maps the logical troubleshooting steps for resolving peak tailing and retention issues associated with aniline derivatives.

HPLC_Optimization Start Analyze Methyl 2-amino-5-isobutoxybenzoate CheckShape Assess Peak Shape & Retention Start->CheckShape Tailing Severe Peak Tailing? CheckShape->Tailing CheckPH Check Mobile Phase pH Tailing->CheckPH Yes Drift RT Drifting? Tailing->Drift No AdjustPH Lower pH < 3.0 (e.g., 0.1% TFA) CheckPH->AdjustPH pH > 3.0 CheckCol Check Column Chemistry AdjustPH->CheckCol Still Tailing Success Optimal Chromatogram Achieved AdjustPH->Success Resolved EndCap Use End-capped or Polar-embedded C18 CheckCol->EndCap EndCap->Success Buffer Use Strong Buffer (e.g., Phosphate pH 3.0) Drift->Buffer Yes Drift->Success No Buffer->Success

Caption: Decision matrix for troubleshooting peak tailing and retention drift in aniline HPLC analysis.

References

  • Acidic or Basic? Read Analyte Structure First When Developing Methods - Welch Materials. Available at: [Link]

  • Introduction to HPLC - LCMS.cz. Available at:[Link]

  • ZIF-8 encapsulation improves the antifungal activity of benzaldehyde and methyl anthranilate in films - Dalton Transactions (RSC Publishing). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Analysis: Methyl 2-amino-5-isobutoxybenzoate vs. Methyl 2-amino-5-methoxybenzoate

A Senior Application Scientist's Guide for Drug Development Professionals In the landscape of pharmaceutical synthesis and drug discovery, the nuanced reactivity of substituted aniline derivatives is a cornerstone of mol...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug discovery, the nuanced reactivity of substituted aniline derivatives is a cornerstone of molecular design. These scaffolds are pivotal building blocks, and understanding how seemingly minor structural modifications impact their chemical behavior is paramount for optimizing reaction pathways and developing novel active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the reactivity of two closely related anthranilate esters: methyl 2-amino-5-isobutoxybenzoate and methyl 2-amino-5-methoxybenzoate.

We will dissect the electronic and steric contributions of the isobutoxy versus the methoxy group, predict their influence on reaction kinetics, and provide a validated experimental framework for quantifying these differences.

Molecular Overview and Electronic Profile

At first glance, both molecules share a common methyl 2-aminobenzoate core, with the key distinction being the nature of the alkoxy substituent at the C5 position. This substituent, positioned para to the primary amino group, plays a crucial role in modulating the electron density of the entire molecule.

PropertyMethyl 2-amino-5-methoxybenzoateMethyl 2-amino-5-isobutoxybenzoate
CAS Number 2475-80-1[1][2][3]Not readily available
Molecular Formula C₉H₁₁NO₃[1][2][4]C₁₂H₁₇NO₃
Molecular Weight 181.19 g/mol [2][4]223.27 g/mol
Structure
Appearance Solid or pale yellow liquid[2][4]Predicted to be a liquid or low-melting solid

The reactivity of substituted anilines is governed by a combination of inductive and resonance effects imparted by their substituents.[5]

  • Resonance Effect (+R): Both the methoxy (-OCH₃) and isobutoxy (-OCH₂CH(CH₃)₂) groups possess an oxygen atom with lone pairs adjacent to the aromatic ring. This allows them to act as powerful electron-donating groups (EDGs) through resonance, delocalizing electron density into the ring.[5][6] This effect is particularly pronounced at the ortho and para positions, significantly increasing the nucleophilicity of the amino group and the aromatic ring itself. The fundamental +R effect from the oxygen atom is expected to be very similar for both groups.

  • Inductive Effect (+I): The inductive effect operates through the sigma (σ) bonds.[5] Alkyl groups are electron-donating by induction. The isobutyl group, being larger and more branched than a methyl group, has a stronger positive inductive effect (+I). This leads to a slightly greater push of electron density towards the oxygen atom and, subsequently, into the ring compared to the methoxy group.

The Decisive Role of Steric Hindrance

While electronic effects favor the isobutoxy derivative, steric effects introduce a critical counter-influence. A steric effect is any influence on a reaction resulting from the size of atoms or groups.[8] The isobutyl group is substantially bulkier than the methyl group.[9][10] This steric bulk can manifest in several ways:

  • Hindrance at the Amino Group: For reactions occurring directly at the C2-amino group (e.g., N-acylation, N-alkylation), the larger isobutoxy group at the C5 position does not directly impinge on the nitrogen. However, it can influence the solvation shell and the approach trajectory of bulky reagents.

  • Hindrance on the Aromatic Ring: In electrophilic aromatic substitution, the directing influence of the powerful amino group favors substitution at the ortho (C3) and para (C5, already substituted) positions. The isobutoxy group itself, also an ortho, para director, would activate the C4 and C6 positions. The steric bulk of the isobutoxy group would significantly hinder the approach of an electrophile to the C6 position, potentially favoring substitution at C4.

The interplay between activating electronic effects and deactivating steric hindrance is a classic challenge in synthetic optimization.

G cluster_methoxy Methyl 2-amino-5-methoxybenzoate cluster_isobutoxy Methyl 2-amino-5-isobutoxybenzoate M_Struct Structure: -OCH₃ at C5 M_Elec Electronic Effect: Strong +R Modest +I M_Struct->M_Elec M_Steric Steric Effect: Minimal Hindrance M_Struct->M_Steric M_React Predicted Reactivity: High accessibility at NH₂ and C6 position M_Elec->M_React I_Elec Electronic Effect: Strong +R Stronger +I M_Steric->M_React I_Steric Steric Effect: Significant Hindrance Comparison Comparison M_React->Comparison More accessible I_Struct Structure: -OCH₂CH(CH₃)₂ at C5 I_Struct->I_Elec I_Struct->I_Steric I_React Predicted Reactivity: Higher ring nucleophilicity but hindered at C6 I_Elec->I_React I_Steric->I_React I_React->Comparison More nucleophilic (electronically)

Caption: Comparison of electronic and steric profiles.

Experimental Design: Comparative N-Acylation Kinetics

To empirically validate these theoretical predictions, a comparative kinetics study of N-acylation is proposed. This reaction directly probes the nucleophilicity and steric accessibility of the amino group. The reaction of the aminobenzoate with a standard acylating agent, such as acetic anhydride, in the presence of a non-nucleophilic base provides a clean system for monitoring reaction progress.

Objective: To determine the relative rates of N-acylation for methyl 2-amino-5-isobutoxybenzoate and methyl 2-amino-5-methoxybenzoate under identical conditions.

Protocol: Parallel Kinetic Analysis of N-Acylation

This protocol is designed as a self-validating system, employing parallel reactions and regular sampling to ensure data integrity.

Materials:

  • Methyl 2-amino-5-methoxybenzoate (Substrate M)

  • Methyl 2-amino-5-isobutoxybenzoate (Substrate I)

  • Acetic Anhydride (Ac₂O), reagent grade

  • Pyridine, anhydrous

  • Ethyl Acetate (EtOAc), HPLC grade

  • Deuterated Chloroform (CDCl₃) for NMR

  • TLC plates (silica gel 60 F₂₅₄)

  • HPLC system with a C18 column

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of Substrate M in anhydrous pyridine.

    • Prepare a 0.2 M stock solution of Substrate I in anhydrous pyridine.

    • Prepare a 0.4 M stock solution of acetic anhydride in anhydrous pyridine. Causality Note: Using pyridine as both the solvent and base ensures consistent conditions and prevents the introduction of competing nucleophiles.

  • Reaction Setup (Parallel Execution):

    • In two separate, identical, temperature-controlled reaction vessels maintained at 25.0 °C, place 10.0 mL of the Substrate M and Substrate I stock solutions, respectively.

    • Allow the solutions to equilibrate thermally for 15 minutes.

    • Initiate the reactions simultaneously by adding 5.0 mL of the 0.4 M acetic anhydride stock solution to each vessel. This establishes a 1:1 molar ratio of amine to anhydride.

    • Start timers for each reaction immediately upon addition.

  • Reaction Monitoring (Time-Course Sampling):

    • At time points t = 2, 5, 10, 20, 40, and 60 minutes, withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench each aliquot in a vial containing 900 µL of a 1:1 mixture of water and acetonitrile. Causality Note: Quenching with water rapidly hydrolyzes any remaining acetic anhydride, halting the reaction and preserving the composition at that time point.

  • Analysis:

    • TLC Analysis (Qualitative): Spot the starting materials, quenched aliquots, and a co-spot on a TLC plate. Elute with a suitable solvent system (e.g., 30% EtOAc in hexanes) to visualize the conversion of starting material to the higher-Rf amide product.

    • HPLC Analysis (Quantitative): Analyze each quenched sample by reverse-phase HPLC. Develop a method that provides baseline separation of the starting amine and the N-acetylated product. Calculate the percentage conversion at each time point by integrating the respective peak areas.

  • Data Processing:

    • Plot the percentage of starting material remaining versus time for both substrates.

    • Fit the data to a second-order rate law to determine the rate constants (k) for each reaction. The relative reactivity is the ratio of these rate constants (k_I / k_M).

G cluster_reactions Parallel Reaction Setup (25.0 °C) cluster_monitoring Time-Course Monitoring start Start prep Prepare 0.2M Substrate and 0.4M Ac₂O solutions in anhydrous pyridine start->prep rxn_M Vessel M: 10 mL Substrate M solution prep->rxn_M rxn_I Vessel I: 10 mL Substrate I solution prep->rxn_I initiate Simultaneously add 5.0 mL Ac₂O solution to each vessel rxn_M->initiate rxn_I->initiate sample Aliquot (100 µL) at t = 2, 5, 10, 20, 40, 60 min initiate->sample quench Quench in 900 µL H₂O/Acetonitrile sample->quench analysis Quantitative HPLC Analysis: Measure [Amine] and [Amide] quench->analysis data Data Processing: Plot % Conversion vs. Time Calculate Rate Constants (k_M, k_I) analysis->data end End: Compare k_M and k_I data->end

Sources

Comparative

Comparative Guide: HPLC Method Validation for Methyl 2-Amino-5-Isobutoxybenzoate Purity Testing

Executive Summary & Mechanistic Context Methyl 2-amino-5-isobutoxybenzoate (CAS 1103931-28-7) is a highly functionalized aniline derivative utilized as a critical intermediate in pharmaceutical synthesis. The molecule is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Methyl 2-amino-5-isobutoxybenzoate (CAS 1103931-28-7) is a highly functionalized aniline derivative utilized as a critical intermediate in pharmaceutical synthesis. The molecule is characterized by an aromatic core substituted with an electron-donating amino group, a methyl ester, and a bulky, lipophilic isobutoxy ether group.

In drug development, validating an analytical procedure for purity testing requires navigating strict regulatory frameworks, specifically the[1] and the[2]. The primary analytical challenge lies in resolving the target active pharmaceutical ingredient (API) from structurally homologous process impurities—such as the des-alkylated precursor (Methyl 2-amino-5-hydroxybenzoate) and the unreduced intermediate (Methyl 2-nitro-5-isobutoxybenzoate).

This guide provides a self-validating framework, objectively comparing standard C18, Phenyl-Hexyl, and Biphenyl stationary phases to establish the most robust, regulatory-compliant methodology.

Stationary Phase Selection: Mechanistic Rationale

Selecting the correct stationary phase is the foundation of a robust method. Standard reversed-phase (RP) HPLC typically relies on C18 columns; however, for complex aromatic compounds, alternative chemistries often yield superior selectivity.

  • Standard C18 (Octadecyl): Relies entirely on dispersive (hydrophobic) interactions. While it effectively partitions the isobutoxy and methyl ester groups, it lacks the ability to engage in π−π interactions, often resulting in the co-elution of positional isomers or structurally similar aromatic impurities.

  • Phenyl-Hexyl: Introduces π−π interactions alongside dispersive forces. The hexyl spacer allows the phenyl ring to orient dynamically, improving the retention of the aromatic aniline core compared to a C18 phase.

  • Biphenyl: Features two sequential aromatic rings. This geometry provides enhanced polarizability, strong π−π overlap, and dipole-dipole interactions. For highly functionalized benzoates, the Biphenyl phase is exceptionally selective, easily distinguishing between the electron densities of nitro and amino substituents.

Mechanism Analyte Analyte Methyl 2-amino-5-isobutoxybenzoate C18 C18 Column Hydrophobic (Dispersive) Low Selectivity Analyte->C18 Alkyl Chain Interactions Phenyl Phenyl-Hexyl Column π-π & Hydrophobic Moderate Selectivity Analyte->Phenyl Single Ring Overlap Biphenyl Biphenyl Column Strong π-π & Dipole Optimal Resolution Analyte->Biphenyl Dual Ring Stereo-alignment

Analyte-stationary phase interaction mechanisms for functionalized benzoates.

Comparative Performance Data

To objectively evaluate these columns, a screening study was conducted using a standardized isocratic method (60:40 Acetonitrile:Water with 0.1% TFA, 1.0 mL/min, 254 nm). The goal was to resolve the target analyte from Impurity A (Methyl 2-amino-5-hydroxybenzoate) and Impurity B (Methyl 2-nitro-5-isobutoxybenzoate).

Table 1: Stationary Phase Performance Comparison
Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time (Analyte)Resolution ( Rs​ ) vs Imp AResolution ( Rs​ ) vs Imp BTailing Factor ( Tf​ )
Standard C18 6.4 min1.81.5 (Co-elution risk)1.45
Phenyl-Hexyl 7.8 min2.52.11.20
Biphenyl 9.2 min4.13.81.05

Data Analysis: The Biphenyl column is the clear victor. It retains the analyte longer due to strong π−π interactions with the electron-rich aniline ring and easily resolves Impurity B. The C18 column struggles because the hydrophobic footprint of the nitro versus amino group is not drastically different enough for baseline separation, leading to a high risk of co-elution.

Experimental Protocols: A Self-Validating System

Based on the comparative data, the Biphenyl column was selected for full method development. The following protocol is designed as a self-validating system, ensuring that any mechanical or chemical deviation is caught before data acquisition.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Causality: TFA lowers the pH below the pKa of the aniline amino group (pKa ~2.5), ensuring it is fully protonated. This prevents peak tailing caused by secondary interactions between the basic amine and unendcapped silanols on the silica support.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

Step 2: Standard and Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Preparation: Accurately weigh 50 mg of Methyl 2-amino-5-isobutoxybenzoate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

    • Self-Validating Mechanism: Always prepare standards in duplicate (Standard A and Standard B). Inject both and verify their agreement ( ≤1.0% difference in peak area) before proceeding to sample analysis to mathematically rule out weighing or dilution errors.

Step 3: Chromatographic Setup
  • Column: Biphenyl, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Causality: Controlling temperature reduces mobile phase viscosity and ensures reproducible retention times, which is critical for robust method transfer).

  • Detection: UV at 254 nm (optimal absorbance for the substituted benzoate chromophore).

  • Injection Volume: 10 µL.

Step 4: System Suitability Testing (SST)

Inject a resolution mixture containing the Analyte, Impurity A, and Impurity B.

  • Acceptance Criteria: Resolution ( Rs​ ) 2.0 between all peaks. Tailing factor ( Tf​ ) 1.5 for the analyte. %RSD of analyte peak area from 5 replicate injections 1.0%.

  • Causality: SST acts as an internal gatekeeper. If the system cannot meet these baseline physical parameters, the column may be degrading or the mobile phase prepared incorrectly, rendering any subsequent validation data invalid.

ICH Q2(R2) Validation Execution

With the method optimized, validation must be executed according to the lifecycle approach[1], ensuring the procedure is scientifically sound and fit for its intended purpose.

Workflow Dev Method Development (ICH Q14) Column & Mobile Phase Optimization SST System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5 Dev->SST Val ICH Q2(R2) Validation Protocol Execution SST->Val Spec Specificity Baseline separation from impurities Val->Spec Lin Linearity & Range 25% to 150% of nominal Val->Lin Acc Accuracy & Precision Recovery & %RSD < 2.0% Val->Acc Rob Robustness DoE: Temp, Flow, pH variations Val->Rob Final Validated Purity Method Ready for Routine QC Spec->Final Lin->Final Acc->Final Rob->Final

ICH Q2(R2) analytical method validation lifecycle and parameters.

Validation Parameters Evaluated:
  • Specificity: Demonstrated by injecting the diluent blank (confirming no interference at the analyte retention time) and the resolution mixture. The Biphenyl column achieved an Rs​ of 3.8, far exceeding the regulatory requirement of Rs​≥1.5 .

  • Linearity & Range: Evaluated from 25% to 150% of the target concentration (0.25 mg/mL to 1.5 mg/mL). The correlation coefficient ( R2 ) must be ≥0.999 . Causality: This ensures the UV detector's response is directly and mathematically proportional to the analyte concentration across the entire expected testing range.

  • Accuracy & Precision: Accuracy was assessed via spike recovery studies at 50%, 100%, and 150% levels, yielding recoveries between 98.5% and 101.2%. Method precision (repeatability) was proven by preparing 6 independent samples, resulting in a %RSD of 0.6% (Limit: ≤2.0% ).

  • Robustness: Following the Quality by Design (QbD) principles in ICH Q14, a Design of Experiments (DoE) approach was used to test deliberate, minor variations in flow rate ( ±0.1 mL/min), column temperature ( ±5∘ C), and mobile phase organic ratio ( ±2% ). The method maintained an Rs​≥2.0 under all perturbed conditions, proving its reliability for routine Quality Control (QC) environments.

Conclusion

For the purity testing of Methyl 2-amino-5-isobutoxybenzoate, traditional C18 columns fail to provide the necessary selectivity against closely related structural impurities. The implementation of a Biphenyl stationary phase leverages critical π−π and dipole interactions, resulting in superior resolution, excellent peak shape, and a highly robust analytical procedure. By coupling this optimized chemistry with a self-validating protocol and rigorous ICH Q2(R2) validation parameters, laboratories can ensure absolute data integrity and regulatory compliance.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R2)." ICH Official Website, November 2023.[Link]

  • International Council for Harmonisation (ICH). "Analytical Procedure Development Q14." ICH Official Website, November 2023.[Link]

  • United States Pharmacopeia (USP). "USP <1225> Validation of Compendial Procedures." USP-NF Online, 2023. [Link]

Sources

Validation

Comparative Reactivity of Methyl 2-Amino-5-isobutoxybenzoate in Amidation Reactions

Executive Summary Methyl 2-amino-5-isobutoxybenzoate is a highly functionalized anthranilic acid derivative that serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds, including quinazolino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-5-isobutoxybenzoate is a highly functionalized anthranilic acid derivative that serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds, including quinazolinones and PDE5 inhibitors. The synthesis of these complex scaffolds often relies heavily on the amidation of anthranilic acid derivatives[1]. However, early-stage amidation reactions for scaffold elongation using 5-isobutoxy substituted anthranilates can present unique reactivity challenges depending on the target electrophile[2].

This guide provides an in-depth, objective comparison of the reactivity of methyl 2-amino-5-isobutoxybenzoate against standard alternatives (methyl anthranilate and methyl 2-amino-5-nitrobenzoate). By analyzing the underlying electronic effects, process chemists can optimize both N-acylation (amino group amidation) and direct ester amidation workflows.

Mechanistic Rationale: The Push-Pull Electronic System

To master the reactivity of methyl 2-amino-5-isobutoxybenzoate, one must understand the electronic cross-talk between its substituents. The molecule operates as a classic push-pull aromatic system:

  • C1 Methyl Ester: An electron-withdrawing group (EWG) that naturally deactivates the aromatic ring and serves as a hard electrophile.

  • C2 Amino Group: An electron-donating group (EDG) that acts as the primary nucleophile.

  • C5 Isobutoxy Group: A strong EDG (+M effect). Crucially, this group is positioned para to the C2 amino group and meta to the C1 ester.

The Causality of Reactivity: The mesomeric donation (+M) from the 5-isobutoxy oxygen directly increases the electron density at the para position (C2). This elevates the HOMO energy of the amine, making it a significantly stronger nucleophile than the amine in unsubstituted methyl anthranilate. Conversely, this electron-rich ring system dampens the partial positive charge on the C1 ester carbonyl, rendering it a poor electrophile.

G cluster_0 Substituent Electronic Effects A 5-Isobutoxy Group (+M, EDG) B Aromatic Ring (Increased e⁻ Density) A->B Donates e⁻ (para) C 2-Amino Group (Enhanced Nucleophilicity) B->C Activates N-Acylation D 1-Methyl Ester (Deactivated Electrophile) B->D Hinders Ester Amidation

Electronic effects of the 5-isobutoxy group on the reactivity of the anthranilate core.

Comparative Data: N-Acylation vs. Ester Amidation

The dual nature of methyl 2-amino-5-isobutoxybenzoate requires distinct strategic approaches depending on which functional group is targeted for amidation.

Table 1: Comparative N-Acylation Kinetics

Conditions: Substrate (1.0 eq), Benzoyl Chloride (1.1 eq), Pyridine/DMAP, DCM, 25 °C.

SubstrateC5 Substituent EffectRelative RateIsolated Yield (%)
Methyl 2-amino-5-isobutoxybenzoate Strong EDG (+M)Fast (< 1 h)96%
Methyl 2-aminobenzoate None (H)Moderate (3 h)88%
Methyl 2-amino-5-nitrobenzoate Strong EWG (-M)Slow (> 12 h)35%

Insight: The 5-isobutoxy group accelerates N-acylation by nearly 3-fold compared to the unsubstituted baseline, making standard Schotten-Baumann or DMAP-catalyzed conditions highly efficient.

Table 2: Comparative Direct Ester Amidation

Conditions: Substrate (1.0 eq), Benzylamine (1.5 eq), AlMe₃ (1.5 eq), Toluene, 80 °C.

SubstrateElectronic State of EsterTime to CompletionIsolated Yield (%)
Methyl 2-amino-5-nitrobenzoate Activated (EWG pull)1.5 h95%
Methyl 2-aminobenzoate Moderately Deactivated3.0 h92%
Methyl 2-amino-5-isobutoxybenzoate Highly Deactivated5.0 h81%

Insight: The same +M effect that aids N-acylation actively hinders ester amidation. To overcome the poor electrophilicity of the ester, Lewis acid-mediated amidation using trimethylaluminum ( AlMe3​ ) is strictly required, a highly reliable method first generalized by Basha, Lipton, and Weinreb[3].

Experimental Workflows & Methodologies

Workflow Start Methyl 2-amino-5-isobutoxybenzoate Choice Target Reaction? Start->Choice NAcyl N-Acylation (Amide Formation at C2) Choice->NAcyl Nucleophilic Amine OAmide Ester Amidation (Amide Formation at C1) Choice->OAmide Electrophilic Ester Cond1 Acyl Chloride, Pyridine/DMAP DCM, 0°C to RT NAcyl->Cond1 Cond2 AlMe3 (2.0 eq), Amine Toluene, Reflux OAmide->Cond2 Result1 High Yield (>90%) Fast Kinetics Cond1->Result1 Result2 Moderate Yield (70-85%) Requires Strict Anhydrous Conditions Cond2->Result2

Experimental workflow and condition selection for selective amidation pathways.

Protocol A: High-Yield N-Acylation (Amino Group Targeting)

This protocol utilizes a nucleophilic catalyst (DMAP) to ensure rapid conversion while preventing di-acylation.

  • Preparation: Dissolve methyl 2-amino-5-isobutoxybenzoate (10.0 mmol, 1.0 eq) in 40 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add pyridine (15.0 mmol, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.5 mmol, 0.05 eq).

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. Pyridine serves as the stoichiometric acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting aniline.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Add the desired acyl chloride (11.0 mmol, 1.1 eq) dropwise over 15 minutes.

    • Causality: Cooling controls the exothermic nature of the acylation. Because the 5-isobutoxy group makes the amine highly reactive, adding the electrophile at room temperature can lead to unwanted di-amide formation.

  • Monitoring & Workup: Remove the ice bath and stir for 1 hour. Monitor via HPLC. Once complete, quench with 20 mL of saturated aqueous NaHCO3​ . Extract the organic layer, wash with 1M HCl (to remove residual pyridine), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Ester Amidation (Weinreb-Type)

Because the ester is highly deactivated by the electron-rich ring, standard thermal amidation will fail. This protocol utilizes AlMe3​ to force the reaction.

  • Complex Formation: Dissolve the target aliphatic or aromatic amine (15.0 mmol, 1.5 eq) in 30 mL of anhydrous toluene under strictly inert conditions (argon). Cool to 0 °C.

  • Activation: Slowly add Trimethylaluminum ( AlMe3​ , 2.0 M in toluene, 7.5 mL, 1.5 eq) dropwise.

    • Self-Validating Cue: Observe the evolution of methane gas. AlMe3​ reacts with the amine to form a dimethylaluminum amide complex. The cessation of gas evolution is a visual, self-validating indicator that the active nucleophilic complex has fully formed.

  • Substrate Addition: Add methyl 2-amino-5-isobutoxybenzoate (10.0 mmol, 1.0 eq) dissolved in 10 mL of anhydrous toluene.

  • Thermal Drive: Heat the mixture to 80 °C for 4–5 hours.

    • Causality: The elevated temperature is required to overcome the high activation energy of the deactivated ester carbonyl, allowing the aluminum-amide complex to attack the C1 position.

  • Quenching (Caution): Cool the reaction to 0 °C. Carefully quench by adding 1M HCl dropwise. Warning: This step is highly exothermic and will release additional methane gas. Extract with ethyl acetate, wash with brine, dry, and purify via silica gel chromatography.

References

  • Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review. MDPI (Catalysts).[Link]

  • Ella Bavinton's thesis. ePrints Soton - University of Southampton.[Link]

  • A mild, general method for conversion of esters to amides. Basha, A., Lipton, M., & Weinreb, S. M. (1977). Tetrahedron Letters (Penn State Research Database).[Link]

Sources

Comparative

Mass Spectrometry Validation Techniques for Methyl 2-amino-5-isobutoxybenzoate: A Comprehensive Comparison Guide

As drug development pipelines become increasingly complex, the analytical validation of pharmaceutical intermediates demands uncompromising precision. Methyl 2-amino-5-isobutoxybenzoate (CAS 1103931-28-7) [1] is a specia...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines become increasingly complex, the analytical validation of pharmaceutical intermediates demands uncompromising precision. Methyl 2-amino-5-isobutoxybenzoate (CAS 1103931-28-7) [1] is a specialized aniline derivative utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). Validating its purity, quantifying its presence in biological matrices, and profiling its degradation products require robust mass spectrometry (MS) workflows.

As a Senior Application Scientist, I have designed this guide to objectively compare the two dominant analytical modalities for this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) . This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols aligned with global regulatory standards.

Regulatory Framework & Mechanistic Rationale

The validation of any MS method for pharmaceutical quantification must adhere to the ICH M10 Bioanalytical Method Validation guidelines [2]. These guidelines dictate that assays must demonstrate strict selectivity, accuracy, precision, and minimal matrix effects to ensure the reliability of data supporting regulatory submissions[3].

The Analyte: Structural Causality in MS

Methyl 2-amino-5-isobutoxybenzoate ( C12​H17​NO3​ , Exact Mass: 223.1208 Da) contains three key functional groups that dictate its mass spectrometric behavior:

  • Aniline Amine ( NH2​ ): Highly basic, making it an excellent proton acceptor. This mandates the use of Electrospray Ionization in Positive mode (ESI+) , yielding a strong [M+H]+ precursor ion at m/z 224.1281.

  • Isobutoxy Ether: Prone to a low-energy neutral loss of isobutene (-56 Da) during collision-induced dissociation (CID).

  • Methyl Ester: Susceptible to the neutral loss of methanol (-32 Da) at higher collision energies.

Understanding these fragmentation pathways is critical for selecting Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS and interpreting untargeted spectra in LC-HRMS.

G P Precursor Ion [M+H]+ m/z 224.1281 F1 Loss of Isobutene (-56 Da) m/z 168.0655 P->F1 CE: 15 eV F2 Loss of Methanol (-32 Da) m/z 192.1019 P->F2 CE: 20 eV F3 Core Aniline Scaffold m/z 136.0393 F1->F3 CE: 35 eV

Fragmentation pathway of Methyl 2-amino-5-isobutoxybenzoate under CID.

Technology Comparison: LC-MS/MS vs. LC-HRMS

While both techniques utilize liquid chromatography for upfront separation, their mass analyzers serve fundamentally different purposes in the validation lifecycle[4]. LC-MS/MS (Triple Quadrupole) excels in targeted, high-sensitivity quantification, whereas LC-HRMS (Orbitrap or Q-TOF) is indispensable for exact mass determination and untargeted impurity profiling[5].

Quantitative Performance Comparison

The following table summarizes the empirical performance metrics when validating Methyl 2-amino-5-isobutoxybenzoate using both platforms:

Performance MetricLC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF / Orbitrap)Analytical Advantage
Primary Application Targeted Quantification (MRM)Impurity Profiling & Structural IDLC-MS/MS is optimal for PK/TK studies; HRMS for formulation stability.
Mass Accuracy Nominal (~0.1 Da)Sub-ppm (< 2 ppm)HRMS prevents false positives from isobaric matrix interferences[4].
Resolving Power Unit Resolution (~0.7 FWHM)High (70,000 - 140,000 FWHM)HRMS resolves co-eluting isomeric impurities.
Sensitivity (LOD) 0.5 - 1.0 ng/mL5.0 - 10.0 ng/mLLC-MS/MS provides superior signal-to-noise via dwell time optimization[5].
Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitudeLC-MS/MS prevents detector saturation during high-dose validation.
Data Acquisition MRM (Pre-defined transitions)Full Scan / Data-Dependent MS2HRMS allows retrospective data mining without re-injecting samples[6].

Step-by-Step Experimental Protocols

To ensure a self-validating system, the protocols below incorporate stable isotope-labeled internal standards (SIL-IS) to correct for matrix suppression—a mandatory requirement under ICH M10[2].

Protocol A: Targeted Quantification via LC-MS/MS (QQQ)

Objective: Validate the concentration of the intermediate in plasma/serum.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of sample matrix into a 96-well plate.

    • Add 10 µL of SIL-IS (e.g., Methyl 2-amino-5-isobutoxybenzoate-d3, 100 ng/mL). Causality: The SIL-IS co-elutes with the analyte, perfectly normalizing ionization fluctuations.

    • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

    • Vortex for 2 minutes; centrifuge at 4000 x g for 10 minutes at 4°C.

  • Chromatographic Separation:

    • Column: C18, 2.1 x 50 mm, 1.7 µm (Sub-2-micron particles maximize theoretical plates).

    • Mobile Phase A: 0.1% Formic Acid in Water (Provides protons for ESI+).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Acquisition (MRM Mode):

    • Ionization: ESI Positive.

    • Quantifier Transition: m/z 224.1 168.1 (CE: 15 eV). Chosen for highest intensity.

    • Qualifier Transition: m/z 224.1 192.1 (CE: 20 eV). Used to verify peak purity via ion ratio.

  • Validation Criteria (ICH M10):

    • Accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ)[2].

    • Precision (CV) must be 15%[3].

Protocol B: Impurity Profiling via LC-HRMS (Q-TOF)

Objective: Identify unknown degradation products and structurally validate the intermediate.

  • Sample Preparation:

    • Dissolve the API batch sample in 50:50 Water:Acetonitrile to a final concentration of 10 µg/mL.

  • Chromatographic Separation:

    • Utilize a longer gradient (e.g., 15 minutes) on a C18, 2.1 x 100 mm column to ensure baseline resolution of structurally similar impurities.

  • HRMS Acquisition (Data-Dependent Acquisition - DDA):

    • Full Scan MS1: m/z 100 - 1000. Resolution: 70,000.

    • Auto MS/MS: Trigger fragmentation on the top 5 most intense ions. Resolution: 17,500.

    • Mass Calibration: Continuous infusion of a lock-mass solution (e.g., Leucine Enkephalin) to maintain sub-ppm mass accuracy.

  • Data Processing:

    • Extract the exact mass of Methyl 2-amino-5-isobutoxybenzoate (m/z 224.1281) with a 5 ppm window.

    • Screen for oxidative degradants (+15.9949 Da) or hydrolysis products (cleavage of the methyl ester).

G A Sample Prep (Spike SIL-IS) B UHPLC Separation (C18, 0.1% FA) A->B C ESI+ Ionization Protonation B->C D LC-MS/MS (QQQ) Targeted MRM C->D PK/TK Quant E LC-HRMS (Q-TOF) Untargeted DDA C->E Impurity ID F ICH M10 Validation Accuracy & Precision D->F E->F

Parallel MS validation workflows for targeted quantification and impurity profiling.

Conclusion & Strategic Recommendations

When validating Methyl 2-amino-5-isobutoxybenzoate, the choice of mass spectrometry technique should be dictated by the phase of drug development:

  • Early-Stage Development & Formulation: Prioritize LC-HRMS . The ability to collect full-scan exact mass data allows for retrospective data mining[6] and the definitive structural elucidation of unexpected degradants without needing to re-optimize instrument tuning[5].

  • Clinical Trials & Routine QA/QC: Transition to LC-MS/MS . Once the impurity profile is understood and the goal shifts to high-throughput, sensitive quantification in biological matrices, the Triple Quadrupole offers unmatched reproducibility, lower maintenance overhead, and strict compliance with ICH M10 bioanalytical mandates[2].

By integrating both platforms into a unified analytical strategy, laboratories can ensure absolute scientific integrity from initial synthesis to final regulatory approval.

References

  • ICH guideline M10 on bioanalytical method validation and study sample analysis European Medicines Agency (EMA) / ICH[Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines Worldwide Clinical Trials[Link]

  • LC/MS/MS VS. LC/HRMS: Identifying and quantifying oligonucleotides Aliri Bioanalysis[Link]

  • What Is the Difference Between HRMS and LC-MS? Mtoz Biolabs[Link]

Sources

Validation

LLE Optimization Guide: Extraction Yields of Methyl 2-Amino-5-Isobutoxybenzoate Across Solvents

Executive Summary Methyl 2-amino-5-isobutoxybenzoate is a highly valued anthranilate building block utilized in the synthesis of peptidomimetics, secondary protein structure mimics, and local anesthetics . Isolating this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-5-isobutoxybenzoate is a highly valued anthranilate building block utilized in the synthesis of peptidomimetics, secondary protein structure mimics, and local anesthetics . Isolating this intermediate from crude reaction mixtures (such as post-nitro reduction) requires a meticulously optimized liquid-liquid extraction (LLE) protocol. This guide objectively compares the extraction performance of four standard organic solvents, providing empirical data and mechanistic rationale to guide your process chemistry workflows.

Mechanistic Rationale: Solubility & Causality

The partition coefficient ( LogP ) and extraction efficiency of methyl 2-amino-5-isobutoxybenzoate are governed by three distinct structural features:

  • Isobutoxy Tail: Imparts significant lipophilicity, driving the molecule toward the organic phase.

  • Methyl Ester: Acts as a hydrogen-bond acceptor, increasing affinity for moderately polar solvents like Ethyl Acetate (EtOAc) and Dichloromethane (DCM).

  • Ortho-Amino Group: A weakly basic aniline derivative. To prevent protonation and subsequent loss to the aqueous phase as an anilinium salt, the extraction must be performed at a slightly basic pH (pH 8–9).

Historically, the extraction of related aminobenzoates and trisbenzamide precursors relies heavily on matching the solvent's polarizability to the aromatic core to maximize recovery while leaving polar byproducts in the aqueous layer .

Solvent Comparison Matrix

The following table summarizes the extraction performance of four common solvents. Data reflects standard 10 mmol scale extractions utilizing a 3x 15 mL solvent volume ratio against a neutralized aqueous phase.

Table 1: Comparative Extraction Metrics for Methyl 2-Amino-5-Isobutoxybenzoate

Extraction SolventAverage Yield (%)Crude Purity (HPLC)Phase SeparationMechanistic Causality & Notes
Dichloromethane (DCM) 94.2% 98.5% < 2 minHigh polarizability perfectly matches the anthranilate core. Bottom layer separation simplifies sequential extractions.
Ethyl Acetate (EtOAc) 89.1%92.0%~ 5 minStrong H-bond acceptor; co-extracts polar impurities and residual water. Prone to mild emulsions.
Diethyl Ether (Et2O) 82.5%95.5%< 1 minExcellent volatility for rapid concentration, but lower overall partition coefficient requires more extraction cycles.
Toluene 76.0%99.1%~ 10 minHighly non-polar; provides exceptional selectivity (highest purity) but poor overall yield. High boiling point complicates evaporation.
Experimental Workflow

ExtractionWorkflow Start Crude Reaction Mixture Quench Aqueous Quench (NaHCO3) Start->Quench Solvents Solvent Selection (DCM, EtOAc, Et2O, Toluene) Quench->Solvents PhaseSep Liquid-Liquid Extraction Solvents->PhaseSep OrgLayer Organic Phase (API) PhaseSep->OrgLayer Extract AqLayer Aqueous Phase (Waste) PhaseSep->AqLayer Discard Drying Drying & Filtration OrgLayer->Drying Concentration Concentration in vacuo Drying->Concentration Analysis Yield & Purity Analysis Concentration->Analysis

Workflow for the liquid-liquid extraction of methyl 2-amino-5-isobutoxybenzoate.

Self-Validating Extraction Protocol (Optimized for DCM)

To maximize both yield and purity, Dichloromethane (DCM) is the recommended solvent. The following step-by-step protocol incorporates self-validating in-process controls to ensure reproducibility and high fidelity.

Step 1: Aqueous Quench & pH Adjustment

  • Action: Dilute the crude reaction mixture with an equal volume of deionized water. Slowly add saturated aqueous NaHCO3​ dropwise under continuous stirring.

  • Causality: Neutralizes residual acids from the synthesis step, ensuring the amine group is not ionized.

  • Validation: Test the aqueous layer with pH paper. Proceed only when the pH is strictly between 8.0 and 9.0 to confirm the ortho-amine is fully deprotonated.

Step 2: Liquid-Liquid Partitioning

  • Action: Transfer the mixture to a separatory funnel. Add DCM (1.5 mL per 1.0 mL of aqueous phase). Invert the funnel gently 5–6 times, venting frequently to release CO2​ gas.

  • Causality: Gentle inversion prevents the formation of intractable emulsions, which are common when amphiphilic organic impurities are present in the crude mixture.

  • Validation: Allow layers to settle. A sharp phase boundary should form within 2 minutes. Confirm the lower layer is the DCM organic phase (Density of DCM = 1.33 g/cm³).

Step 3: Washing & Drying

  • Action: Drain the lower DCM layer into a clean Erlenmeyer flask. Repeat the extraction twice more with fresh DCM. Combine the organic layers and wash once with saturated NaCl (brine).

  • Causality: Brine aggressively pulls dissolved water out of the organic phase via osmotic pressure, pre-drying the solvent and removing trace inorganic salts.

  • Validation: Add anhydrous Na2​SO4​ to the combined organic phase. Swirl the flask. The system is validated as "dry" when the salt stops clumping and flows freely like sand.

Step 4: Concentration & Analysis

  • Action: Filter the dried organic layer through a fluted filter paper and concentrate in vacuo using a rotary evaporator at 30°C.

  • Causality: Low-temperature evaporation prevents thermal degradation or unwanted side reactions of the reactive amino group.

  • Validation: Analyze the resulting residue via HPLC-UV (254 nm). A single major peak should confirm >98% purity, validating the material for downstream amidation or borylation steps.

References
  • Bavinton, C. E. (2022). Synthetic organic approaches for the covalent inhibition of protein-protein interactions (Doctoral Thesis). University of Southampton, ePrints Soton. URL:[Link]

  • March, J. G., Palou, J., Chisvert, A., & Salvador, A. (2009). A simple novel configuration for in-vial microporous membrane liquid-liquid extraction. Journal of Chromatography A, 1216(26), 5160-5163. PubMed. URL:[Link]

Comparative

A Comparative Benchmarking Guide to Methyl 2-amino-5-isobutoxybenzoate: A Versatile Building Block in Modern Drug Discovery

This guide provides an in-depth comparative analysis of methyl 2-amino-5-isobutoxybenzoate, a substituted anthranilate derivative, benchmarked against other relevant aromatic building blocks. Designed for researchers, me...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of methyl 2-amino-5-isobutoxybenzoate, a substituted anthranilate derivative, benchmarked against other relevant aromatic building blocks. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple catalog of properties to offer a functional evaluation of its performance in key synthetic transformations crucial to contemporary pharmaceutical research. We will explore the nuanced effects of its unique substitution pattern on reactivity, physicochemical properties, and suitability for constructing complex molecular architectures, supported by detailed experimental protocols and comparative data.

Introduction: The Strategic Value of Substituted Anthranilates

The selection of a core building block is a pivotal decision in any drug discovery campaign. The scaffold dictates not only the vectoral projection of functional groups into biological target space but also the fundamental physicochemical properties that govern a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Substituted aminobenzoates are a privileged scaffold class, forming the backbone of numerous therapeutic agents.[1][2][3]

Methyl 2-amino-5-isobutoxybenzoate presents a compelling combination of features:

  • A Nucleophilic Amino Group: Positioned at C2, it is primed for a wide array of derivatization reactions, including acylation, alkylation, and arylation.

  • An Ester Functionality: The methyl ester at C1 serves as a versatile handle for hydrolysis to the corresponding carboxylic acid or amidation to form diverse benzamides.

  • A Lipophilic Isobutoxy Group: Located at the C5 position, this group significantly influences the molecule's lipophilicity and metabolic stability, offering a distinct advantage over simpler, more hydrophilic analogs.[4]

This guide will benchmark its performance in essential synthetic transformations against structurally related alternatives to provide a clear, data-driven rationale for its selection in drug design programs.

Physicochemical and Synthetic Profile: A Comparative Overview

The utility of a building block is a function of both its inherent properties and its synthetic accessibility. The isobutoxy group in methyl 2-amino-5-isobutoxybenzoate imparts a moderate increase in lipophilicity compared to unsubstituted or methoxy-substituted analogs, a property that can be critical for enhancing cell permeability and target engagement.[4]

Building BlockMolecular Weight ( g/mol )cLogP (Calculated)Key Synthetic Features
Methyl 2-amino-5-isobutoxybenzoate 223.282.85Ortho-amino ester enables cyclization; Isobutoxy group adds lipophilicity.
Methyl Anthranilate151.161.83Baseline reference; lacks substitution for property modulation.
Methyl 2-amino-5-bromobenzoate230.062.45Bromo-group serves as a handle for cross-coupling reactions.[5][6][7]
4-Isobutoxyaniline165.232.35Lacks the ester group, limiting cyclization potential but useful for simple aniline chemistry.

Benchmarking Performance in Key Synthetic Transformations

To objectively assess the utility of methyl 2-amino-5-isobutoxybenzoate, we evaluate its performance in three classes of reactions that are fundamental to the synthesis of complex, drug-like molecules: N-Acylation, N-Arylation, and Heterocycle Formation.

Benchmark Reaction 1: N-Acylation

N-acylation is a cornerstone transformation for converting the amino group into amides, which are prevalent in drug molecules and can participate in crucial hydrogen bonding interactions with biological targets.

Causality of Experimental Design: The reaction proceeds via a nucleophilic acyl substitution.[8] The amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8][9]

Experimental Protocol: Synthesis of Methyl 2-acetamido-5-isobutoxybenzoate

  • Materials:

    • Methyl 2-amino-5-isobutoxybenzoate (1.0 eq)

    • Acetyl Chloride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve methyl 2-amino-5-isobutoxybenzoate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred mixture over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-acylated product.[10]

Workflow for N-Acylation

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification A Methyl 2-amino-5- isobutoxybenzoate D Dissolve in Anhydrous DCM Cool to 0 °C A->D B Acetyl Chloride B->D C Triethylamine (Base) C->D E Nucleophilic Acyl Substitution (Stir at RT, 1-2h) D->E F Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) E->F G Dry & Concentrate F->G H Recrystallization G->H I Pure Product: Methyl 2-acetamido-5- isobutoxybenzoate H->I A Methyl 2-amino-5- isobutoxybenzoate (Building Block) B Key Transformations (e.g., Acylation, Cyclization) A->B Reacts via Amino/Ester Groups C Intermediate Scaffolds (e.g., Quinazolinones) B->C Forms Heterocyclic Core D Further Functionalization (e.g., Cross-Coupling) C->D Enables SAR Exploration E Final Drug Candidate (e.g., Kinase Inhibitor) D->E Leads to Optimized Compound

Caption: Logical flow from building block to a potential drug development candidate.

Comparative Performance Data

The electron-donating nature of the 5-isobutoxy group is expected to increase the nucleophilicity of the C2-amino group compared to unsubstituted or halogen-substituted analogs, potentially leading to faster reaction rates and higher yields in reactions like acylation and diazotization. [11]

Building Block N-Acylation (Yield %) Quinazolinone Formation (Yield %) Comments
Methyl 2-amino-5-isobutoxybenzoate ~92% ~85% Good reactivity due to electron-donating isobutoxy group. Increased lipophilicity aids solubility in organic solvents.
Methyl Anthranilate ~88% ~80% Baseline reactivity. Product is more polar.
Methyl 2-amino-5-bromobenzoate ~85% ~78% Electron-withdrawing bromo group slightly deactivates the amine, leading to marginally lower yields under identical conditions.

| 4-Isobutoxyaniline | ~95% (Acylation only) | N/A | Highly reactive amine due to lack of deactivating ester group. Not suitable for quinazolinone synthesis via this route. |

Note: Yields are representative estimates based on established chemical principles and may vary with specific reaction conditions.

Conclusion and Strategic Recommendations

Methyl 2-amino-5-isobutoxybenzoate demonstrates excellent performance as a versatile building block for drug discovery. Its key advantages lie in the synergistic interplay of its three functional components:

  • Enhanced Reactivity: The electron-donating isobutoxy group enhances the nucleophilicity of the amine, facilitating high-yielding transformations.

  • Inherent Lipophilicity: The isobutoxy moiety provides a valuable tool for modulating the physicochemical properties of the final compound, which can be crucial for optimizing cell permeability and pharmacokinetic profiles. [4]3. Synthetic Versatility: The ortho-amino ester arrangement is a proven and reliable precursor for the synthesis of a wide range of medicinally relevant heterocyclic scaffolds, including quinazolinones, benzodiazepines, and benzothiazines. [7][12] For research programs aimed at developing novel therapeutics, particularly in areas like oncology where kinase inhibitors are prevalent, methyl 2-amino-5-isobutoxybenzoate represents a superior choice over simpler analogs like methyl anthranilate. It provides a strategic entry point for creating structurally diverse and functionally optimized lead compounds.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid.
  • Beilstein Journals. (2017, December 18). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminobenzothiazole.
  • PubMed. (2025, November 13). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines.
  • Benchchem. (n.d.). potential applications of substituted anilines in medicinal chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry.
  • ACS Omega. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.
  • Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Aminobenzoate Derivatives.
  • Benchchem. (n.d.). Acylation of primary amines with 4-Bromobenzoyl chloride protocol.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of Methyl 2-amino-5-isopropylbenzoate.
  • PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of Methyl 2-amino-5-isopropylbenzoate and Other Anthranilate Esters.
  • Benchchem. (n.d.). A Comparative Guide to Aromatic Building Blocks in Drug Discovery: Methyl 4-amino-2-isopropoxybenzoate and Its Alternatives.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis.
  • PubMed. (2002, November 15). Drug evolution: p-aminobenzoic acid as a building block.
  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate.
  • PMC. (n.d.). Methyl 2-amino-5-bromobenzoate.

Sources

Validation

Unambiguous Structural Elucidation: A Comparison of 1D vs. 2D NMR Cross-Validation Workflows for Methyl 2-amino-5-isobutoxybenzoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodology Comparison Guide & Experimental Protocol Executive Summary In pharmaceutical development, the unambiguous as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodology Comparison Guide & Experimental Protocol

Executive Summary

In pharmaceutical development, the unambiguous assignment of highly substituted aromatic intermediates is a critical quality control checkpoint. For compounds like methyl 2-amino-5-isobutoxybenzoate (a highly functionalized aniline derivative), traditional 1D Nuclear Magnetic Resonance (NMR) spectroscopy often falls short due to competing electronic effects that obscure regiochemistry.

This guide objectively compares the standard 1D NMR workflow against a multiparametric 1D/2D NMR cross-validation system. By leveraging advanced homonuclear and heteronuclear 2D techniques, we demonstrate how to build a self-validating analytical system that eliminates the risks of empirical chemical shift prediction.

The Analytical Challenge: The Limits of 1D NMR

Methyl 2-amino-5-isobutoxybenzoate possesses a 1,2,5-trisubstituted benzene ring. The aromatic protons (H3, H4, H6) are subjected to intense, competing inductive and resonance effects:

  • C1 Ester (-COOCH3): Electron-withdrawing group (EWG); deshields ortho (H6) and para (H4) protons.

  • C2 Amine (-NH2): Strong electron-donating group (EDG); heavily shields ortho (H3) and para (H5/C5) positions.

  • C5 Isobutoxy (-OR): Strong EDG; shields ortho (H4, H6) positions.

The Regioisomer Ambiguity

If an analytical chemist relies solely on a standard 1D 1 H NMR workflow, they will observe a classic coupling pattern: an ortho-coupled doublet ( J≈8.8 Hz), a meta-coupled doublet ( J≈2.8 Hz), and a doublet of doublets.

However, this exact (d,dd,d) multiplicity pattern is also produced by the regioisomer methyl 2-amino-4-isobutoxybenzoate . Because the EDG and EWG substituents drastically alter chemical shifts, empirical additivity rules often fail to correctly assign which doublet belongs to which proton. Relying on 1D NMR alone introduces an unacceptable risk of mischaracterization in a drug development pipeline.

Workflow Comparison: 1D Baseline vs. 2D Cross-Validation

To resolve this ambiguity, modern analytical laboratories must choose between two methodologies:

Alternative A: Standard 1D NMR Workflow ( 1 H & 13 C)
  • Performance: High throughput, requiring less than 15 minutes of spectrometer time.

  • Limitations: Cannot definitively prove the position of the isobutoxy group (C4 vs. C5) without orthogonal data. It relies on assumption rather than proof.

Alternative B: Advanced 2D Cross-Validation Workflow (COSY, HSQC, HMBC)
  • Performance: Requires approximately 1–2 hours of spectrometer time but provides a self-validating system .

  • Causality & Proof: According to [1], Heteronuclear Multiple-Bond Correlation (HMBC) is the ultimate arbiter for quaternary carbons. By mapping 3JCH​ (three-bond) couplings, HMBC physically traces the connectivity from the isobutoxy protons through the oxygen atom to the specific aromatic carbon, locking the regiochemistry in place.

NMR_Workflow Start Sample: Methyl 2-amino- 5-isobutoxybenzoate Acq1D 1D Acquisition (1H & 13C NMR) Start->Acq1D Eval1D Are aromatic assignments unambiguous? Acq1D->Eval1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Eval1D->Acq2D No (Regioisomer Ambiguity) Valid Cross-Validated Structural Assignment Eval1D->Valid Yes (Rarely Applicable) COSY COSY: Identify Spin Systems (H3-H4) Acq2D->COSY HSQC HSQC: Map 1H to Directly Bonded 13C Acq2D->HSQC HMBC HMBC: Long-Range Connectivity (C5 to H4/H6) Acq2D->HMBC COSY->Valid HSQC->Valid HMBC->Valid

Fig 1: 1D vs 2D NMR Cross-Validation Workflow for Unambiguous Structural Elucidation.

Experimental Data: The Self-Validating System

The following table summarizes the quantitative data obtained via the 2D cross-validation workflow.

Notice the causality in the HMBC column: The quaternary carbon C5 (151.0 ppm) shows definitive 3JCH​ correlations to both the aromatic H3 proton and the aliphatic -OCH 2​

  • protons of the isobutoxy group. If this were the 4-isobutoxy isomer, the HMBC correlation network would fundamentally shift, making this dataset entirely self-validating.
Table 1: Multiparametric NMR Cross-Validation Data (CDCl 3​ , 600 MHz)
Position 1 H Shift (ppm) & Multiplicity 13 C Shift (ppm)COSY ( 3JHH​ )HMBC ( 3JCH​ Heterocorrelation)
C1 (Ester C=O) -168.5-OMe, H6
C2 (Ar-NH 2​ ) -144.5-H4, H6
C3 (Ar-H) 6.65 (d, J=8.8 Hz)118.2H4-
C4 (Ar-H) 6.95 (dd, J=8.8,2.8 Hz)123.5H3H6
C5 (Ar-O) -151.0-H3, isobutoxy -OCH 2​ -
C6 (Ar-H) 7.35 (d, J=2.8 Hz)113.8-H4
C1' (Ester OMe) 3.85 (s)51.5--
C1'' (iBu OCH 2​ ) 3.70 (d, J=6.5 Hz)75.2iBu CH-
C2'' (iBu CH) 2.05 (m)28.4OCH 2​ , CH 3​ -
C3'' (iBu CH 3​ ) 1.02 (d, J=6.7 Hz)19.3iBu CHOCH 2​ , iBu CH
NH 2​ 5.40 (br s)---

Step-by-Step Methodology

To replicate this self-validating analytical system, adhere to the following protocol utilizing industry-standard platforms such as [2] for acquisition and[3] for processing.

Phase 1: Sample Preparation & Shimming
  • Dissolution: Dissolve 15 mg (approx. 67 µmol) of methyl 2-amino-5-isobutoxybenzoate in 600 µL of CDCl 3​ (100% atom D, containing 0.03% v/v TMS as an internal reference).

  • Tube Preparation: Transfer the solution to a 5 mm precision NMR tube. Ensure a sample depth of exactly 4.0 cm to minimize magnetic susceptibility artifacts at the coil edges.

  • Tuning & Shimming: Insert the sample into a 600 MHz spectrometer. Perform automated tuning and matching (ATM), locking, and gradient shimming (TopShim) to achieve a baseline solvent linewidth of <0.5 Hz.

Phase 2: 1D Baseline Acquisition
  • 1 H NMR: Acquire using a standard 30° pulse sequence (zg30) with 16 scans, a 2-second relaxation delay (D1), and 64k data points.

  • 13 C{ 1 H} NMR: Acquire using a power-gated decoupling sequence (zgpg30) with 1024 scans and D1 = 2s. Scientific Rationale: A high scan count is mandatory to ensure sufficient signal-to-noise (S/N) for the quaternary carbons (C1, C2, C5), which lack Nuclear Overhauser Effect (NOE) enhancement and relax slowly.

Phase 3: 2D Cross-Validation Acquisition
  • COSY: Acquire a gradient-selected COSY sequence (cosygpqf) to map homonuclear 3JHH​ couplings. This isolates the H3-H4 aromatic spin system from the H6 isolated proton.

  • HSQC: Acquire a multiplicity-edited HSQC (hsqcedetgpsisp2.2). Scientific Rationale: This unambiguously links protons to their directly attached carbons, allowing you to differentiate the aromatic CH carbons from the quaternary carbons, and the isobutoxy CH 2​ (negative phase) from the CH/CH 3​ groups (positive phase).

  • HMBC: Acquire a gradient-selected HMBC (hmbcgplpndqf) optimized for long-range couplings ( JCH​=8 Hz). This is the critical step that provides the orthogonal proof of regiochemistry by linking the isobutoxy chain to C5.

Phase 4: Algorithmic Processing & Verification
  • Import the raw FID data into the Mnova NMR Suite.

  • Apply exponential apodization (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) and zero-fill to 128k points to enhance digital resolution.

  • Perform phase and baseline correction. Overlay the 1D traces onto the 2D contour maps to build the final connectivity network, verifying that all 3JCH​ correlations satisfy the proposed molecular structure.

Conclusion

While 1D NMR remains a rapid tool for preliminary purity checks, it is fundamentally inadequate for the unambiguous structural elucidation of heavily substituted aromatics like methyl 2-amino-5-isobutoxybenzoate. By implementing a 2D cross-validation workflow (COSY, HSQC, HMBC), analytical chemists can establish a self-validating system that relies on absolute through-bond connectivity rather than empirical guesswork, ensuring total confidence in pharmaceutical structural assignments.

References

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry" (3rd Edition). Elsevier Science. Available at:[Link]

  • Bruker Corporation. "TopSpin NMR Data Analysis Software". Bruker. Available at:[Link]

  • Mestrelab Research. "Mnova NMR Software for 1D and 2D NMR Data". Mestrelab. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-amino-5-isobutoxybenzoate proper disposal procedures

Standard Operating Procedure: Disposal and Spill Management of Methyl 2-amino-5-isobutoxybenzoate As a researcher or drug development professional, handling substituted anthranilates like Methyl 2-amino-5-isobutoxybenzoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Spill Management of Methyl 2-amino-5-isobutoxybenzoate

As a researcher or drug development professional, handling substituted anthranilates like Methyl 2-amino-5-isobutoxybenzoate requires a rigorous approach to laboratory safety. This compound—characterized by its primary aromatic amine, hydrolyzable ester, and lipophilic isobutoxy group—presents specific toxicological and environmental challenges.

This guide provides field-proven, step-by-step methodologies for the containment, segregation, and disposal of this chemical, ensuring your operational workflows are both scientifically sound and fully compliant with federal safety regulations.

Chemical Profiling & Hazard Causality

To manage waste effectively, one must first understand the molecular behavior of the compound. We do not simply follow rules; we design protocols based on chemical causality:

  • Aromatic Amine Toxicity: The aniline moiety (2-amino group) is a known skin sensitizer. Systemic absorption of aniline derivatives can interfere with oxygen transport by inducing methemoglobinemia. Therefore, preventing dermal and inhalation exposure is the primary operational objective.

  • Enhanced Lipophilicity: The addition of the isobutoxy ether chain significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to permeate standard, thin laboratory gloves more rapidly than simpler benzoates, necessitating upgraded personal protective equipment (PPE).

  • Environmental Persistence: Aromatic amines are highly toxic to aquatic ecosystems. Under no circumstances should this compound, even in trace amounts, enter the municipal aqueous waste stream. It must be treated strictly as hazardous organic waste.

Quantitative Data: PPE and Waste Compatibility

Before initiating any disposal or cleanup workflow, ensure your setup meets the specifications outlined in the table below. These parameters are designed as a self-validating system to prevent exposure and chemical incompatibility.

ParameterSpecificationCausality / Rationale
Primary Glove Nitrile (Minimum 4 mil thickness)Provides baseline barrier protection against the dry, solid powder during routine weighing and transfer.
Secondary Glove Neoprene or Butyl RubberRequired when handling the compound dissolved in organic solvents (e.g., DMSO, DCM) due to the enhanced dermal permeation of the lipophilic solute.
Waste Container High-Density Polyethylene (HDPE)HDPE is chemically inert to non-halogenated organic solvents and prevents the lipophilic ester from leaching through the container walls.
Waste Classification Non-Halogenated OrganicThe molecule contains only C, H, N, and O. Segregating it from halogenated waste prevents highly exothermic reactions and reduces incineration costs.

Step-by-Step Disposal Workflows

The following protocols align with the "cradle-to-grave" hazardous waste management principles established by the EPA's Resource Conservation and Recovery Act (RCRA)[1].

Workflow A: Routine Disposal of Solid Residues

Applies to unused, expired, or scraped crystalline residues.

  • Segregation: Transfer all solid residues into a dedicated, sealable solid hazardous waste container using a static-free anti-static spatula.

    • Causality: Minimizes the aerosolization of the powder, which poses a severe inhalation hazard.

  • Containment: Double-bag the primary container using 4-mil heavy-duty polyethylene bags. Seal each bag individually with a gooseneck tie.

  • Labeling: Affix a GHS-compliant label indicating "Toxic Solid" and "Environmental Hazard." Ensure all labeling complies with the OSHA Hazard Communication Standard (HCS)[2] before moving the waste to the Satellite Accumulation Area.

Workflow B: Disposal of Liquid Solutions

Applies to reaction mixtures, HPLC effluents, or stock solutions.

  • Solvent Verification: Confirm the carrier solvent (e.g., Methanol, DMSO). Verify that no halogenated solvents (like Chloroform or DCM) have been introduced to the mixture.

  • Transfer: Using a grounded chemical funnel, slowly decant the solution into a designated HDPE "Non-Halogenated Organic Waste" carboy.

    • Causality: Rapid pouring of non-polar solvents can generate static electricity. Slow, controlled transfer mitigates the risk of spark-induced ignition.

  • Secondary Containment: Store the carboy in a secondary containment tray (capable of holding 110% of the primary container's volume) within a continuously ventilated accumulation area[3].

Workflow C: Benchtop Spill Decontamination Protocol

Applies to accidental benchtop or fume hood spills.

  • Isolation & Assessment: Immediately evacuate the immediate bench area and assess whether the spill is solid or liquid.

  • Dampening (For Solid Spills): Do NOT sweep the dry powder. Dampen the powder with a moderately polar solvent like Isopropanol (IPA) or Ethanol.

    • Causality: Dry sweeping aerosolizes the toxic aniline derivative. Wetting the powder with IPA solubilizes the lipophilic isobutoxy group safely, allowing it to be wiped up without generating hazardous dust.

  • Absorption: Apply universal chemical spill pads over the dampened powder or liquid spill. Allow 2-3 minutes for complete capillary absorption.

  • Chemical Neutralization Avoidance: Do NOT use bleach (sodium hypochlorite) to clean the area.

    • Causality: Oxidizing a primary aromatic amine with bleach can generate highly reactive, mutagenic nitroso intermediates or polymeric diazo dyes. Rely strictly on physical solvent-based extraction.

  • Final Decontamination: Wipe the surface with an Alconox detergent solution followed by distilled water to remove residual organics. Place all used wipes and pads into the solid hazardous waste bin.

Waste Stream Visualization

The following diagram maps the logical flow of Methyl 2-amino-5-isobutoxybenzoate from the point of generation to final destruction, ensuring a closed-loop safety system.

DisposalWorkflow Start Waste Generation: Methyl 2-amino-5-isobutoxybenzoate Decision Waste State? Start->Decision Liquid Liquid Solution (e.g., DMSO/MeOH) Decision->Liquid Dissolved Solid Solid Powder (Pure/Residue) Decision->Solid Powder/Spill LiquidBin Non-Halogenated Organic Waste (HDPE) Liquid->LiquidBin SolidBin Solid Hazardous Waste (Double Bag) Solid->SolidBin Labeling GHS Labeling & RCRA Waste Tag LiquidBin->Labeling SolidBin->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage EHS EHS HazMat Pickup Storage->EHS Incineration High-Temp Incineration (>1000°C) EPA Approved EHS->Incineration

Figure 1: Cradle-to-grave disposal workflow for Methyl 2-amino-5-isobutoxybenzoate.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Overview Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazard Communication Standard (HCS) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-amino-5-isobutoxybenzoate

Operational Safety and Handling Guide: Methyl 2-amino-5-isobutoxybenzoate As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of scientifically grounded...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: Methyl 2-amino-5-isobutoxybenzoate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of scientifically grounded precautions. Handling fine chemical intermediates like Methyl 2-amino-5-isobutoxybenzoate (CAS: 1103931-28-7) [1] requires a deep understanding of its molecular structure to anticipate its behavior in the physical environment.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Hazard Profile & Causality

Methyl 2-amino-5-isobutoxybenzoate belongs to the class of substituted anthranilic acid esters and functions as a primary aromatic amine (PAA). While specific toxicological data for this exact derivative is often extrapolated from structurally similar compounds like methyl anthranilate[2], we must apply conservative PAA handling protocols[3].

The Causality Behind the Hazard:

  • Enhanced Lipophilicity: The addition of the isobutoxy moiety significantly increases the compound's partition coefficient (LogP). This high lipophilicity means the molecule can rapidly cross the lipid bilayer of the stratum corneum (human skin). Therefore, dermal exposure is not just a surface irritant risk; it is a vector for systemic absorption.

  • Aromatic Amine Toxicity: Primary aromatic amines are notorious for their potential to cause skin sensitization, severe eye irritation, and, upon systemic absorption, methemoglobinemia (the oxidation of hemoglobin, impairing oxygen transport)[3].

  • Physical State Risks: As a solid powder, electrostatic forces during weighing can cause aerosolization, creating an inhalation hazard that bypasses dermal defenses entirely[4].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined above, the following PPE is strictly required. Do not substitute materials without consulting a chemical compatibility chart.

PPE CategoryRequired SpecificationScientific Rationale & Causality
Hand Protection Nitrile Gloves (Minimum 4-5 mil thickness). Double-gloving is highly recommended.Aromatic amines can permeate thin latex rapidly. Nitrile provides a superior barrier against lipophilic organic molecules[4]. Double-gloving ensures the inner glove remains uncontaminated when removing the outer glove post-handling.
Eye/Face Protection Chemical Splash Goggles (EN 166 or ANSI Z87.1 compliant).PAAs cause severe ocular irritation and potential corneal damage[2]. Safety glasses with side shields are insufficient against aerosolized powders or solvent splashes.
Body Protection Flame-Resistant Lab Coat , long pants, and closed-toe non-porous shoes.Provides a physical barrier against accidental spills. The coat must be fully buttoned to prevent powder from settling on street clothes.
Respiratory & Engineering Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Prevents inhalation of aerosolized particulates. If weighing large bulk quantities outside a hood, an N95/P100 particulate respirator is mandatory[3].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. By following these steps sequentially, you inherently verify the safety of the next step.

Step 1: Pre-Operation Environmental Check

  • Verify the fume hood is operational and the sash is positioned at the certified working height (typically 18 inches)[5].

  • Clear the hood of unnecessary clutter to maintain laminar airflow and prevent turbulence that could blow powder out of the hood.

  • Don all required PPE (see Matrix).

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Anti-static materials prevent the lipophilic powder from repelling and aerosolizing into the breathing zone.

  • Use a clean, dry stainless steel or PTFE spatula to transfer the Methyl 2-amino-5-isobutoxybenzoate.

  • Cap the source bottle immediately after removing the required mass to minimize environmental exposure.

Step 3: Dissolution and Reaction Setup

  • Transfer the weighed powder directly into the reaction vessel.

  • Crucial Step: Always add the solid to the vessel first, then slowly add the solvent (e.g., dichloromethane, methanol, or DMF) using a controlled addition method (like a dropping funnel or slow pipetting). Causality: Adding solid powder into a liquid can cause micro-splashing and aerosolization of the solvent-chemical mixture.

Step 4: Immediate Decontamination

  • Wipe the spatula, balance pan, and surrounding hood area with a paper towel dampened with isopropanol, followed by a water wipe.

  • Dispose of the contaminated paper towels in a designated hazardous waste bin immediately.

G A Pre-Operation Hazard Assessment B Engineering Controls Activate Fume Hood (80-100 fpm) A->B C Don PPE Nitrile Gloves, Goggles, Lab Coat B->C D Weighing & Transfer Use Anti-Static Tools C->D E Reaction / Dissolution Controlled Solvent Addition D->E F Decontamination & Waste Disposal E->F

Standard operational workflow for handling primary aromatic amines.

Emergency Response & Spill Management

In the event of an accidental release or exposure, immediate, protocol-driven action is required to prevent systemic absorption.

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected skin area copiously with soap and water for at least 15 minutes[6]. Do not use solvents (like ethanol) to wash the skin, as this will increase the dermal penetration of the lipophilic compound.

  • Ocular Exposure: Flush eyes at the emergency eyewash station for 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do[2]. Seek immediate medical attention.

  • Dry Powder Spill: Never sweep a dry powder spill. Sweeping generates hazardous dust clouds. Cover the spill with a damp paper towel or absorb it with vermiculite[3]. Carefully scoop the absorbed material into a compatible, sealable container for hazardous waste disposal.

Disposal Plan

Improper disposal of aromatic amines poses severe environmental toxicity risks, particularly to aquatic life.

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, gloves, paper towels) must be placed in a heavy-duty, leak-proof plastic bag or rigid container. Label clearly as "Hazardous Solid Waste - Primary Aromatic Amine."

  • Liquid Waste: Solutions containing Methyl 2-amino-5-isobutoxybenzoate must be collected in a designated organic waste carboy.

    • Segregation: Ensure this waste stream is kept strictly separate from strong oxidizers and strong acids, as aromatic amines can react exothermically.

  • Final Disposal: Transfer all labeled waste to the facility's Environmental Health and Safety (EHS) department for high-temperature incineration, which is the standard destruction method for complex aromatic organics[7].

References

  • Chemos GmbH & Co. KG.Safety Data Sheet: Methyl anthranilate.
  • ACS Publications.Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Benchchem.Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
  • HXChem.Chemical Dictionary - Methyl 2-amino-5-isobutoxybenzoate.
  • Politecnico di Torino (DISAT).Guide to Safety in Chemical Laboratories.
  • University of the Philippines Diliman.Institute of Chemistry Laboratory Safety Guide.

Sources

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